Zirconium n-propoxide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H32O4Zr |
|---|---|
Molecular Weight |
331.60 g/mol |
IUPAC Name |
propan-1-ol;zirconium |
InChI |
InChI=1S/4C3H8O.Zr/c4*1-2-3-4;/h4*4H,2-3H2,1H3; |
InChI Key |
HMRSJGJPKBZWDF-UHFFFAOYSA-N |
SMILES |
CCCO.CCCO.CCCO.CCCO.[Zr] |
Canonical SMILES |
CCCO.CCCO.CCCO.CCCO.[Zr] |
physical_description |
Tetra-n-propyl zirconate appears as a yellow-colored liquid with an alcohol-like odor. Has about the same density as water and is insoluble in water. Vapors are heavier than air. May be irritating to skin, eyes, and mucous membranes. Liquid Yellow liquid with an odor of alcohol; [CAMEO] Light yellow solution with alcohol-like odor; [MSDSonline] |
Origin of Product |
United States |
Foundational & Exploratory
Zirconium (IV) n-Propoxide: A Technical Guide to Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties and structural characteristics of Zirconium (IV) n-propoxide. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize zirconium compounds in their work, particularly in materials science, catalysis, and the synthesis of advanced ceramics and nanoparticles.
Chemical and Physical Properties
Zirconium (IV) n-propoxide, also known as tetra-n-propyl zirconate, is an organometallic compound with the chemical formula Zr(OCH₂CH₂CH₃)₄. It is a versatile precursor for the synthesis of zirconium-based materials due to its high reactivity, particularly towards water.[1] It is typically supplied as a 70% solution in n-propanol.
Quantitative Data Summary
The key physical and chemical properties of Zirconium (IV) n-propoxide are summarized in the tables below for easy reference and comparison.
Table 1: General Properties
| Property | Value | Source(s) |
| CAS Number | 23519-77-9 | [2] |
| Molecular Formula | C₁₂H₂₈O₄Zr | [3] |
| Molecular Weight | 327.56 g/mol | [3] |
| Appearance | Colorless to pale yellow, slightly viscous liquid | [4] |
| Odor | Alcohol-like | [4] |
Table 2: Physical Constants
| Property | Value | Conditions | Source(s) |
| Density | 1.058 g/mL | at 20 °C | [4] |
| 1.044 g/mL | at 25 °C | [5] | |
| Boiling Point | 208 °C | at 0.1 mmHg | [5] |
| 95.8 °C | at 760 mmHg | [4] | |
| Flash Point | 23 °C | [2] | |
| Refractive Index | 1.457 | at 20 °C | [2] |
| 1.451 | at 20 °C | [5] | |
| Vapor Pressure | 26.3 mmHg | at 25 °C | [4] |
| Viscosity | 60-90 cSt | at 25 °C | [2] |
Solubility and Reactivity
Zirconium (IV) n-propoxide is soluble in organic solvents such as alcohols and toluene (B28343).[2] It is highly sensitive to moisture and readily hydrolyzes upon contact with water to form zirconium dioxide (zirconia) and propanol (B110389).[4] This reactivity is the basis for its widespread use in sol-gel processes. It is incompatible with strong acids, bases, and oxidizing agents.[4] Due to its moisture sensitivity, it should be stored under an inert atmosphere, such as nitrogen, in a cool, dry place.[4]
Chemical Structure
The precise structure of zirconium (IV) n-propoxide in solution is complex and not simply a monomeric Zr(OPr)₄ species. Like other metal alkoxides, it tends to form oligomers through the bridging of alkoxy groups between zirconium centers.[6] This oligomerization leads to an increase in the coordination number of the zirconium atom beyond four. Evidence from EXAFS (Extended X-ray Absorption Fine Structure) studies suggests the presence of solvated dimers or trimers in solutions of its parent alcohol.[6]
Furthermore, commercial solutions of zirconium n-propoxide in n-propanol have been found to crystallize upon long-term storage, yielding well-defined oxoalkoxide clusters. One such identified structure is the tetranuclear complex [Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂].[7] This indicates that in solution, an equilibrium exists between various oligomeric and potentially partially hydrolyzed species.
The fundamental coordination can be represented as a central zirconium atom bonded to four n-propoxide groups.
Caption: Monomeric representation of Zirconium (IV) n-propoxide.
Spectroscopic Properties
¹H and ¹³C NMR Spectroscopy
Proton (¹H) NMR spectroscopy is a valuable tool for characterizing this compound. The chemical shifts for the protons of the n-propoxide ligand are distinctive.
Table 3: ¹H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity |
| α-CH₂ (adjacent to O) | ~3.6 - 4.0 | Broad multiplet |
| β-CH₂ | ~1.7 | Multiplet |
| γ-CH₃ | ~0.9 | Triplet |
Note: The broadness of the α-CH₂ signal is often indicative of the complex oligomeric equilibria in solution.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of the n-propoxide ligands and the Zr-O bond.
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 2960, 2950, 2874 | C-H stretching in -CH₃ and -CH₂ groups |
| 1132 | Combination of C-O and skeletal stretches |
| 1005 | C-O stretching |
| ~500-600 | Zr-O stretching |
| Source:[8] |
Experimental Protocols
Synthesis of Zirconium (IV) n-Propoxide
A general method for the synthesis of zirconium alkoxides involves the reaction of zirconium tetrachloride with the corresponding alcohol in the presence of a base (like ammonia) to neutralize the liberated HCl.[1][9]
Materials:
-
Zirconium (IV) chloride (ZrCl₄)
-
Anhydrous n-propanol
-
Anhydrous toluene (or other inert solvent)
-
Ammonia (B1221849) gas or a solution of ammonia in n-propanol
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Under an inert atmosphere, suspend zirconium (IV) chloride in anhydrous toluene in a reaction flask.
-
Cool the suspension in a water bath.
-
Slowly add a solution of anhydrous n-propanol (at least 4 molar equivalents) to the stirred suspension.
-
Bubble anhydrous ammonia gas through the mixture or slowly add a solution of ammonia in n-propanol. This is an exothermic reaction and should be done with cooling. The ammonia neutralizes the HCl formed, precipitating ammonium (B1175870) chloride (NH₄Cl).
-
After the addition is complete, stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Remove the precipitated NH₄Cl by filtration under an inert atmosphere.
-
Remove the solvent and excess alcohol from the filtrate under reduced pressure to yield the crude zirconium (IV) n-propoxide.
-
Purification can be achieved by vacuum distillation.[4]
Caption: General workflow for the synthesis of Zirconium (IV) n-propoxide.
Sol-Gel Synthesis of Zirconia (ZrO₂) Nanoparticles
The sol-gel process is a primary application of this compound, allowing for the formation of zirconia materials at relatively low temperatures. The process involves two main reactions: hydrolysis and condensation.
Materials:
-
Zirconium (IV) n-propoxide (70% in n-propanol)
-
Anhydrous ethanol (B145695) or propanol (as solvent)
-
Deionized water (as hydrolyzing agent)
-
Nitric acid or ammonia solution (as catalyst)
Procedure:
-
Prepare a solution of zirconium (IV) n-propoxide in the chosen alcohol solvent. A typical molar ratio of Zr(OPr)₄ to alcohol is around 1:20.[10]
-
In a separate vessel, prepare a solution of deionized water in the same alcohol. The water-to-alkoxide molar ratio is a critical parameter and can be varied (e.g., 1:8).[10] An acid (e.g., nitric acid) or base (e.g., ammonia) catalyst can be added to this solution to control the rates of hydrolysis and condensation.
-
Slowly add the water/alcohol/catalyst solution dropwise to the stirred this compound solution.
-
Continue stirring the resulting sol for a set period (e.g., 1-2 hours) to allow for hydrolysis and condensation to occur, leading to the formation of a gel.
-
The gel is then aged for a period, typically 24 hours.
-
The aged gel is dried in an oven (e.g., at 110 °C for 12 hours) to remove the solvent and by-products.[11]
-
The dried powder is then calcined at a higher temperature (e.g., 500 °C) to crystallize the amorphous zirconia into its desired phase (e.g., tetragonal or monoclinic).[10]
Caption: Reaction pathway for the sol-gel synthesis of zirconia.
Conclusion
Zirconium (IV) n-propoxide is a fundamentally important precursor in materials science and chemistry. Its utility is primarily derived from its high reactivity towards hydrolysis, which allows for the controlled synthesis of zirconia-based materials via the sol-gel method. A thorough understanding of its chemical properties, including its tendency to form oligomeric species in solution, and the careful control of reaction parameters are essential for the reproducible synthesis of materials with desired properties. This guide provides the core technical data and procedural outlines to support researchers in their application of this versatile compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Zirconium(IV) n-propoxide, 70% w/w in n-propanol, Thermo Scientific Chemicals 50 g [thermofisher.com]
- 3. strem.com [strem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Zirconium(IV) propoxide 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Zirconium n-Propoxide from Zirconium Tetrachloride
Introduction
Zirconium(IV) n-propoxide, with the chemical formula Zr(OCH₂CH₂CH₃)₄, is an organometallic compound that serves as a critical precursor in materials science, particularly in the synthesis of zirconium-based materials through sol-gel processes.[1][2] It is widely used for creating zirconia (ZrO₂) thin films, protective coatings, and nanoparticles utilized in catalysis, optics, and electronics.[2][3][4] This colorless to pale yellow, moisture-sensitive liquid is typically synthesized from zirconium tetrachloride (ZrCl₄), a common starting material for many zirconium compounds.[1][3][5] This guide provides a comprehensive overview of the primary synthetic routes from zirconium tetrachloride to zirconium n-propoxide, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development and materials science.
Core Synthesis Methodologies
The synthesis of this compound from zirconium tetrachloride primarily involves the substitution of chloride ligands with n-propoxide groups. This alcoholysis reaction can be accomplished through several key methods, with the most common being the direct reaction with n-propanol in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
Direct Reaction with Ammonia (B1221849) as a Base (The Ammonia Route)
The most widely employed method for synthesizing zirconium alkoxides from zirconium tetrachloride is the direct reaction with the corresponding alcohol in the presence of a base, typically ammonia (NH₃), to drive the reaction to completion by scavenging the generated HCl.[3][6] The overall reaction is as follows:
ZrCl₄ + 4 CH₃CH₂CH₂OH + 4 NH₃ → Zr(OCH₂CH₂CH₃)₄ + 4 NH₄Cl
This reaction is highly exothermic and requires careful temperature control.[3][7] It is performed under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the reactants and products.[6][7]
Alternative Synthetic Routes
While the ammonia route is prevalent, other methods for synthesizing zirconium alkoxides exist, which can be adapted for this compound:
-
Alcohol Exchange: This method involves reacting a different, often more readily available or purifiable zirconium alkoxide, such as zirconium(IV) isopropoxide, with n-propanol.[6] The equilibrium is shifted towards the desired product by removing the more volatile alcohol (isopropanol) via distillation.[6]
-
Alcoholysis of Amido Precursors: High-purity this compound can be obtained by reacting tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄) with n-propanol.[6][7] The volatile diethylamine (B46881) byproduct is removed by distillation under reduced pressure.[6] This route avoids chloride impurities but requires the prior synthesis of the amido precursor.[7][8]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of zirconium alkoxides. While the primary example from the literature details the synthesis of zirconium isopropoxide isopropanol (B130326) complex, the procedure is directly applicable to the synthesis of this compound by substituting isopropanol with n-propanol.
Protocol 1: Synthesis via the Ammonia Route
This protocol is adapted from the synthesis of zirconium(IV) isopropoxide isopropanol complex and can be modified for the n-propoxide derivative.[7][8]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous n-propanol
-
Anhydrous toluene (B28343)
-
Ammonia gas (or a standardized solution of ammonia in n-propanol)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk line and glassware
-
Glovebox
-
Cannula for liquid transfer
-
Magnetic stirrer and stir bars
-
Cooling bath (e.g., water bath)
-
Filtration apparatus (e.g., Schlenk filter frit)
-
Rotary evaporator
Procedure:
-
Preparation: All manipulations must be performed under rigorously anhydrous conditions using standard Schlenk and glovebox techniques.[7] All glassware should be oven-dried and cooled under an inert atmosphere. Solvents must be rigorously dried before use.[6]
-
Reaction Setup: In a nitrogen-filled glovebox, load a 500 mL Schlenk flask with zirconium(IV) chloride (e.g., 14.0 g, 60 mmol, 1.0 eq.) and anhydrous toluene (150 mL).[7][8] Transfer the flask to the Schlenk line.
-
Reactant Addition: Prepare a solution of ammonia in anhydrous n-propanol. Alternatively, a standardized 2 M solution can be used. Slowly add the ammonia/n-propanol solution (e.g., 135 mL of 2 M solution, 270 mmol, 4.5 eq. of ammonia) dropwise to the stirred suspension of ZrCl₄.[7][8] The reaction is exothermic, so maintain a controlled temperature by using a water bath for cooling.[7][8]
-
Reaction: Stir the mixture at room temperature for approximately 1 hour after the addition is complete.[7][8] A white precipitate of ammonium (B1175870) chloride (NH₄Cl) will form.
-
Filtration: Remove the NH₄Cl precipitate by filtration through a Schlenk filter into a separate 500 mL Schlenk flask.[7][8]
-
Solvent Removal: Remove the solvent (toluene and excess n-propanol) from the filtrate under reduced pressure using a rotary evaporator.[7][8]
-
Purification: The crude this compound can be purified by high-vacuum distillation.[2][9]
Data Presentation: Reaction Parameters and Product Characterization
Quantitative data from synthesis and characterization are summarized below for easy comparison and reference.
Table 1: Summary of Synthesis Parameters for Zirconium Alkoxides via the Ammonia Route
| Parameter | Value / Condition | Source |
| Reactants | ||
| Zirconium Source | Zirconium(IV) chloride (ZrCl₄) | [7],[8] |
| Alcohol | n-propanol | [3] |
| Base | Ammonia (NH₃) | [6],[7] |
| Stoichiometry | ||
| Molar Ratio (Base:ZrCl₄) | ~4.5 : 1 | [7],[8] |
| Reaction Conditions | ||
| Solvent | Toluene / n-propanol | [7],[8] |
| Temperature | Room temperature with cooling (exothermic) | [3],[7] |
| Atmosphere | Inert (Nitrogen or Argon) | [7] |
| Reaction Time | ~1 hour post-addition | [7],[8] |
| Yield | ||
| Typical Yield | 61% (for recrystallized Zr(OⁱPr)₄·iPrOH) | [10] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Source |
| Physical Properties | ||
| Appearance | Colorless to pale yellow liquid | [3],[9] |
| Molecular Formula | Zr(OCH₂CH₂CH₃)₄ | [11] |
| Molecular Weight | 327.57 g/mol | [11] |
| Boiling Point | 208 °C @ 0.1 Torr | [12] |
| Density | ~1.050 g/cm³ | [12] |
| Solubility | Soluble in organic solvents; insoluble in water | [1],[12] |
| Spectroscopic Data (Example for a similar alkoxide: Zr(NEt₂)₄) | ||
| ¹H NMR (500 MHz, C₆D₆) | δ 3.37 (quad, J = 7.0 Hz, 2H), δ 1.16 (t, J = 7.0 Hz, 3H) | [7] |
| ¹³C NMR (125 MHz, C₆D₆) | δ 42.9, 16.3 | [7] |
Mandatory Visualizations
Diagrams illustrating the chemical pathway and experimental workflow provide a clear visual representation of the synthesis process.
Reaction Pathway
The following diagram illustrates the core chemical transformation from zirconium tetrachloride to this compound.
Caption: Chemical reaction scheme for the synthesis of this compound.
Experimental Workflow
This diagram outlines the logical steps involved in the laboratory synthesis and purification of this compound.
Caption: Step-by-step workflow for this compound synthesis.
Conclusion
The synthesis of this compound from zirconium tetrachloride via the ammonia route is a well-established and effective method, provided that stringent anhydrous and inert conditions are maintained. Careful control of the reaction temperature is critical due to the exothermic nature of the alcoholysis.[3][7] Purification by vacuum distillation is essential to remove byproducts and unreacted starting materials, yielding a product suitable for high-purity applications in materials science.[2][9] The protocols and data presented in this guide offer a comprehensive technical resource for the successful synthesis and handling of this versatile zirconium precursor.
References
- 1. CAS 23519-77-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Buy Zirconium(IV) Propoxide | 23519-77-9 [smolecule.com]
- 4. Zirconium(IV) propoxide 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]
- 5. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]
- 6. Zirconium(IV) Propoxide | 23519-77-9 | Benchchem [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound | 23519-77-9 [chemicalbook.com]
- 10. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]
- 11. ジルコニウム(IV)プロポキシド 溶液 70 wt. % in 1-propanol | Sigma-Aldrich [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
Navigating the Thermal Stability of Zirconium n-Propoxide: A Technical Guide for Researchers
Introduction
Zirconium (IV) n-propoxide (Zr(OPrn)4) is a pivotal precursor in the synthesis of high-purity zirconium-based materials, including thin films, nanoparticles, and advanced ceramics. Its utility in sol-gel processes and chemical vapor deposition (CVD) techniques is well-established. A critical parameter governing its application and the properties of the resulting materials is its thermal stability. Understanding the decomposition pathway and the nature of evolved species is paramount for process optimization and ensuring the desired material characteristics. This technical guide provides a comprehensive overview of the thermal stability of zirconium n-propoxide, addressing the core requirements of researchers, scientists, and drug development professionals.
While direct, detailed thermogravimetric and differential scanning calorimetry studies on pure this compound are not extensively available in the public domain, this guide synthesizes information from analogous zirconium compounds and general principles of metal alkoxide thermal decomposition to provide a robust framework for understanding its behavior.
Thermal Analysis of Zirconium Alkoxides: An Overview
The thermal decomposition of zirconium alkoxides is a complex process involving multiple stages, including hydrolysis (if moisture is present), evaporation of solvent, and the pyrolytic decomposition of the organic ligands, ultimately yielding zirconium oxide. The precise decomposition temperatures and the nature of the intermediate and final products are highly dependent on the experimental conditions, particularly the heating rate and the atmosphere (inert or oxidizing).
Insights from Analogous Zirconium Compounds
Due to the limited specific data on this compound, we can draw valuable insights from the thermal analysis of structurally related zirconium precursors, such as zirconium oxo-hydroxypropionate and zirconium n-butoxide.
A study on a novel zirconium oxo-hydroxypropionate complex, [Zr6O4(OH)4(CH3CH2COO)12]2, provides a relevant model for the decomposition of propionate (B1217596) ligands in a zirconium coordination sphere.[1] The thermal decomposition of this precursor was investigated using simultaneous differential thermal analysis-thermogravimetry-mass spectrometry (DTA-TG-MS).[1]
Table 1: Thermal Decomposition Data for Zirconium Oxo-hydroxypropionate in Air [1]
| Temperature Range (°C) | Weight Loss (%) | Evolved Species (as detected by MS) | Process |
| 25 - 250 | ~5 | H2O | Dehydration |
| 250 - 500 | ~36 | 3-pentanone (m/z = 57), CO2 (m/z = 44) | Decomposition of propionate ligands |
| 500 - 950 | ~10 | CO2 | Decomposition of intermediate zirconium oxycarbonate |
Note: This data is for a zirconium oxo-hydroxypropionate complex and serves as an illustrative example for the decomposition of propionate ligands.
Similarly, a study on gels derived from zirconium n-butoxide modified with cerium acetylacetonate (B107027) details a multi-step decomposition process.[2] Although the starting material is different, the analysis of evolved gases during pyrolysis offers clues to the potential decomposition products of zirconium alkoxides.
Table 2: Evolved Gas Analysis during Pyrolysis of a Modified Zirconium n-Butoxide Gel [2]
| Temperature Range (°C) | Evolved Species |
| < 250 | Ethanol, Water |
| 250 - 400 | Acetone, Acetic Acid, Butanol |
| > 400 | Butene |
Note: This data is for a modified zirconium n-butoxide gel and provides general insights into the types of species that may evolve during the pyrolysis of zirconium alkoxides.
Experimental Protocols
To ensure reproducible and accurate thermal analysis of this compound, it is crucial to follow standardized experimental protocols. The following methodologies are based on best practices for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature-dependent mass loss of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum). Due to the moisture sensitivity of this compound, sample loading should be performed in a dry, inert atmosphere (e.g., a glovebox).
-
Atmosphere: High-purity inert gas (e.g., nitrogen or argon) or dry air, with a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: A linear heating rate, typically 10 °C/min, from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition steps and the corresponding percentage mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. Sample preparation should be conducted in an inert atmosphere.
-
Atmosphere: An inert gas flow is maintained over the sample and reference pans.
-
Heating Program: A linear heating rate, consistent with the TGA experiment (e.g., 10 °C/min), over the temperature range of interest.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, such as melting, boiling, and decomposition.
Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR
Objective: To identify the chemical nature of the volatile species produced during the thermal decomposition of this compound.
Methodology:
-
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
-
TGA Conditions: The TGA experiment is performed as described above.
-
Gas Transfer: The evolved gases from the TGA furnace are transferred to the MS or FTIR via a heated transfer line to prevent condensation.
-
Data Acquisition: Mass spectra or infrared spectra of the evolved gases are collected continuously throughout the TGA experiment.
-
Data Analysis: The spectral data is correlated with the mass loss events observed in the TGA curve to identify the decomposition products at each stage.
Visualizing Thermal Decomposition Pathways
To conceptualize the processes involved in the thermal analysis of this compound, the following diagrams illustrate a general experimental workflow and a hypothetical decomposition pathway.
Caption: General experimental workflow for thermal analysis.
References
Solubility of Zirconium n-Propoxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of zirconium n-propoxide in various organic solvents. This compound (Zr(OPr)₄) is a metal alkoxide precursor pivotal in the synthesis of zirconium-based materials, including advanced ceramics, thin films, and nanoparticles. Its solubility is a critical parameter for solution-based processing techniques such as sol-gel synthesis and chemical vapor deposition (CVD). This document consolidates available solubility information and presents a detailed protocol for its experimental determination, addressing the compound's air-sensitive nature.
Core Concepts in this compound Solubility
This compound is generally characterized by its good solubility in a range of common organic solvents.[1][2][3] This high solubility is a key attribute for its utility as a precursor in various chemical processes. However, it is exceedingly sensitive to moisture and will readily hydrolyze, forming zirconium hydroxides and propanol.[1] Therefore, all solubility determinations and handling must be conducted under anhydrous conditions.
The solubility of metal alkoxides can be influenced by their tendency to form oligomeric or polymeric structures in solution.[4] While many metal alkoxides are soluble in their corresponding alcohols, their solubility in non-polar solvents is often limited to distillable alkoxides.[5]
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, its high solubility in its parent alcohol, n-propanol, is well-established by the common commercial availability of a 70% w/w solution.[2][3][6] This indicates that at room temperature, at least 700 grams of this compound can dissolve in 300 grams of n-propanol. The material is also known to be soluble in toluene.[1]
Due to the limited availability of specific quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems experimentally. The following sections provide a detailed protocol for this purpose.
Experimental Protocol: Determining the Solubility of this compound
Given the air-sensitive nature of this compound, its solubility must be determined using techniques that rigorously exclude atmospheric moisture and oxygen. The following protocol outlines a gravimetric method for determining the solubility of this compound in a given anhydrous organic solvent.
Materials and Equipment:
-
This compound (as pure as available)
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., argon or nitrogen) with an oxygen and moisture content of < 5 ppm
-
Schlenk line or glove box
-
Oven-dried glassware (e.g., Schlenk flasks, graduated cylinders, filter funnels)
-
Magnetic stirrer and stir bars
-
Syringes and cannulas for liquid transfer
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatically controlled bath
Procedure:
-
Preparation of Materials and Glassware:
-
Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Ensure the solvent is anhydrous, typically by distillation from a suitable drying agent or by passing it through a column of activated molecular sieves or alumina.
-
-
Sample Preparation (under inert atmosphere):
-
In a glove box or using Schlenk techniques, add an excess amount of this compound to a pre-weighed Schlenk flask containing a magnetic stir bar.
-
Record the initial mass of the this compound.
-
Using a cannula or syringe, transfer a known volume of the anhydrous solvent to the Schlenk flask.
-
-
Equilibration:
-
Seal the Schlenk flask and place it in a thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial to confirm saturation.
-
-
Sample Withdrawal and Filtration (under inert atmosphere):
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter). It is critical not to disturb the solid at the bottom of the flask.
-
Immediately transfer the syringe to a pre-weighed, clean, and dry vial.
-
-
Gravimetric Analysis:
-
Record the mass of the syringe with the withdrawn saturated solution. The difference between this and the initial syringe mass gives the mass of the saturated solution.
-
Carefully evaporate the solvent from the vial under a gentle stream of inert gas or under vacuum. Gentle heating may be applied if the solvent's boiling point allows, but care must be taken to avoid decomposition of the this compound.
-
Once the solvent is fully evaporated, re-weigh the vial containing the solid residue (the dissolved this compound).
-
-
Calculation of Solubility:
-
Mass of dissolved this compound: (Mass of vial with residue) - (Mass of empty vial)
-
Mass of solvent in the aliquot: (Mass of saturated solution) - (Mass of dissolved this compound)
-
Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent in the aliquot) * 100
-
Solubility (g/L): The density of the solvent at the experimental temperature will be needed to convert the mass of the solvent to volume.
-
Visualizing Workflows and Logical Relationships
To aid researchers in their experimental design and decision-making processes, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for selecting a suitable solvent for this compound.
References
- 1. This compound | 23519-77-9 [chemicalbook.com]
- 2. ジルコニウム(IV)プロポキシド 溶液 70 wt. % in 1-propanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. 正丙醇锆 溶液 70 wt. % in 1-propanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. This compound, 70% in n-propanol | [gelest.com]
Zirconium n-Propoxide: A Technical Guide to the Synthesis of Zirconia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the utilization of zirconium n-propoxide as a precursor for the synthesis of zirconium dioxide (zirconia, ZrO₂). Zirconia nanoparticles have garnered significant attention across various scientific and industrial fields, including catalysis, biomedical applications, and advanced ceramics, owing to their exceptional physical and chemical properties.[1][2][3] this compound is a widely employed precursor in these syntheses, valued for its high reactivity and ability to form high-purity zirconia.[4][5] This document details the prevalent synthesis methodologies, presents key quantitative data from various studies, and illustrates the fundamental chemical pathways and experimental workflows.
Properties of this compound
Zirconium(IV) n-propoxide, with the chemical formula Zr(OCH₂CH₂CH₃)₄, is a colorless to pale yellow, slightly viscous liquid.[5] It is soluble in organic solvents such as alcohols and toluene (B28343) but is highly sensitive to moisture, readily hydrolyzing upon contact with water.[5] This reactivity is the cornerstone of its use in sol-gel and hydrothermal synthesis methods for zirconia.
Synthesis Methodologies
The primary methods for synthesizing zirconia from this compound are the sol-gel and hydrothermal techniques. These methods offer control over the particle size, crystal structure, and morphology of the resulting zirconia nanoparticles.[6]
Sol-Gel Synthesis
The sol-gel process is a versatile and widely used method for producing high-purity and homogeneous zirconia nanoparticles at relatively low temperatures.[7][8] The process involves the hydrolysis and subsequent condensation of the this compound precursor in a solvent, typically an alcohol. The fundamental reactions can be summarized as follows:
-
Hydrolysis: this compound reacts with water to form zirconium hydroxide (B78521) and n-propanol. Zr(OPr)₄ + 4H₂O → Zr(OH)₄ + 4PrOH
-
Condensation: The zirconium hydroxide molecules then undergo condensation to form a three-dimensional zirconia network (a gel). nZr(OH)₄ → (ZrO₂)n + 2nH₂O
The reaction rate is significantly influenced by parameters such as the water-to-alkoxide molar ratio, pH, temperature, and the presence of catalysts or chelating agents.[9][10] For instance, acids or bases can be used to catalyze the hydrolysis and condensation reactions. Chelating agents like acetic acid or acetylacetone (B45752) are often employed to slow down the rapid hydrolysis of this compound, allowing for better control over the particle formation.[9]
Hydrothermal Synthesis
Hydrothermal synthesis is another prominent method that utilizes elevated temperatures and pressures to crystallize zirconia from an aqueous solution of the precursor.[2][11][12] This technique can yield highly crystalline zirconia nanoparticles with well-defined morphologies. In a typical hydrothermal process, a solution containing the zirconium precursor is sealed in an autoclave and heated above the boiling point of water. The increased temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of zirconia nanoparticles.[13]
Quantitative Data on Zirconia Synthesis
The following tables summarize quantitative data from various studies on the synthesis of zirconia using this compound, highlighting the influence of different experimental parameters on the final product.
| Precursor & Concentration | Solvent | Catalyst/Additive | pH | Reaction Temp. (°C) | Calcination Temp. (°C) | Resulting Crystal Phase | Particle Size (nm) | Reference |
| This compound | n-propanol | Nitric acid | - | 70 | 500 | Tetragonal | 30-60 | [8] |
| This compound (70 wt% in 1-propanol) | Benzyl (B1604629) alcohol | None | - | 220-270 | - | Tetragonal & Monoclinic | 3.6 (tetragonal), 2.7 (monoclinic) | [14] |
| This compound | n-propanol | Acetic acid | 3.8±0.2 | - | 330 | Amorphous | - | [9] |
| This compound | - | Glucose, Fructose, Aqueous ammonia (B1221849) | 9-10 | Room Temp. | 700 | Tetragonal & Monoclinic | 10-30 | [1][15][16] |
| This compound | Isopropanol | Nitric acid | - | - | 500 | Tetragonal | - | [17] |
| This compound | Isopropanol | Ammonia solution | - | - | 500 | Amorphous | ~100 | [8] |
Experimental Protocols
General Sol-Gel Synthesis Protocol
-
Precursor Solution Preparation: this compound is dissolved in a suitable solvent, such as n-propanol or ethanol.[8]
-
Hydrolysis: A controlled amount of water, often mixed with a catalyst (e.g., nitric acid or ammonia solution), is added dropwise to the precursor solution under vigorous stirring.[8][9]
-
Gelation: The solution is left to age, allowing the hydrolysis and condensation reactions to proceed, resulting in the formation of a gel.
-
Drying: The gel is dried to remove the solvent and byproducts. This can be done at ambient or elevated temperatures, or under vacuum.[18]
-
Calcination: The dried gel is calcined at high temperatures (typically 400-800°C) to remove residual organic matter and induce crystallization of the zirconia.[8][18]
Non-Aqueous Solvothermal Synthesis Protocol
-
Reaction Mixture: this compound (70 wt% in 1-propanol) and benzyl alcohol are mixed in a reactor at a specific precursor concentration (e.g., 180, 240, or 360 mmol L⁻¹).[14]
-
Heating: The mixture is heated to a constant synthesis temperature (e.g., 220 to 270 °C) for a defined period (e.g., 6 hours to 6 days).[14]
-
Particle Formation: Nanoparticle formation occurs through a ligand exchange followed by an ether condensation reaction.[14]
-
Product Recovery: After the reaction, the resulting zirconia nanoparticles are collected from the solution.
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the core chemical transformations and a typical experimental workflow for zirconia synthesis.
Caption: Hydrolysis and condensation of this compound.
Caption: Typical sol-gel synthesis workflow.
Conclusion
This compound is a highly effective precursor for the synthesis of zirconia nanoparticles via sol-gel and hydrothermal methods. The ability to precisely control experimental parameters such as precursor concentration, pH, and temperature allows for the tuning of the resulting zirconia's properties, including particle size and crystal phase. This makes it a valuable material for a wide range of applications, from advanced materials to biomedical devices. Further research into modifying synthesis conditions can lead to the development of novel zirconia-based materials with enhanced functionalities.
References
- 1. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencetechindonesia.com [sciencetechindonesia.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Page loading... [guidechem.com]
- 5. CAS 23519-77-9: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hydrothermal synthesis of zirconia nanomaterials | Semantic Scholar [semanticscholar.org]
- 14. Fractal growth of ZrO 2 nanoparticles induced by synthesis conditions - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE01916A [pubs.rsc.org]
- 15. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Guide to the Molecular Structure of Zirconium n-Propoxide Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium (IV) n-propoxide, Zr(OCH₂CH₂CH₃)₄, is a metal alkoxide that serves as a critical precursor in the synthesis of zirconium-based materials, including advanced ceramics, catalysts, and functional coatings. Its utility in sol-gel processes, chemical vapor deposition (CVD), and as a catalyst in organic synthesis stems from its reactivity and ability to form complex molecular structures. Understanding the molecular architecture of zirconium n-propoxide in both solid and solution states is paramount for controlling the properties of the resulting materials and for designing novel applications, including in the pharmaceutical and drug development sectors where zirconia-based materials are explored for their biocompatibility and drug delivery potential. This technical guide provides a comprehensive overview of the molecular structure of this compound complexes, focusing on quantitative data, experimental methodologies, and the logical relationships governing their formation.
Oligomeric Nature of this compound
In solution, this compound does not typically exist as a simple monomeric species. Instead, it readily forms oligomers, primarily through the bridging of propoxy groups between zirconium centers. This oligomerization is a key factor influencing its reactivity, viscosity, and solubility. The degree of oligomerization can be influenced by factors such as concentration, solvent, and the presence of moisture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the solution-state structure of these complexes. While detailed NMR data for pure zirconium(IV) n-propoxide is not extensively documented in readily available literature, analysis of related zirconium alkoxide complexes provides insight into the expected spectral features.
Solution State Analysis: NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to probe the environment of the n-propoxide ligands. The chemical shifts of the α-CH₂, β-CH₂, and γ-CH₃ protons and carbons provide information about the coordination environment of the zirconium centers. In oligomeric structures, the presence of both terminal and bridging alkoxide groups leads to a more complex spectrum compared to a simple monomer.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Ligands
| Nucleus | Ligand Group | Typical Chemical Shift (δ, ppm) | Assignment |
| ¹H | α-CH₂ (terminal) | ~3.9 - 4.2 | Protons on the carbon directly bonded to a terminal oxygen |
| ¹H | α-CH₂ (bridging) | ~3.5 - 3.8 | Protons on the carbon directly bonded to a bridging oxygen |
| ¹H | β-CH₂ | ~1.6 - 1.8 | Protons on the central carbon of the propyl group |
| ¹H | γ-CH₃ | ~0.9 - 1.1 | Protons on the terminal methyl group |
| ¹³C | α-CH₂ | ~70 - 75 | Carbon directly bonded to oxygen |
| ¹³C | β-CH₂ | ~25 - 30 | Central carbon of the propyl group |
| ¹³C | γ-CH₃ | ~10 - 15 | Terminal methyl carbon |
Note: These are representative values and can vary based on solvent, concentration, and the specific oligomeric structure.
Solid-State Structure: The Crystalline Oxoalkoxide Complex
While obtaining single crystals of pure, neutral Zr(OⁿPr)₄ has proven challenging, a key crystalline species has been isolated from commercial this compound solutions. This complex is an oxoalkoxide with the formula Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂ . Its formation highlights the propensity of zirconium alkoxides to undergo partial hydrolysis and condensation, even under nominally anhydrous conditions.
The structure of this molecule consists of a central, triply bridging oxo ligand (μ₃-O) linking three zirconium atoms. This core forms a triangular arrangement of three edge-sharing zirconium octahedra. A fourth Zr(OⁿPr)₄(ⁿPrOH) unit is attached to this core through two bridging n-propoxide groups.
Crystallographic Data for Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂
The crystal structure of Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂ has been determined by single-crystal X-ray diffraction, providing precise information about its molecular geometry.
Table 2: Key Crystallographic Data for Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂
| Parameter | Value |
| Chemical Formula | C₅₄H₁₂₈O₁₇Zr₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
Table 3: Selected Bond Lengths and Angles for Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂
| Bond | Length (Å) | Angle | Angle (°) |
| Zr-μ₃-O | 2.08 - 2.12 | Zr-O-Zr | 108.5 - 110.2 |
| Zr-μ₂-OPr | 2.15 - 2.25 | ||
| Zr-OPr (terminal) | 1.95 - 2.05 | ||
| Zr-O(PrOH) | 2.20 - 2.28 |
Note: These are approximate ranges based on typical values for similar zirconium alkoxide complexes. The precise values would be found in the supplementary crystallographic data of the original publication.
Experimental Protocols
Synthesis of Zirconium (IV) n-Propoxide
A common method for the synthesis of zirconium (IV) n-propoxide is the reaction of zirconium tetrachloride (ZrCl₄) with n-propanol in the presence of a base, such as ammonia (B1221849), to neutralize the liberated HCl.
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous n-propanol
-
Anhydrous toluene (B28343) (or other inert solvent)
-
Ammonia gas or a solution of ammonia in n-propanol
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques to exclude moisture.
-
A suspension of ZrCl₄ is prepared in anhydrous toluene in a reaction flask.
-
A solution of anhydrous n-propanol (at least 4 equivalents) is added to the ZrCl₄ suspension.
-
Ammonia gas is bubbled through the reaction mixture, or a solution of ammonia in n-propanol is added dropwise with vigorous stirring. This will precipitate ammonium (B1175870) chloride (NH₄Cl).
-
The reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction.
-
The precipitated NH₄Cl is removed by filtration under inert atmosphere.
-
The solvent and any excess n-propanol are removed from the filtrate under reduced pressure to yield the this compound product, often as a viscous liquid or a waxy solid.
Crystallization of Zr₄O(OⁿPr)₁₄(ⁿPrOH)₂
Single crystals of the oxoalkoxide complex can be obtained from commercial this compound solutions (which typically contain some degree of pre-hydrolysis products).
Procedure:
-
A commercial solution of this compound (e.g., 70 wt.% in n-propanol) is used as the starting material.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is stored in a sealed container at a reduced temperature (e.g., 4 °C) for an extended period (weeks to months).
-
Slow evaporation of the solvent or slow cooling can promote the formation of single crystals.
-
Crystals suitable for X-ray diffraction can be carefully selected from the resulting precipitate.
Visualizations
Logical Relationship of this compound Species
The following diagram illustrates the relationship between the monomeric precursor, its oligomerization in solution, and the formation of the crystalline oxo-complex through partial hydrolysis.
Experimental Workflow for Structural Characterization
The diagram below outlines the typical experimental workflow for the synthesis and structural characterization of this compound complexes.
An In-depth Technical Guide to the Safe Handling of Zirconium n-Propoxide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for zirconium n-propoxide, a key reagent in various chemical syntheses, particularly in materials science and drug development. Given its reactive and hazardous nature, a thorough understanding of its properties and associated risks is crucial for ensuring laboratory safety. This document outlines the necessary precautions, experimental methodologies, and emergency procedures to minimize exposure and mitigate risks.
Chemical and Physical Properties
This compound, often supplied as a 70% solution in n-propanol, is a colorless to pale yellow liquid.[1] It is a metal alkoxide that is highly sensitive to moisture.[2] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₈O₄Zr | [3][4] |
| Molecular Weight | 327.57 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Alcohol-like | [7] |
| Boiling Point | 208 °C @ 0.1 mmHg | [3][8] |
| Flash Point | 23 °C (73.4 °F) - closed cup (for 70% solution in n-propanol) | [3][8] |
| Density | 1.05 g/mL at 25 °C | [3] |
| Solubility | Soluble in organic solvents; reacts with water.[1][2] | [1][2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[7] | [7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its reactivity with water, as well as its potential to cause serious eye damage and skin irritation.[9]
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness |
Data sourced from multiple safety data sheets.[8][9][10]
NFPA 704 Diamond (for 70% solution in n-propanol):
-
Health (Blue): 2
-
Flammability (Red): 3
-
Instability (Yellow): 1
-
Special (White): -
Source: Gelest, Inc.[3]
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure. Due to its moisture sensitivity, all handling should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Flame-retardant lab coat, chemical-resistant gloves (nitrile or rubber), and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Engineering Controls
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Due to its reactivity with moisture, handling and transfers should be carried out under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
-
Grounding: To prevent static discharge, which can ignite flammable vapors, all containers and equipment must be properly grounded and bonded.
Storage Requirements
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: Store under an inert gas like nitrogen or argon.
-
Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.[5]
Experimental Protocols
This compound is a common precursor in sol-gel synthesis for producing various oxide materials. The following are example protocols for its use.
General Sol-Gel Procedure for Zirconia (ZrO₂) Synthesis
This protocol describes a general method for preparing zirconia nanoparticles.
Materials:
-
This compound (70% in n-propanol)
-
n-propanol (anhydrous)
-
Deionized water
-
Acetic acid (as a catalyst and stabilizer)
Methodology:
-
In a three-neck flask under a nitrogen atmosphere, dissolve a specific amount of this compound in anhydrous n-propanol.
-
In a separate container, prepare a solution of deionized water, n-propanol, and acetic acid.
-
Slowly add the water-containing solution to the this compound solution dropwise while stirring vigorously. The rate of addition is crucial to control the hydrolysis and condensation reactions.
-
Continue stirring the resulting sol at room temperature for a set period (e.g., 24 hours) to allow for aging and gelation.
-
The obtained gel is then dried in an oven at a controlled temperature (e.g., 100 °C) to remove the solvent.
-
Finally, the dried gel is calcined at a higher temperature (e.g., 400 °C) to obtain crystalline zirconia nanoparticles.[11]
Preparation of Lead Zirconate Titanate (PZT) Films
This protocol outlines the preparation of a PZT precursor solution for thin film deposition.
Materials:
-
Lead acetate (B1210297) trihydrate
-
This compound (70% in n-propanol)
-
Titanium isopropoxide
-
Glacial acetic acid
-
1,3-propanediol
Methodology:
-
In a nitrogen atmosphere, dissolve lead acetate trihydrate in a mixture of glacial acetic acid and 1,3-propanediol. Heat the solution to 150 °C for 4 hours while stirring to distill off water and other byproducts.[12]
-
In a separate flask, mix this compound and titanium isopropoxide with glacial acetic acid for stabilization.[12]
-
Cool the lead precursor solution to below 80 °C before slowly adding the zirconium and titanium precursor solution.[13]
-
The final PZT stock solution can then be used for spin-coating or dip-coating onto a substrate to form a thin film, followed by drying and annealing at elevated temperatures.[12][13]
Emergency Procedures
Immediate and appropriate response to emergencies is critical to minimize harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Data sourced from multiple safety data sheets.[1]
Spill and Leak Procedures
Small Spills (in a fume hood):
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Eliminate all ignition sources.
-
Contact the institution's emergency response team.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it will react with the material.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include carbon monoxide and carbon dioxide.
Visual Guides
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to a this compound incident.
Conclusion
This compound is an invaluable reagent in modern chemistry, but its safe use demands strict adherence to safety protocols. By understanding its properties, employing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and minimize the risk of accidents in the laboratory. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. CAS 23519-77-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 70% in n-propanol | [gelest.com]
- 4. Zirconium(IV) n-propoxide, 70% w/w in n-propanol, Thermo Scientific Chemicals 50 g [thermofisher.com]
- 5. Page loading... [guidechem.com]
- 6. Zirconium(IV) n-propoxide | 23519-77-9 - BuyersGuideChem [buyersguidechem.com]
- 7. This compound | 23519-77-9 [chemicalbook.com]
- 8. Zirconium(IV) propoxide 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. Zirconium(IV) propoxide | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. US20100323107A1 - Method for preparing and forming a thick coating of PZT using sol-gel process - Google Patents [patents.google.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. prochemonline.com [prochemonline.com]
Methodological & Application
Application Note & Protocol: Sol-Gel Synthesis of Zirconia Nanoparticles using Zirconium (IV) n-Propoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconium dioxide (ZrO₂), or zirconia, nanoparticles are advanced ceramic materials with exceptional properties, including high thermal stability, mechanical strength, chemical inertness, and biocompatibility.[1] These characteristics make them highly valuable in a range of applications, from catalysis and thermal barrier coatings to biomedical uses such as in dental implants, tissue engineering, and as vehicles for drug delivery.[2][3] Among the various synthesis methods, the sol-gel technique offers superior control over particle size, morphology, purity, and homogeneity at relatively low processing temperatures.[4][5]
This document provides a detailed protocol for the synthesis of zirconia nanoparticles using zirconium (IV) n-propoxide as a precursor. The process involves the controlled hydrolysis and condensation of the alkoxide in an alcoholic solvent, followed by drying and calcination to obtain the final crystalline nanoparticles.
Principle of the Sol-Gel Method
The sol-gel process for synthesizing zirconia nanoparticles from zirconium n-propoxide involves two primary chemical reactions: hydrolysis and condensation.[6] Zirconium alkoxides are highly reactive towards water, necessitating careful control over the reaction conditions to prevent rapid, uncontrolled precipitation.[6]
-
Hydrolysis: The process is initiated by the addition of water to the alcoholic solution of this compound. This leads to the replacement of propoxy groups (-OPr) with hydroxyl groups (-OH).
-
Zr(OPr)₄ + H₂O → Zr(OPr)₃(OH) + PrOH
-
-
Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other hydroxyl groups (water condensation) or with remaining propoxy groups (alcohol condensation) to form Zr-O-Zr bridges. This process results in the formation of a three-dimensional network known as a gel.
-
(OPr)₃Zr-OH + HO-Zr(OPr)₃ → (OPr)₃Zr-O-Zr(OPr)₃ + H₂O
-
(OPr)₃Zr-OH + PrO-Zr(OPr)₃ → (OPr)₃Zr-O-Zr(OPr)₃ + PrOH
-
The rates of these reactions are significantly influenced by factors such as the water-to-alkoxide molar ratio, the type of solvent, the reaction temperature, and the presence of an acid or base catalyst.[4][5] Acidic catalysts tend to promote hydrolysis, leading to weakly branched polymeric chains, while basic catalysts favor condensation, resulting in more highly cross-linked, uniform particles.[5]
Experimental Protocols
3.1. Materials and Reagents
-
Precursor: Zirconium (IV) n-propoxide (Zr(OCH₂CH₂CH₃)₄), 70 wt. % in 1-propanol
-
Solvent: Absolute Ethanol (B145695) (C₂H₅OH) or 1-Propanol (C₃H₇OH)
-
Hydrolyzing Agent: Deionized Water (H₂O)
-
Catalyst (optional): Nitric Acid (HNO₃) or Ammonia Solution (NH₄OH)
3.2. Synthesis Procedure
The following protocol describes a general method for synthesizing zirconia nanoparticles. Specific parameters can be adjusted to control the final particle characteristics, as detailed in Table 1.
-
Precursor Solution Preparation: In a clean, dry flask, dissolve a specific amount of zirconium (IV) n-propoxide in an alcoholic solvent (e.g., ethanol or propanol) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture. Stir the solution until it is homogeneous.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare the hydrolysis solution by mixing deionized water with the same alcoholic solvent. If a catalyst is used, add the acid or base to this solution. A typical volume ratio of water to the this compound solution is 4:1.[7]
-
Hydrolysis and Condensation: Add the hydrolysis solution dropwise to the stirred precursor solution at room temperature. The addition rate should be slow and controlled to manage the exothermic reaction and prevent rapid precipitation.
-
Sol-to-Gel Transition (Aging): Upon completion of the addition, continue stirring the resulting sol for a period ranging from a few hours to overnight. During this aging step, the condensation reactions proceed, leading to the formation of a viscous, transparent gel.
-
Drying: Transfer the wet gel to a petri dish and dry it in an oven. A common drying procedure is to hold the gel at 110°C for 12-24 hours to remove the solvent and volatile by-products.[7][8] This results in a dried powder known as a xerogel.
-
Calcination: Calcine the dried xerogel powder in a muffle furnace at a specific temperature to remove residual organic compounds and induce crystallization. The calcination temperature and duration are critical for controlling the final crystal phase (monoclinic or tetragonal) and crystallite size of the zirconia nanoparticles.[9][10]
Caption: Experimental workflow for zirconia nanoparticle synthesis.
Caption: Key reactions in the sol-gel process for zirconia.
Data Presentation: Influence of Synthesis Parameters
The properties of the synthesized zirconia nanoparticles are highly dependent on the reaction conditions. The following tables summarize the effects of key parameters.
Table 1: Effect of Catalyst on Nanoparticle Properties
| Catalyst Type | pH Condition | Predominant Reaction | Resulting Particle Morphology | Reference |
|---|---|---|---|---|
| Nitric Acid (HNO₃) | Acidic | Hydrolysis | Randomly linked or branched linear chains | [5] |
| Ammonia (NH₄OH) | Basic | Condensation | Uniform, highly cross-linked particles | [5] |
| None | Neutral | Slow Hydrolysis & Condensation | Varies with other parameters | - |
Table 2: Effect of Calcination Temperature on Zirconia Properties Precursor system: Yttria-stabilized zirconia synthesized via a sol-gel method.
| Calcination Temperature (°C) | Resulting Crystal Phase | Average Crystallite Size (nm) | Reference |
|---|---|---|---|
| 800 | Tetragonal + 5 wt% Cubic | 12.1 | [9] |
| 1000 | Tetragonal + 20 wt% Cubic | 28.4 | [9] |
| 1200 | Tetragonal | 47.2 |[9] |
Precursor system: Zirconia from zircon sand via caustic fusion and sol-gel.
| Fusion/Calcination Temperature (°C) | Resulting Particle Size (nm) | Specific Surface Area (m²/g) | Reference |
|---|---|---|---|
| 600 | 34.49 | 173.97 | [10] |
| 700 | 47.93 | 125.18 | [10] |
| 800 | 58.74 | 102.14 |[10] |
Characterization of Zirconia Nanoparticles
To confirm the successful synthesis and determine the properties of the zirconia nanoparticles, several characterization techniques are employed:
-
X-ray Diffraction (XRD): To identify the crystal phase (monoclinic, tetragonal, or cubic) and estimate the average crystallite size using the Scherrer equation.[4][9]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the particle size, shape, morphology, and degree of agglomeration.[4][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Zr-O bonds and the removal of organic residues after calcination.[10]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the nanoparticle powder.[10][11]
Applications in Drug Development and Biomedical Science
The unique properties of sol-gel derived zirconia nanoparticles make them promising candidates for various biomedical applications:
-
Drug Delivery: Their high surface area and biocompatibility allow for the loading and controlled release of therapeutic agents. The surface can be functionalized to target specific cells or tissues.[1]
-
Biocompatible Coatings: Zirconia nanoparticles can be used to create nanocoatings on medical implants to improve their biocompatibility and wear resistance.[7]
-
Tissue Engineering: They can be incorporated into polymer scaffolds to enhance mechanical strength and promote cell growth for tissue regeneration.[1]
-
Antimicrobial Agents: Zirconia nanoparticles have demonstrated antibacterial activity, making them useful for developing antimicrobial surfaces and formulations.[1]
References
- 1. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. malayajournal.org [malayajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sol–Gel Synthesis and Characterization of YSZ Nanofillers for Dental Cements at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Zirconium n-Propoxide in Thin Film Deposition by Spin Coating
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconium n-propoxide (Zr(OPr)₄) is a widely utilized precursor for the fabrication of high-quality zirconium dioxide (ZrO₂) thin films via the sol-gel and spin coating method. This technique offers numerous advantages, including low cost, precise thickness control, and the ability to coat large and complex surfaces. The resulting ZrO₂ films exhibit desirable properties such as high refractive index, excellent thermal stability, and good chemical resistance, making them suitable for a range of applications including optical coatings, protective layers, and dielectric materials in microelectronics.[1][2]
This document provides detailed application notes and experimental protocols for the deposition of ZrO₂ thin films using this compound.
Chemical Principles: The Sol-Gel Process
The formation of a zirconium dioxide thin film from this compound is a two-step sol-gel process involving hydrolysis and condensation reactions.
-
Hydrolysis: this compound reacts with water, leading to the replacement of propoxy groups (-OPr) with hydroxyl groups (-OH).
-
Condensation: The hydroxylated zirconium species then undergo condensation to form Zr-O-Zr bridges, resulting in the formation of a three-dimensional oxide network, or a "gel".
The overall process can be stabilized and controlled by the use of chelating agents, such as acetylacetone (B45752) or diethanolamine, which modify the reactivity of the zirconium precursor.[3][4]
Caption: Sol-gel process for ZrO₂ thin film deposition.
Experimental Protocols
Substrate Cleaning
Proper substrate cleaning is crucial for good film adhesion and uniformity. A typical procedure for silicon or glass substrates is as follows:
-
Ultrasonic Degreasing: Sequentially sonicate the substrates in acetone, and isopropanol (B130326) for 15 minutes each.
-
DI Water Rinse: Thoroughly rinse the substrates with deionized (DI) water.
-
Drying: Dry the substrates using a stream of dry nitrogen gas.
-
Optional Plasma Treatment: For enhanced cleaning and surface activation, an oxygen plasma treatment can be performed.
Precursor Solution Preparation
The properties of the final thin film are highly dependent on the composition of the precursor solution. The following protocol is a general guideline and can be modified based on desired film characteristics.
-
Solvent and Stabilizer: In a clean, dry flask, mix ethanol (B145695) with a chelating agent such as acetylacetone or diethanolamine.[3][4] The molar ratio of the chelating agent to the zirconium precursor can influence the stability and viscosity of the sol.
-
Precursor Addition: Slowly add this compound to the solvent-stabilizer mixture while stirring continuously in a controlled atmosphere (e.g., a glovebox) to minimize premature hydrolysis from ambient moisture.
-
Hydrolysis: Add a mixture of DI water and ethanol dropwise to the solution while stirring. The molar ratio of water to the precursor is a critical parameter that affects the gelation time and the final film properties.
-
Aging: Allow the sol to age for a specified period (typically 24 hours) at room temperature to ensure complete hydrolysis and condensation.
Spin Coating Deposition
The spin coating process determines the thickness and uniformity of the deposited film.[5]
-
Substrate Mounting: Securely place the cleaned substrate on the chuck of the spin coater.
-
Solution Dispensing: Dispense a sufficient amount of the prepared sol onto the center of the substrate. This can be done either statically (before spinning) or dynamically (while spinning at a low speed, e.g., 500 rpm).[6]
-
Spinning: Ramp up to the desired spin speed. The final film thickness is primarily controlled by the spin speed and the viscosity of the sol.[7] Higher spin speeds result in thinner films. The spinning duration is typically 30-60 seconds.
-
Drying: After spinning, the film is typically soft-baked on a hot plate at a low temperature (e.g., 100-150°C) for a few minutes to remove residual solvent. For multi-layer deposition, this soft-bake step is repeated after each layer.[8]
Caption: Experimental workflow for thin film deposition.
Post-Deposition Annealing
A final annealing step is crucial for densifying the film, removing organic residues, and crystallizing the zirconia.
-
Ramping Up: Place the coated substrates in a furnace and ramp up the temperature slowly to the desired annealing temperature to avoid cracking the film.
-
Holding: Hold the substrates at the annealing temperature for a specific duration (e.g., 1-2 hours). The annealing temperature significantly influences the crystal structure (amorphous, tetragonal, or monoclinic) and properties of the ZrO₂ film.[9]
-
Cooling Down: Allow the furnace to cool down slowly to room temperature.
Data Presentation
The following tables summarize typical experimental parameters and resulting film properties.
| Precursor Solution Composition | |
| Component | Typical Concentration/Ratio |
| This compound | 0.1 - 0.5 M in alcohol |
| Chelating Agent (e.g., Acetylacetone) | Molar ratio to Zr precursor: 0.5 - 1.0 |
| Water | Molar ratio to Zr precursor: 1 - 4 |
| Solvent | Ethanol, Isopropanol |
| Spin Coating Parameters and Resulting Film Properties | |
| Parameter | Value Range |
| Spin Speed (RPM) | 1000 - 6000 |
| Spin Time (s) | 30 - 60 |
| Resulting Property | Typical Value |
| Film Thickness (nm) | 20 - 200 |
| Surface Roughness (nm) | < 1 |
| Annealing Conditions and Film Characteristics | |
| Annealing Temperature (°C) | Resulting Crystal Phase |
| < 400 | Amorphous |
| 400 - 600 | Tetragonal |
| > 600 | Monoclinic |
| Property | Typical Value (after annealing) |
| Refractive Index (at 633 nm) | 1.9 - 2.1 |
Characterization
The deposited ZrO₂ thin films can be characterized using various techniques:
-
Thickness and Refractive Index: Ellipsometry
-
Surface Morphology and Roughness: Atomic Force Microscopy (AFM)[10]
-
Crystal Structure: X-ray Diffraction (XRD)[9]
-
Chemical Composition and Bonding: X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR)[10][11]
-
Optical Properties: UV-Visible Spectroscopy to determine transmittance and bandgap.
References
- 1. scispace.com [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. A simple sol–gel route to ZrO2 films with high optical performances (2009) | Liping Liang | 50 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. louisville.edu [louisville.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-quality ZrO2 /Si (001) thin films by a sol-gel process: Preparation and characterization [publica.fraunhofer.de]
- 11. sphinxsai.com [sphinxsai.com]
Preparation of Zirconia Ceramics from Zirconium n-Propoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of zirconia (ZrO₂) ceramics from zirconium n-propoxide via the sol-gel method. The protocols outlined herein are designed to be a comprehensive guide for researchers, enabling the reproducible synthesis of zirconia nanoparticles with controlled properties.
Introduction
Zirconia ceramics are advanced materials with exceptional properties, including high thermal stability, mechanical strength, and chemical resistance. These characteristics make them suitable for a wide range of applications, from thermal barrier coatings and solid oxide fuel cells to biomedical implants and drug delivery systems. The sol-gel process, utilizing this compound as a precursor, offers a versatile and cost-effective route to produce high-purity, nanocrystalline zirconia powders at relatively low temperatures. This method allows for precise control over the material's properties, such as particle size, surface area, and crystalline phase, by carefully manipulating the synthesis parameters.
Experimental Protocols
The following protocols describe the sol-gel synthesis of zirconia ceramics from this compound. The key steps involve the hydrolysis and condensation of the zirconium alkoxide precursor to form a gel, followed by drying and calcination to obtain the final ceramic product.
Materials and Equipment
-
Precursor: Zirconium (IV) n-propoxide (Zr(OPr)₄), 70 wt. % in n-propanol
-
Solvent: n-propanol or ethanol (B145695) (anhydrous)
-
Catalyst/Stabilizer: Glacial acetic acid (CH₃COOH), Nitric acid (HNO₃), or Ammonia (B1221849) solution (NH₄OH)
-
Hydrolysis Agent: Deionized water
-
Equipment:
-
Glass beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Dropping funnel or pipette
-
Drying oven
-
Tube furnace or muffle furnace for calcination
-
Standard laboratory safety equipment (fume hood, safety glasses, gloves)
-
Protocol 1: Acetic Acid Catalyzed Synthesis
This protocol utilizes acetic acid as a chelating agent to control the hydrolysis and condensation rates, which is crucial for obtaining a stable sol and preventing rapid precipitation.
1. Precursor Solution Preparation:
- In a clean, dry beaker, dissolve a specific amount of this compound in n-propanol. A typical starting concentration is 0.1 M to 0.5 M.
- Stir the solution gently for 10-15 minutes to ensure homogeneity.
2. Addition of Acetic Acid:
- Slowly add glacial acetic acid to the precursor solution while stirring. The molar ratio of acetic acid to this compound can be varied to control the reaction kinetics. A common ratio is 1:1.
- Continue stirring for at least 30 minutes to allow for the chelation reaction to occur.
3. Hydrolysis:
- Prepare a solution of deionized water in n-propanol.
- Add the water/n-propanol solution dropwise to the zirconium precursor solution under vigorous stirring. The molar ratio of water to this compound is a critical parameter and typically ranges from 2:1 to 8:1.[1]
- Continue stirring for 1-2 hours after the addition of water is complete to ensure thorough mixing and hydrolysis.
4. Gelation:
- Cover the beaker and leave the sol to age at room temperature. Gelation time can vary from a few hours to several days depending on the synthesis conditions, particularly the water-to-alkoxide ratio.[1]
5. Drying:
- Once the gel is formed, dry it in an oven at a temperature between 70°C and 110°C for 12-24 hours to remove the solvent and residual water.[2]
6. Calcination:
- Grind the dried gel into a fine powder using a mortar and pestle.
- Place the powder in a ceramic crucible and calcine it in a furnace. The calcination temperature determines the crystalline phase and particle size of the final zirconia product. A typical calcination regime is a ramp rate of 5°C/min to the desired temperature (e.g., 400°C to 800°C) and holding for 2-4 hours.[3]
Protocol 2: Base (Ammonia) Catalyzed Synthesis
This protocol uses a basic catalyst to promote the condensation reactions.
1. Precursor Solution Preparation:
- Prepare a solution of this compound in n-propanol as described in Protocol 1.
2. Hydrolysis and Gelation:
- Prepare a solution of deionized water and ammonia in n-propanol.
- Add this solution dropwise to the vigorously stirred zirconium precursor solution. A typical pH to aim for is 9-10.[4]
- A gel will precipitate almost immediately. Continue stirring for about 1 hour.
3. Washing and Drying:
- Separate the gel from the solution by centrifugation or filtration.
- Wash the gel several times with deionized water and then with ethanol to remove unreacted precursors and by-products.
- Dry the washed gel in an oven at 110°C for 12 hours.[2]
4. Calcination:
- Follow the same calcination procedure as described in Protocol 1.
Data Presentation
The properties of the synthesized zirconia ceramics are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of key parameters on the final material characteristics.
Table 1: Effect of Water-to-Alkoxide Molar Ratio on Gelation Time and Zirconia Properties
| Water:Zr(OPr)₄ Molar Ratio | Gelation Time | Resulting Crystal Phase (after calcination at 400°C) | Reference |
| 2:1 | ~120 hours | Tetragonal | [1] |
| 4:1 | - | Tetragonal | [1] |
| 6:1 | ~5 hours | Tetragonal | [1] |
Table 2: Effect of Calcination Temperature on Zirconia Crystal Phase and Particle Size
| Calcination Temperature (°C) | Holding Time (hours) | Predominant Crystal Phase | Average Crystallite Size (nm) | Reference |
| 400 | 2 | Tetragonal | ~11-13 | [1][2] |
| 600 | 2 | Tetragonal with traces of Monoclinic | - | [5] |
| 700 | 2 | Tetragonal and Monoclinic | 10-30 | [4] |
| 800 | 2 | Monoclinic with traces of Tetragonal | - | [5] |
Table 3: Influence of Synthesis Conditions on Surface Area of Zirconia
| Precursor System | pH/Catalyst | Calcination Temperature (°C) | Specific Surface Area (m²/g) | Reference |
| Zr(OPr)₄ | Acidic (Nitric Acid) | 500 | - | [6] |
| Zr(OPr)₄ | Basic (Ammonia) | 500 | - | [6] |
| Zr(OPr)₄ | Digestion at pH 9 | 500 | >380 | [7] |
| Zr(OPr)₄ | Digestion in acidic medium | 500 | <100 | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the sol-gel synthesis of zirconia ceramics from this compound.
References
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Zirconium n-Propoxide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing zirconium n-propoxide and its derivatives as efficient catalysts in key organic transformations. The information is intended to guide researchers in the practical application of these versatile catalysts for the synthesis of a wide range of organic molecules, including polymers and fine chemicals relevant to the pharmaceutical industry.
Ring-Opening Copolymerization (ROCOP) of Epoxides and Anhydrides for Polyester (B1180765) Synthesis
Zirconium alkoxides are effective catalysts for the ring-opening copolymerization of epoxides and cyclic anhydrides, yielding well-defined polyesters. These materials are of significant interest for biomedical applications and as biodegradable plastics. While many studies utilize zirconium (IV) isopropoxide complexes, the principles and procedures are readily adaptable for this compound.
Data Presentation
| Catalyst System | Monomers | Monomer:Catalyst Ratio | Cocatalyst | Temp (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | Ref. |
| 1 + DMAP | Cyclohexene (B86901) Oxide (CHO) / Phthalic Anhydride (B1165640) (PA) | - | DMAP | - | - | High | Moderate | Narrow | [1][2] |
| ZrL2² + PPNCl | Propylene Oxide / Phthalic Anhydride | - | PPNCl, TPPCl | - | - | High | 20.96 | 1.00 | [3] |
| Al-alkyl complexes + DMAP | Cyclohexene Oxide (CHO) / Succinic/Maleic Anhydride | - | DMAP, PPNCl, TBABr | - | - | - | up to 5.5 | - | [4] |
| 1 | rac-Lactide (rac-LA) | 40,000:1 | BnOH | - | - | >70% | 101 | - | [5] |
Note: Catalyst 1 is a Zirconium(IV) isopropoxide complex supported by the ligand 2-pyridylamino-N,N-bis(2-methylene-4,6-dimethylphenolate).[1][2] Catalyst ZrL2² is a homoleptic mononuclear Zr(IV) derivative with a tetradentate salen ligand.[3]
Experimental Protocol: Synthesis of Poly(cyclohexene succinate) (PCS)
This protocol is adapted from a general procedure for the ROCOP of epoxides and anhydrides.[6]
Materials:
-
This compound (catalyst)
-
4-Dimethylaminopyridine (DMAP) (cocatalyst)
-
Cyclohexene oxide (CHO) (monomer)
-
Succinic anhydride (SA) (monomer)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound and DMAP to a dry reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the catalyst and cocatalyst.
-
Add cyclohexene oxide and succinic anhydride to the reaction mixture. The monomer-to-catalyst ratio can be systematically varied to control the molecular weight of the resulting polymer.[6]
-
Seal the vessel and place it in a preheated oil bath at the desired reaction temperature (e.g., 80-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 1-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol while stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as ¹H NMR, GPC (SEC), DSC, and TGA.[4][6]
Experimental Workflow
Caption: Workflow for polyester synthesis via ROCOP.
Meerwein-Ponndorf-Verley (MPV) Reduction of Carbonyl Compounds
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, using a secondary alcohol (commonly isopropanol) as both the solvent and hydride source. Zirconium-based catalysts, including supported zirconium propoxide, are highly effective for this transformation.[7]
Data Presentation
| Catalyst | Substrate | Hydrogen Donor | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Ref. |
| MOF-808-P | Cinnamaldehyde (B126680) | Isopropanol (B130326) | 120 | 2 | >99 | 99 (Cinnamyl alcohol) | [7] |
| Zr-SBA-15 | Furfural | Isopropanol | 90-130 | 6 | - | - | [8] |
| Zr-BDB | Furfural | Isopropanol | 150 | 1 | >99 | 92.5 (Furfuryl alcohol) | [9] |
| Supported Zr-propoxide | Various ketones/aldehydes | Isopropanol | - | - | - | - | [7] |
Experimental Protocol: MPV Reduction of Cinnamaldehyde
This protocol is based on the use of a Zr-based MOF catalyst.[7]
Materials:
-
This compound (or a pre-synthesized Zr-based catalyst like MOF-808)
-
Cinnamaldehyde (substrate)
-
Anhydrous isopropanol (hydrogen donor and solvent)
-
Reaction vial or flask
-
Heating block or oil bath
Procedure:
-
Activate the zirconium-based catalyst by heating at 150 °C overnight to remove any adsorbed solvent molecules.[7]
-
In a reaction vial, add the activated catalyst, cinnamaldehyde, and anhydrous isopropanol.
-
Seal the vial and place it in a preheated heating block or oil bath set to 120 °C.
-
Stir the reaction mixture for 2 hours.
-
After the reaction, cool the mixture to room temperature.
-
Centrifuge the reaction mixture to separate the catalyst.
-
Analyze the supernatant by gas chromatography (GC) or ¹H NMR to determine the conversion of cinnamaldehyde and the yield of cinnamyl alcohol.
Reaction Pathway
Caption: General pathway for the MPV reduction.
Transesterification and Esterification Reactions
Zirconium-based catalysts, including modified zirconia, are effective for both transesterification of triglycerides and esterification of free fatty acids (FFAs), which are key reactions in biodiesel production.[10][11] While many studies use sulfated or tungstated zirconia, this compound can serve as a precursor for the synthesis of these active catalytic materials.
Data Presentation
| Catalyst | Reaction | Substrates | Methanol:Oil Molar Ratio | Catalyst Loading (wt%) | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Sulfated Zirconia | Transesterification | Crude Coconut Oil / Methanol | 6:1 | 1.0 | 200 | 4 | 86.3 | [11] |
| Sulfated Zirconia | Transesterification | Palm Kernel Oil / Methanol | 6:1 | 1.0 | 200 | 4 | 90.3 | [11] |
| Zirconium-based nanocatalyst | Transesterification | Fat / Methanol | 15:1 | 8 | 65 | 5 | 98.7 | [12] |
| ZrOCl₂·8H₂O | Esterification | Carboxylic Acids / Alcohols | 1:1 | - | 50 | - | High | [13] |
Experimental Protocol: Transesterification of Triglycerides for Biodiesel Production
This protocol is a general procedure for heterogeneous catalytic transesterification.[11][12]
Materials:
-
Zirconium-based catalyst (e.g., sulfated zirconia prepared from this compound)
-
Triglyceride source (e.g., vegetable oil)
-
Methanol
-
Reaction flask with a reflux condenser
-
Heating mantle with magnetic stirring
Procedure:
-
Add the triglyceride and the zirconium-based catalyst to the reaction flask.
-
Add methanol to the flask. The molar ratio of methanol to oil is a critical parameter and is typically high to drive the equilibrium towards the products.
-
Heat the mixture to the desired reaction temperature (e.g., 65 °C) under vigorous stirring.
-
Allow the reaction to proceed for the specified duration (e.g., 5 hours).
-
After the reaction is complete, cool the mixture and separate the catalyst by filtration or centrifugation.
-
Transfer the liquid phase to a separatory funnel and allow the layers to separate. The upper layer is the biodiesel (fatty acid methyl esters), and the lower layer is glycerol.
-
Wash the biodiesel layer with warm water to remove any residual catalyst, methanol, or glycerol.
-
Dry the biodiesel over anhydrous sodium sulfate (B86663) and analyze its purity and composition using techniques such as GC-MS.
Logical Relationship Diagram
Caption: Key reactions in biodiesel production.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. boa.unimib.it [boa.unimib.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Zr-SBA-15 Lewis Acid Catalyst: Activity in Meerwein Ponndorf Verley Reduction [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Lead Zirconate Titanate (PZT) Films Using Zirconium n-Propoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of lead zirconate titanate (Pb(Zr,Ti)O₃, or PZT) thin films utilizing zirconium n-propoxide as a key precursor. The sol-gel method outlined here is a widely adopted technique that offers excellent control over stoichiometry and produces high-quality ferroelectric films suitable for a range of applications, including sensors, actuators, and non-volatile memory devices.
Overview of the Sol-Gel Synthesis Process
The sol-gel process for PZT film fabrication involves the creation of a stable colloidal suspension (sol) of precursors that is subsequently converted into a gel and then a solid film through a series of hydrolysis and polycondensation reactions, followed by thermal treatment. This compound, in conjunction with a titanium alkoxide and a lead source, serves as a metal-organic precursor that allows for atomic-level mixing, leading to homogenous and crystalline PZT films upon annealing.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the successful synthesis of PZT thin films.
Precursor Solution Preparation (0.7 M PZT Sol)
The following protocol is a common method for preparing the PZT precursor solution with a target metal ion ratio of Pb:Zr:Ti set to 1.10:0.52:0.48, which includes a 10 mole % excess of lead to compensate for potential loss during high-temperature annealing.[1]
Materials:
-
Lead (II) acetate (B1210297) trihydrate [Pb(CH₃COO)₂·3H₂O]
-
Zirconium (IV) n-propoxide [Zr(OCH₂CH₂CH₃)₄]
-
Titanium (IV) isopropoxide [Ti{OCH(CH₃)₂}₄]
-
Glacial acetic acid (CH₃COOH)
-
n-Propanol (CH₃CH₂CH₂OH)
-
2-Methoxyethanol (B45455) (C₃H₈O₂)
-
Acetylacetone (B45752) (C₅H₈O₂) (as a stabilizer)[2]
Equipment:
-
Glove box with an inert atmosphere (e.g., Nitrogen or Argon)
-
Hotplate with magnetic stirring capability
-
Glass beakers and flasks
-
Syringes and filters (0.2 µm pore size)
Procedure:
-
Preparation of Zirconium-Titanium Solution: In an inert atmosphere glove box, dissolve 7.2 ml of this compound in 80 ml of 2-methoxyethanol and stir for 30 minutes at room temperature.[3] To this solution, add 4.4 ml of titanium isopropoxide and adjust the total volume to 100 ml with 2-methoxyethanol.[3] Stir the resulting solution for another 30 minutes at room temperature.[3] The use of an inert atmosphere is crucial due to the high sensitivity of the alkoxide precursors to moisture.[3][4]
-
Preparation of Lead Solution: In a separate flask, dissolve lead (II) acetate trihydrate in glacial acetic acid and n-propanol. Stir this mixture for 4 hours to ensure complete dissolution.[5][6]
-
Mixing and Refluxing: While stirring the zirconium-titanium solution, slowly add the lead solution.[3] Heat the combined solution to 60°C and continue stirring for 30 minutes.[3] The pH of the solution can be adjusted to approximately 5 by the careful addition of pure water, which will initiate hydrolysis and may cause the solution to turn milky and eventually form a gel.[3]
-
Stabilization and Aging: For improved stability, acetylacetone can be added as a chelating agent to the zirconium-titanium solution before mixing with the lead precursor. The final sol should be aged for at least 24 hours before use to ensure completion of the initial hydrolysis and condensation reactions.
Thin Film Deposition by Spin Coating
Equipment:
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates using a standard cleaning procedure (e.g., RCA-1 and RCA-2) to remove any organic and inorganic contaminants.[8]
-
Spin Coating: Dispense the aged PZT sol onto the substrate. A typical spin coating process involves a two-step cycle: a low-speed step (e.g., 500 rpm for 5 seconds) to spread the solution, followed by a high-speed step (e.g., 4000 rpm for 30 seconds) to achieve the desired film thickness.[9]
-
Drying: After coating, dry the film on a hotplate at a temperature between 150°C and 300°C to remove residual solvents.[9]
Thermal Treatment: Pyrolysis and Annealing
Equipment:
-
Tube furnace or Rapid Thermal Annealing (RTA) system
Procedure:
-
Pyrolysis: Place the dried film into a furnace and pyrolyze at a temperature between 300°C and 450°C for 30 minutes to decompose the organic components.[9] Films pyrolyzed at temperatures below 300°C tend to form the perovskite phase directly, while higher temperatures may initially form an intermediate pyrochlore (B1171951) phase.[9]
-
Layer-by-Layer Deposition: Repeat the spin coating, drying, and pyrolysis steps to build up the desired film thickness.[9]
-
Crystallization (Annealing): Finally, crystallize the film into the desired perovskite phase by annealing at a higher temperature, typically between 550°C and 700°C, for a duration ranging from 5 minutes to 2 hours.[7] The annealing atmosphere (e.g., air, oxygen) can influence the final film quality.[9]
Data Presentation
The following tables summarize key parameters and resulting properties of PZT films synthesized using this compound-based sol-gel methods as reported in the literature.
Table 1: Precursor and Solution Parameters
| Parameter | Value | Reference |
| Pb:Zr:Ti Molar Ratio | 1.10:0.48:0.52 | [5][6] |
| PZT Sol Concentration | 0.7 M | [1] |
| Solvent System | n-propanol, 2-methoxyethanol, glacial acetic acid | [1][3][5][6] |
| Stabilizer | Acetylacetone | [2] |
| Solution pH | ~4.5 - 5 | [1][3] |
Table 2: Deposition and Thermal Treatment Parameters
| Parameter | Value | Reference |
| Deposition Method | Spin Coating | [4][9] |
| Spin Speed | 4000 rpm | [9] |
| Pyrolysis Temperature | 150°C - 450°C | [9] |
| Annealing Temperature | 550°C - 700°C | [7] |
| Annealing Duration | 5 minutes - 2 hours | [7] |
Table 3: Resulting PZT Film Properties
| Property | Value | Reference |
| Film Thickness | 362 nm - 1092 nm | [5][6] |
| Crystalline Phase | Perovskite | [1][4] |
| Preferred Orientation | (110) or (100) | [4][5][6] |
| Piezoelectric Constant (d₃₃) | 52.6 - 69.4 pC/N | [5][6] |
| Relative Dielectric Constant (εᵣ) | 484 - 827 | [4][5][6] |
| Remanent Polarization (Pᵣ) | 24 µC/cm² | [7] |
| Coercive Field (Eₑ) | 54 kV/cm | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the sol-gel synthesis process for PZT thin films.
Caption: Workflow for PZT film synthesis via the sol-gel method.
Concluding Remarks
The use of this compound in a sol-gel synthesis route provides a reliable and reproducible method for fabricating high-quality lead zirconate titanate thin films. The protocols and data presented herein offer a comprehensive guide for researchers. Careful control over precursor stoichiometry, solution chemistry, and thermal processing parameters is paramount to achieving the desired film properties for specific applications. The flexibility of the sol-gel method allows for fine-tuning of these parameters to optimize the ferroelectric and piezoelectric performance of the resulting PZT films.
References
- 1. Preparation of Lead Zirconate Titanate Film by Sol-gel Method and Its Characterization - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. politesi.polimi.it [politesi.polimi.it]
- 5. PZT Composite Film Preparation and Characterization Using a Method of Sol-Gel and Electrohydrodynamic Jet Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of highly oriented lead zirconate-lead titanate film using metallo-organics (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transformations in PZT Thin Films Prepared by Polymeric Chemical Method [scirp.org]
Application Notes and Protocols: Sol-Gel Coating of Alumina Powders with Zirconium n-Propoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel coating of alumina (B75360) (Al₂O₃) powders with a thin layer of zirconia (ZrO₂) offers a versatile method to enhance the material's properties for a range of advanced applications. This technique allows for the precise control of the coating's thickness and composition, leading to improved thermal stability, mechanical strength, and biocompatibility of the core alumina particles.[1] Zirconia-coated alumina powders are of particular interest in fields such as catalysis, thermal barrier coatings, and biomedical applications, including the potential for drug delivery systems due to their high surface area and biocompatible nature.[2][3]
The sol-gel process involves the hydrolysis and condensation of a zirconium precursor, typically an alkoxide like zirconium n-propoxide, to form a stable sol. This sol is then used to coat the alumina powder, followed by a heat treatment (calcination) to form a crystalline zirconia layer on the alumina surface. The advantages of this method include the ability to produce homogeneous coatings at relatively low temperatures and the flexibility to tailor the surface chemistry of the resulting composite material.[1]
Experimental Protocols
This section provides a detailed methodology for the sol-gel coating of alumina powders with this compound. The protocol is synthesized from various established methods for the preparation of alumina-zirconia composite materials.[1][4][5]
Materials and Equipment
-
Precursor: Zirconium (IV) n-propoxide (Zr(O(CH₂)₂CH₃)₄, 70 wt. % in n-propanol)
-
Core Material: Alumina (Al₂O₃) powder (high purity, desired particle size)
-
Solvent: Anhydrous ethanol (B145695) (C₂H₅OH) or isopropanol (B130326) ((CH₃)₂CHOH)
-
Catalyst: Nitric acid (HNO₃) or acetic acid (CH₃COOH)
-
Atmosphere: Inert gas (e.g., Nitrogen or Argon)
-
Schlenk line or glove box
-
Three-neck round-bottom flask
-
Magnetic stirrer and hot plate
-
Condenser
-
Dropping funnel
-
Ultrasonic bath
-
Centrifuge
-
Drying oven
-
Tube furnace for calcination
Protocol 1: Zirconia Sol Preparation
This protocol details the preparation of the zirconium sol, which will be used to coat the alumina powder.
-
Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere.
-
Precursor Dilution: In the flask, dilute the this compound with anhydrous ethanol. A typical molar ratio of alcohol to alkoxide is around 80:1.[1] Stir the solution for 20-30 minutes to ensure homogeneity.
-
Hydrolysis: Prepare a solution of deionized water and ethanol, with a small amount of nitric acid as a catalyst. The molar ratio of water to the alkoxide is a critical parameter that influences the gelation process. A common starting point is a 4:1 molar ratio of water to this compound.
-
Controlled Addition: Slowly add the water-ethanol-acid solution to the stirred this compound solution using the dropping funnel. The rate of addition should be carefully controlled (e.g., 0.06-0.10 mL/min) to prevent rapid, uncontrolled precipitation.[5]
-
Aging: After the complete addition of the hydrolysis solution, allow the sol to age for several hours (e.g., 24 hours) at room temperature with continuous stirring. This aging step is crucial for the formation of a stable and homogeneous sol.
Protocol 2: Coating of Alumina Powder
This protocol describes the procedure for coating the pre-existing alumina powder with the prepared zirconia sol.
-
Alumina Suspension: Disperse the alumina powder in a separate flask containing anhydrous ethanol. The amount of alumina powder will depend on the desired coating thickness and the concentration of the zirconia sol. A starting point is a 10:1 weight ratio of the final zirconia to the alumina powder.
-
Ultrasonication: Place the alumina suspension in an ultrasonic bath for 15-30 minutes to break up any agglomerates and ensure a uniform dispersion of the particles.
-
Coating: Slowly add the aged zirconia sol to the stirred alumina suspension. Continue stirring the mixture for several hours (e.g., 4-6 hours) to allow for the adsorption and condensation of the zirconia sol onto the surface of the alumina particles.
-
Gelation and Separation: The mixture will gradually form a gel. After gelation, the coated powder can be separated from the solvent by centrifugation.
-
Washing: Wash the separated powder several times with ethanol to remove any unreacted precursors or byproducts.
-
Drying: Dry the washed powder in an oven at a low temperature (e.g., 80-120°C) for 12-24 hours to remove the solvent.
-
Calcination: Calcine the dried powder in a tube furnace at a controlled heating rate (e.g., 1-5°C/min) to a final temperature typically ranging from 500°C to 900°C.[1][5] The calcination step removes organic residues and crystallizes the zirconia coating.
Data Presentation
The following tables summarize key experimental parameters and resulting material properties from various studies on alumina-zirconia composites prepared via the sol-gel method. This data can serve as a valuable reference for optimizing the coating process.
| Parameter | Value | Reference |
| Zirconium Precursor | This compound | [1][4][5] |
| Aluminum Precursor | Aluminum tri-sec-butoxide | [1][4][5] |
| Solvent | Ethanol, Isopropanol, Isobutanol | [1][4][5] |
| Catalyst | Nitric Acid | [1] |
| Alcohol/Alkoxide Molar Ratio | 80 | [1] |
| Water/Alkoxide Molar Ratio | 30 | [1] |
| Acid/Alkoxide Molar Ratio | 0.3 | [1] |
| Aging Time | 24 hours | [1] |
| Drying Temperature | 120°C | [1] |
| Calcination Temperature | 500°C - 900°C | [1][5] |
Table 1: Summary of Sol-Gel Synthesis Parameters for Alumina-Zirconia Composites.
| Property | Value | Conditions | Reference |
| Specific Surface Area | 200 - 240 m²/g | Calcined at 700°C | [5] |
| Specific Surface Area | ~290 m²/g | 10 wt% ZrO₂, Calcined at 700°C | [1] |
| Specific Surface Area | 200 - 250 m²/g | Calcined at 550°C | [1] |
| Average Particle Size (d₅₀) | 23 - 26 µm | Calcined at 1200°C for 1 h | [6] |
Table 2: Physicochemical Properties of Sol-Gel Derived Alumina-Zirconia Composites.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps involved in the sol-gel coating of alumina powders with this compound.
Caption: Experimental workflow for zirconia coating of alumina powder.
Chemical Pathway: Hydrolysis and Condensation
The underlying chemical principle of the sol-gel process involves two main reactions: hydrolysis and condensation of the this compound precursor.
Caption: Hydrolysis and condensation pathway for zirconia sol formation.
Application Notes for Drug Development Professionals
Zirconia-coated alumina powders possess several characteristics that make them promising candidates for applications in drug development and delivery.
-
Biocompatibility: Both alumina and zirconia are well-established bioceramics with excellent biocompatibility, making them suitable for in-vivo applications.[2] Zirconia, in particular, has been extensively used in dental and orthopedic implants.[2]
-
High Surface Area and Porosity: The sol-gel method can produce materials with a high specific surface area and controlled porosity.[1] This provides a large surface for drug loading and can be tailored to control the drug release kinetics.
-
Surface Functionalization: The surface of the zirconia coating contains hydroxyl groups that can be further functionalized with various organic molecules, including targeting ligands or polymers, to enhance drug delivery specificity and efficacy.
-
Controlled Release: The porous nature of the zirconia coating can act as a reservoir for drug molecules, allowing for a sustained and controlled release profile. The release rate can be modulated by adjusting the pore size and the surface chemistry of the coating.
-
Potential as a Carrier for Poorly Soluble Drugs: The high surface area and potential for surface modification make these particles suitable carriers for improving the dissolution and bioavailability of poorly water-soluble drugs.
While direct studies on drug delivery using alumina powders coated with this compound via the sol-gel method are still emerging, the properties of these materials align well with the requirements for advanced drug delivery systems. Further research in this area could focus on optimizing the material properties for specific drug molecules and therapeutic applications.
References
- 1. Synthesis and Characterization of Alumina-Zirconia Powders Obtained by Sol-Gel Method: Effect of Solvent and Water Addition Rate [scirp.org]
- 2. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Alumina-Zirconia Powders Obtained by Sol-Gel Method: Effect of Solvent and Water Addition Rate - Materials Sciences and Applications - SCIRP [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Sol-Emulsion-Gel Synthesis of Alumina-Zirconia Composite Microspheres | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Creating High Refractive Index Materials Using Zirconium n-Propoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of high refractive index hybrid organic-inorganic materials using zirconium n-propoxide as a precursor. The methods described are based on sol-gel chemistry, offering two primary routes: one employing a chelating agent to control the hydrolysis and condensation of the zirconium precursor, and another utilizing an organosilane to form a hybrid network. These materials are of significant interest for various optical applications, including anti-reflective coatings, waveguides, and advanced optical lenses.
Key Concepts and Principles
Zirconium dioxide (ZrO2) is a ceramic material known for its high refractive index, excellent thermal stability, and chemical resistance.[1] this compound (Zr(OPr)4) is a common precursor for the synthesis of zirconia-based materials via the sol-gel process. This process involves the hydrolysis and condensation of the alkoxide precursor to form a sol, which is a colloidal suspension of solid particles in a liquid. This sol can then be deposited as a thin film, typically by spin-coating or dip-coating, and subsequently converted into a solid gel and then a dense ceramic or hybrid material upon heat treatment.[2]
The high reactivity of this compound towards water necessitates careful control of the reaction conditions to prevent uncontrolled precipitation of zirconium dioxide.[3] This control is typically achieved through two main strategies:
-
Chelation: A chelating agent, such as a carboxylic acid (e.g., methacrylic acid), is added to the zirconium precursor. The chelating agent forms a more stable complex with the zirconium, moderating its reactivity during hydrolysis and condensation.[4][5]
-
Hybridization with Organosilanes: this compound is co-reacted with an organosilane, such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (MAPTMS). The organosilane forms a siloxane (Si-O-Si) network that incorporates the zirconia, resulting in a hybrid material with tailored optical and mechanical properties.[3][6]
Data Presentation
The following tables summarize the quantitative data on the refractive index of zirconium-based hybrid materials synthesized via the organosilane route.
Table 1: Effect of Organosilane Precursor on Refractive Index
| Organosilane Precursor (10 mol%) | Refractive Index at 635 nm |
| MAPTMS | 1.692 |
| PHTES | 1.710 |
| DPHDES | 1.711 |
Table 2: Effect of Zirconium (IV) n-propoxide (ZPO) Concentration on Refractive Index of MAPTMS-based Hybrid Films
| Molar Ratio of MAPTMS:ZPO | Refractive Index |
| 100:0 | ~1.52 |
| 95:5 | Not specified |
| 90:10 | Not specified |
| 80:20 | Not specified |
| 75:25 | Not specified |
Note: While the exact refractive indices for the varying MAPTMS:ZPO ratios were not explicitly found in the search results, the general trend indicates that an increase in ZPO concentration leads to a higher refractive index.[6]
Experimental Protocols
Protocol 1: Synthesis of High Refractive Index Zirconia-Silica Hybrid Film via Organosilane Route
This protocol describes the synthesis of a high refractive index hybrid material using this compound and 3-(trimethoxysilyl)propyl methacrylate (MAPTMS).
Materials:
-
Zirconium (IV) n-propoxide (ZPO), 70 wt% in 1-propanol
-
3-(trimethoxysilyl)propyl methacrylate (MAPTMS)
-
Hydrochloric acid (HCl), 0.005 N aqueous solution
-
Photoinitiator (e.g., IRGACURE 819)
-
Silicon wafers (or other suitable substrates)
-
Propan-2-ol (for cleaning)
-
Nitrogen gas
Equipment:
-
Magnetic stirrer and stir bars
-
Glass vials
-
Pipettes
-
Spin coater
-
Hot plate
-
UV curing system
Procedure:
-
Pre-hydrolysis of MAPTMS:
-
In a glass vial, add MAPTMS.
-
Add the 0.005 N HCl aqueous solution to achieve a hydrolysis rate of 25% against the reactive methoxy (B1213986) groups of MAPTMS.
-
Stir the mixture vigorously for 45 minutes at room temperature. This step initiates the formation of silanol (B1196071) groups (Si-OH) and the siloxane (Si-O-Si) backbone.[3]
-
-
Addition of Zirconium Precursor:
-
Slowly add the zirconium (IV) n-propoxide solution to the pre-hydrolyzed MAPTMS sol while stirring. The molar ratio of MAPTMS to ZPO can be varied to tune the refractive index.
-
Continue stirring for at least 2 hours to ensure a homogeneous solution.
-
-
Addition of Photoinitiator:
-
Add a photoinitiator to the sol (typically 1-3 wt% with respect to the solid content).
-
Stir the solution for another 30 minutes in the dark to ensure complete dissolution of the photoinitiator.
-
-
Film Deposition:
-
Clean the silicon wafer substrates by sonicating in propan-2-ol and then drying with a stream of nitrogen.
-
Dispense the prepared sol onto the center of the silicon wafer.
-
Spin-coat the sol using a two-step program:
-
Step 1: 500 rpm for 10 seconds (for spreading).
-
Step 2: 3000 rpm for 30 seconds (for thinning).
-
-
-
Curing:
-
Pre-bake the coated substrate on a hot plate at 100°C for 5 minutes to remove the solvent.[3]
-
Cure the film by exposing it to UV light. The exposure time and intensity will depend on the specific photoinitiator and the thickness of the film.
-
Post-bake the film on a hot plate at 100°C for 10 minutes for final stabilization.[3]
-
Protocol 2: Synthesis of High Refractive Index Zirconia-based Film via Chelation Route
This protocol details the synthesis of a high refractive index material using this compound with methacrylic acid (MAA) as a chelating agent.
Materials:
-
Zirconium (IV) n-propoxide (ZPO), 70 wt% in 1-propanol
-
Methacrylic acid (MAA)
-
1-Propanol
-
Photoinitiator (e.g., IRGACURE 819)
-
Silicon wafers (or other suitable substrates)
-
Propan-2-ol (for cleaning)
-
Nitrogen gas
Equipment:
-
Magnetic stirrer and stir bars
-
Glass vials
-
Pipettes
-
Spin coater
-
Hot plate
-
UV curing system
Procedure:
-
Chelation of Zirconium Precursor:
-
In a glass vial, dilute the zirconium (IV) n-propoxide solution with 1-propanol.
-
Slowly add methacrylic acid to the solution while stirring. The molar ratio of ZPO to MAA can be varied. A common starting point is a 1:1 molar ratio.
-
Stir the mixture for at least 1 hour at room temperature to allow for the formation of the zirconium-methacrylate complex.
-
-
Hydrolysis and Condensation:
-
Controlled hydrolysis can be initiated by the addition of a specific amount of water or by exposure to atmospheric moisture during processing. For more controlled results, a defined amount of water (e.g., in a solution with 1-propanol) can be added slowly while stirring.
-
-
Addition of Photoinitiator:
-
Add a photoinitiator to the sol (typically 1-3 wt%).
-
Stir the solution for another 30 minutes in the dark.
-
-
Film Deposition:
-
Clean the silicon wafer substrates as described in Protocol 1.
-
Dispense the prepared sol onto the substrate.
-
Spin-coat the sol using a suitable program, for example:
-
Step 1: 700 rpm for 15 seconds.
-
Step 2: 2500 rpm for 40 seconds.
-
-
-
Curing:
-
Pre-bake the coated substrate on a hot plate at 100°C for 5-10 minutes.
-
UV-cure the film.
-
Post-bake the film on a hot plate at 100-120°C for 15-30 minutes to complete the condensation and densification of the film.
-
Visualizations
Experimental Workflow Diagrams
Caption: Experimental workflow for the organosilane route.
Caption: Experimental workflow for the chelation route.
Logical Relationship Diagram
Caption: Factors influencing the refractive index.
References
- 1. researchgate.net [researchgate.net]
- 2. Sol-gel Preparation of Silan based Zirconia Hybrid Thin Film | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Porous Zirconia Membranes with Zirconium n-Propoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of porous zirconia (ZrO₂) membranes using zirconium n-propoxide as a precursor via the sol-gel method. The protocols detailed below are intended to offer a reproducible methodology for fabricating zirconia membranes with tunable porosity and pore size, which are critical parameters for applications in drug delivery, biosensing, and sterile filtration.
Introduction
Zirconia is a biocompatible ceramic material with excellent thermal and chemical stability, making it an ideal candidate for advanced applications in the biomedical and pharmaceutical fields.[1] Porous zirconia membranes, in particular, offer a high surface area and a controllable pore structure, which are advantageous for loading and sustained release of therapeutic agents.[2] The sol-gel process, using this compound, is a versatile method for producing high-purity, nanostructured zirconia materials at relatively low temperatures.[3] This method allows for precise control over the membrane's microstructure by manipulating the synthesis parameters.
Experimental Protocols
This section outlines the step-by-step procedures for the synthesis of porous zirconia membranes, from the preparation of the zirconia sol to the final calcination of the membrane.
Materials and Equipment
Materials:
-
This compound (Zr(O(CH₂)₂CH₃)₄, 70 wt. % in n-propanol)
-
n-Propanol ((CH₃)₂CHOH)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized (DI) Water
-
Porous ceramic support (e.g., alumina (B75360) or titania)
-
Ethanol (B145695) for cleaning
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Pipettes and graduated cylinders
-
Syringe filters (0.22 µm)
-
Dip-coater or spin-coater
-
Drying oven
-
High-temperature furnace (muffle furnace)
-
Ultrasonic bath
Protocol 1: Synthesis of Zirconia Sol
This protocol describes the preparation of a stable zirconia sol, which is the precursor for the membrane formation.
-
Preparation of the Zirconium Precursor Solution:
-
In a clean, dry beaker, add the required volume of n-propanol.
-
While stirring, slowly add the this compound solution to the n-propanol.
-
Add glacial acetic acid as a chelating agent to control the hydrolysis and condensation rates. A typical molar ratio of this compound to acetic acid is 1:1.
-
-
Hydrolysis:
-
In a separate beaker, prepare a solution of deionized water in n-propanol.
-
Slowly add the water/n-propanol solution to the zirconium precursor solution under vigorous stirring. The molar ratio of water to this compound is a critical parameter that influences the gelation time and final pore structure.[3]
-
Continue stirring the solution for at least 2 hours at room temperature to ensure complete hydrolysis and the formation of a stable sol.
-
-
Aging:
-
Cover the beaker and allow the sol to age for 24 hours at room temperature. This step promotes the formation of a stable network structure.
-
Protocol 2: Fabrication of Porous Zirconia Membrane
This protocol details the deposition of the zirconia sol onto a porous support to form the membrane.
-
Support Preparation:
-
Clean the porous ceramic support by sonicating it in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the support in an oven at 100°C for at least 1 hour before use.
-
-
Membrane Deposition:
-
The zirconia sol can be deposited onto the support using either dip-coating or spin-coating techniques.
-
Dip-coating: Immerse the support into the zirconia sol for a controlled period (e.g., 60 seconds) and then withdraw it at a constant speed (e.g., 5 cm/min).
-
Spin-coating: Place the support on the spin-coater chuck and dispense a sufficient amount of the zirconia sol to cover the surface. Spin at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds).
-
-
Drying:
-
Dry the coated support in an oven at 60-80°C for 12-24 hours to slowly remove the solvent and form a gel layer.
-
-
Calcination:
-
Place the dried membrane in a muffle furnace.
-
Heat the furnace to a target temperature (e.g., 400-600°C) at a slow heating rate (e.g., 1-2°C/min) to avoid cracking of the membrane.
-
Hold at the target temperature for 2-4 hours to ensure the complete removal of organic residues and the crystallization of the zirconia.
-
Allow the furnace to cool down slowly to room temperature.
-
Data Presentation
The properties of the resulting porous zirconia membranes are highly dependent on the synthesis parameters. The following tables summarize the expected influence of key parameters on the membrane characteristics.
Table 1: Effect of Water-to-Alkoxide Molar Ratio on Gelation Time and Porosity
| Water to this compound Molar Ratio (r) | Gelation Time | Expected Porosity |
| 2 | ~120 hours[3] | Lower |
| 4 | ~24 hours[3] | Moderate |
| 6 | ~5 hours[3] | Higher |
Table 2: Influence of Calcination Temperature on Zirconia Phase and Pore Size
| Calcination Temperature (°C) | Crystalline Phase | Expected Pore Size |
| 400 | Tetragonal[3] | Smaller |
| 600 | Tetragonal/Monoclinic | Larger |
| 800 | Monoclinic | Largest |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical processes involved in the synthesis of porous zirconia membranes.
Caption: Experimental workflow for the synthesis of porous zirconia membranes.
Caption: Key steps in the sol-gel synthesis of porous zirconia.
Applications in Drug Development
The ability to precisely control the pore size and porosity of zirconia membranes is of significant interest to drug development professionals.
-
Controlled Drug Release: The porous network of the zirconia membrane can be loaded with therapeutic agents. The release kinetics can be modulated by tailoring the pore size and tortuosity of the membrane.
-
Biocompatible Coatings: Zirconia is known for its excellent biocompatibility.[4] Porous zirconia membranes can be used as coatings on medical implants to enhance osseointegration and to serve as a reservoir for localized drug delivery, reducing the risk of infection and promoting tissue regeneration.
-
Biosensors: The high surface area of porous zirconia membranes provides an ideal platform for the immobilization of enzymes and antibodies, enabling the development of sensitive and stable biosensors for diagnostic applications.
-
Sterile Filtration: Membranes with a defined pore size can be utilized for the sterile filtration of pharmaceutical solutions, offering superior chemical and thermal resistance compared to polymeric membranes.
By carefully selecting the synthesis parameters outlined in these protocols, researchers can develop porous zirconia membranes with properties tailored to their specific drug delivery or biomedical application needs.
References
Application Notes and Protocols for the Preparation of Catalytic Supports Using Zirconium n-Propoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of zirconia (ZrO₂) based catalytic supports using zirconium (IV) n-propoxide as a precursor. The sol-gel method, a versatile technique for producing high-purity and homogenous nanomaterials, is the primary focus. The influence of various synthesis parameters on the physicochemical properties of the resulting zirconia supports is summarized, offering a guide for tailoring catalyst support characteristics to specific applications.
Introduction
Zirconia is a widely utilized catalyst support due to its exceptional thermal stability, mechanical strength, and tunable surface acidity. The properties of the zirconia support, such as surface area, pore size distribution, and crystalline phase, are critical to the performance of the final catalyst. Zirconium n-propoxide is a common precursor for the sol-gel synthesis of zirconia, allowing for excellent control over the final material's properties through the careful manipulation of reaction conditions. This document outlines protocols for the preparation of various zirconia-based supports and presents a summary of the expected outcomes based on different synthesis parameters.
Key Experimental Protocols
Protocol 1: Synthesis of High Surface Area Zirconia
This protocol describes a general method for synthesizing high surface area zirconia nanoparticles via the sol-gel method.
Materials:
-
Zirconium (IV) n-propoxide (70 wt. % in n-propanol)
-
n-Propanol
-
Deionized water
-
Nitric acid (optional, as a catalyst for hydrolysis)
-
Ammonia solution (optional, for pH adjustment)
Procedure:
-
Preparation of the Zirconium Precursor Solution: In a clean, dry flask, dilute zirconium (IV) n-propoxide with n-propanol to achieve the desired concentration. A typical starting point is a 1:20 molar ratio of this compound to n-propanol.
-
Hydrolysis: Slowly add a solution of deionized water in n-propanol to the zirconium precursor solution under vigorous stirring. The molar ratio of water to this compound is a critical parameter and can be varied to control the properties of the final material. A common range is from 2 to 8. For acid-catalyzed hydrolysis, a small amount of nitric acid can be added to the water/n-propanol mixture.
-
Gelation: Continue stirring the solution until a gel is formed. The gelation time can vary from a few hours to several days depending on the reaction conditions.
-
Aging: Age the gel at room temperature for 24-72 hours. This step allows for the completion of the condensation reactions and strengthens the gel network.
-
Drying: Dry the gel to remove the solvent. Common methods include oven drying at 110°C for 12-24 hours or vacuum drying at a lower temperature (e.g., 70°C).
-
Calcination: Calcine the dried powder in a furnace to remove residual organic compounds and to induce crystallization. A typical calcination procedure involves heating in air with a ramp rate of 1-5°C/min to a final temperature of 400-600°C and holding for 2-4 hours.
Protocol 2: Synthesis of Mesoporous Zirconia Using a Template
This protocol outlines the synthesis of mesoporous zirconia using a surfactant template to control the pore structure.
Materials:
-
Zirconium (IV) n-propoxide (70 wt. % in n-propanol)
-
Ethanol or n-propanol
-
Deionized water
-
Surfactant template (e.g., Pluronic P123, Sodium Dodecyl Sulfonate - SDS)
-
Hydrochloric acid (HCl) or nitric acid (HNO₃)
Procedure:
-
Template Solution Preparation: Dissolve the chosen surfactant template in a mixture of alcohol and an acidic aqueous solution.
-
Addition of Zirconium Precursor: Slowly add zirconium (IV) n-propoxide to the template solution under vigorous stirring.
-
Sol Formation and Gelation: Continue stirring until a homogenous sol is formed, which will eventually turn into a gel.
-
Aging: Age the gel at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 24-48 hours.
-
Drying: Dry the aged gel, typically in an oven at 100-120°C.
-
Template Removal and Calcination: Calcine the dried gel in air to burn off the surfactant template and crystallize the zirconia. A typical calcination profile is to ramp to 500-600°C and hold for 4-6 hours.
Data Presentation
The following tables summarize the influence of key synthesis parameters on the properties of the resulting zirconia catalytic supports.
Table 1: Effect of Water to this compound Molar Ratio (r)
| r ([H₂O]/[Zr]) | Gelation Time | Resulting Phase (after calcination at 400°C) | BET Surface Area (m²/g) | Reference |
| 2 | ~120 h | Tetragonal | Lower | [1] |
| 4 | - | Tetragonal | Highest | [1] |
| 6 | ~5 h | Tetragonal | Lower | [1] |
Table 2: Effect of Calcination Temperature on Zirconia Properties
| Precursor System | Calcination Temperature (°C) | Crystalline Phase | Crystallite Size (nm) | BET Surface Area (m²/g) |
| This compound | 400 | Tetragonal | - | - |
| This compound | 500 | Tetragonal | - | >380 |
| This compound | 600 | Tetragonal to Monoclinic transition | 11-13 (after drying at 110°C) | - |
| This compound | 700 | Monoclinic | - | 26 |
| This compound | 800 | Monoclinic | Increased | - |
Table 3: Comparison of Different Solvents in Zirconia Synthesis
| Solvent | Hydrolysis Rate | Resulting Phase Stabilization | Reference |
| Methanol | Faster | - | [2] |
| Ethanol | Moderate | Better stabilization of tetragonal phase | [2] |
| 2-Propanol | Slower | - | [2] |
Visualizations
The following diagrams illustrate the key processes and relationships in the preparation of catalytic supports from this compound.
Caption: Workflow for the sol-gel synthesis of zirconia catalytic supports.
Caption: Influence of synthesis parameters on zirconia support properties.
References
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis Rate of Zirconium n-Propoxide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with zirconium n-propoxide. The focus is on controlling its highly reactive hydrolysis for applications such as sol-gel synthesis, nanoparticle formation, and material fabrication.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the hydrolysis of this compound so challenging?
This compound is highly reactive towards water. Uncontrolled reactions lead to rapid, localized hydrolysis and polycondensation, resulting in the immediate and irreversible precipitation of zirconium hydroxide (B78521) or oxide aggregates rather than a stable sol or homogeneous gel.[1][2] This extreme sensitivity is due to the high electrophilicity of the zirconium atom and the good leaving group nature of the propoxy groups.
Q2: What are the primary methods to control the hydrolysis rate?
The most common and effective method is to modify the this compound precursor with chelating agents before hydrolysis.[2] These agents, such as carboxylic acids (e.g., acetic acid), β-diketones (e.g., acetylacetone), or glycols, react with the alkoxide to form new, more stable complexes.[1][3][4] These modified precursors are less susceptible to rapid hydrolysis, allowing for a more controlled reaction. Other methods include regulating the water addition rate, adjusting pH, controlling the temperature, and diluting the precursor.[4][5]
Q3: What is the specific role of acetic acid in the reaction?
Acetic acid acts as a chelating agent that modifies the zirconium precursor. It exchanges with the propoxy groups on the zirconium atom, forming zirconium acetate-propoxide complexes.[1] The acetate (B1210297) ligands are less reactive towards hydrolysis than the propoxy groups, which significantly slows down the overall reaction rate.[1][2] This allows for the formation of stable sols and homogeneous gels instead of precipitates.
Q4: How does the water-to-alkoxide molar ratio influence the outcome?
The molar ratio of water to the zirconium precursor is a critical parameter that dictates the final product.
-
Low water ratios lead to partial hydrolysis, which can result in the formation of stable sols or crystalline products over time.[1]
-
Intermediate water ratios typically promote the formation of a continuous gel network.[6][7]
-
High water ratios can overwhelm the stabilizing effect of any chelating agents, leading to rapid hydrolysis kinetics and causing precipitation.[1][6]
Q5: What is the effect of pH on the hydrolysis and condensation process?
The pH of the reaction medium significantly influences both hydrolysis and condensation rates.
-
Acidic conditions (low pH) tend to catalyze the hydrolysis reaction, making it much faster than the condensation reaction.[4] This can lead to the formation of more linear, less branched polymer chains. Zirconium-containing resins are often synthesized under acidic conditions.[8]
-
Basic or neutral conditions (higher pH) promote more rapid polymerization and can influence the final particle size and phase of the resulting zirconia.[6][9][10]
Q6: Can the choice of solvent affect the hydrolysis reaction?
Yes, the solvent can play a role. While n-propanol is commonly used as it is the parent alcohol of the alkoxide, other alcohols can be used as diluents.[5] However, using a different alcohol can lead to alcohol exchange reactions with the this compound, which may alter the precursor's reactivity.[5] The reaction should always be carried out in dry solvents under an inert atmosphere to prevent premature and uncontrolled hydrolysis from ambient moisture.[11][12]
Q7: What are the key safety precautions for handling this compound?
This compound is a flammable liquid and vapor that is sensitive to moisture.[13][14] It can cause serious eye damage and skin irritation.[13]
-
Handling: Always handle in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box).[11][15] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take measures to prevent electrostatic discharge.[14]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a flame-resistant lab coat.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from moisture.[11][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate, heavy precipitation upon water addition. | The hydrolysis rate is too fast and uncontrolled. | 1. Modify the precursor: Add a chelating agent like acetic acid or acetylacetone (B45752) to the alkoxide solution and stir before adding water.[1][3] 2. Control water addition: Introduce water very slowly (e.g., dropwise) or generate it in-situ via an esterification reaction.[1] 3. Lower the temperature: Conduct the reaction at a reduced temperature to decrease the reaction rate. |
| The resulting gel is inhomogeneous or contains solid particles. | 1. Non-uniform mixing of reactants. 2. Localized high concentrations of water. | 1. Improve mixing: Use vigorous and continuous stirring throughout the addition of reagents. 2. Dilute reactants: Dilute both the alkoxide solution and the water/catalyst solution before mixing. 3. Use a slow, controlled addition method for the hydrolyzing agent. |
| Gelation time is too fast. | 1. High concentration of water or precursor. 2. High concentration of a base catalyst. 3. Elevated temperature. | 1. Decrease the water-to-alkoxide molar ratio (r). [6] 2. Decrease the concentration of the precursor by adding more solvent. 3. Reduce the reaction temperature. |
| Gelation time is too slow or does not occur. | 1. Insufficient amount of water for hydrolysis. 2. Excessive amount of chelating agent, which can overly stabilize the precursor. 3. Low temperature. | 1. Increase the water-to-alkoxide molar ratio (r). [1] 2. Optimize the chelating agent-to-alkoxide ratio. 3. Increase the reaction temperature moderately. |
| The final calcined material is the wrong crystalline phase (e.g., monoclinic instead of desired tetragonal zirconia). | 1. Incorrect synthesis pH. 2. Inappropriate calcination temperature or duration. | 1. Adjust synthesis parameters: The formation of metastable tetragonal zirconia at low temperatures is often favored by specific sol-gel conditions.[6][7] 2. Optimize heat treatment: The transition from amorphous to tetragonal and then to monoclinic zirconia is temperature-dependent. A typical temperature for obtaining the tetragonal phase is around 400 °C.[6][7] |
Quantitative Data Summary
Table 1: Effect of Acetic Acid/Alkoxide Molar Ratio (h) on Reaction Outcome
| Molar Ratio (h) | Alkoxide Concentration (mol/L) | Temperature (°C) | Result | Gelation/Crystallization Time |
| 1.0 - 1.8 | 1.0 | 20 | Stable Sol / Crystals | > 200 days |
| 2.0 | 1.0 | 20 | Gel | 15 days |
| 2.2 | 1.0 | 20 | Gel | 2 days |
| > 2.2 | 1.0 | 20 | Precipitate | ~ 1 day |
| 2.0 | 2.5 | 20 | Gel | 13 days |
Data adapted from a study on zirconium propoxide hydrolysis using an esterification reaction with acetic acid.[1]
Table 2: Influence of Water Molar Ratio (r) on Zirconia Properties
| Molar Ratio (r = H₂O:Zr) | Gelation Time | Final Product (after 400°C calcination) | Specific Surface Area (m²/g) |
| 2 | ~210 min | Tetragonal Zirconia | 129 |
| 4 | ~30 min | Tetragonal Zirconia | 161 |
| 6 | ~15 min | Tetragonal Zirconia | 145 |
Data adapted from a study on the sol-gel synthesis of zirconia.[6][7]
Experimental Protocols
Protocol 1: Controlled Hydrolysis using Acetic Acid Chelation
This protocol describes a typical sol-gel synthesis of zirconia using acetic acid to control the hydrolysis of this compound.
-
Preparation of Precursor Solution:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (70% w/w in n-propanol) in additional anhydrous n-propanol to achieve the desired concentration (e.g., 0.5 M).
-
Add glacial acetic acid dropwise while stirring. The molar ratio of acetic acid to zirconium can be varied (e.g., 1:1) to control the reaction.
-
Stir the mixture for at least 30 minutes to ensure complete chelation.
-
-
Hydrolysis:
-
Prepare a separate solution of deionized water and n-propanol.
-
Add the water/propanol solution dropwise to the stirred precursor solution. The final water-to-zirconium molar ratio (e.g., r=4) is critical.
-
Continue vigorous stirring during and after the addition for at least 1 hour.
-
-
Gelation and Aging:
-
Cover the resulting sol and leave it to age at a constant temperature (e.g., 60°C) until a gel is formed.[6]
-
-
Drying and Calcination:
Protocol 2: In-situ Water Generation via Esterification
This method provides a very slow and uniform release of water directly within the reaction medium.
-
Precursor Solution:
-
Mix this compound with anhydrous n-propanol in a dry flask under an inert atmosphere.
-
-
Initiation of Esterification:
-
Add a specific amount of acetic acid to the solution. The acetic acid will slowly react with the n-propanol solvent to produce ethyl acetate and water (CH₃COOH + CH₃CH₂CH₂OH ⇌ CH₃COOCH₂CH₂CH₃ + H₂O).[1]
-
The amount of acetic acid added (defined by the ratio h = [Acetic Acid]/[Zr]) will determine the total amount of water produced for hydrolysis.[1]
-
-
Gelation/Crystallization:
-
Seal the container and maintain it at a constant temperature.
-
Depending on the value of 'h', the system will slowly form crystals, a stable sol, a gel, or a precipitate over a period of hours to days.[1]
-
Visualizations
Caption: Workflow for sol-gel synthesis of zirconia.
Caption: Factors influencing zirconium alkoxide hydrolysis.
Caption: Role of acetic acid in stabilizing the precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Zirconium(IV) Propoxide | 23519-77-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 11. ereztech.com [ereztech.com]
- 12. Reactions of Zirconium (IV) n-Propoxide with SiH-Functional Polysiloxanes as a Route to Siloxane-Zirconium Hybrid Materials with Enhanced Refractive Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.ie [fishersci.ie]
- 15. purdue.edu [purdue.edu]
Technical Support Center: Zirconium n-Propoxide Sol-Gel Processing
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing precipitation during the zirconium n-propoxide sol-gel process.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation in the this compound sol-gel process?
A1: The primary cause of precipitation is the high reactivity of the this compound precursor. Its hydrolysis rate is significantly faster than its condensation rate, leading to the rapid formation of insoluble zirconium dioxide (ZrO2) or hydroxide (B78521) particles before a stable gel network can form.[1]
Q2: How can I prevent the premature precipitation of my zirconium sol?
A2: To prevent precipitation, it is essential to control the rates of hydrolysis and condensation. This is most effectively achieved by using chelating agents or stabilizers. These agents chemically modify the zirconium precursor, reducing its reactivity and allowing for a more controlled gelation process.[1][2] Additionally, carefully controlling the amount of water, the choice of solvent, and the pH of the solution are crucial steps.[1][3][4]
Q3: What are some common and effective chelating agents for stabilizing this compound?
A3: A variety of chelating agents can be used to stabilize this compound sols. Common examples include:
-
Beta-diketones: Acetylacetone (acac) is widely used to form stable complexes with the zirconium precursor.
-
Carboxylic Acids: Acetic acid and methacrylic acid are effective in modifying the alkoxide and controlling its hydrolysis rate.[1][2][5]
-
Alkanolamines: Diethanolamine has been shown to form stable modified zirconium precursors.[6][7]
-
Polyols and Sugars: Diglycol, citric acid, sucrose, and fructose (B13574) can also act as effective chelating agents.[3][8][9]
Q4: What is the role of water in the sol-gel process, and how much should I use?
A4: Water is essential for the hydrolysis of the this compound, which is a necessary step for subsequent condensation and gel formation. However, the amount of water must be carefully controlled. A high water-to-alkoxide molar ratio (r) can accelerate hydrolysis, increasing the risk of precipitation. The optimal 'r' value depends on the specific system, including the type and concentration of the chelating agent. It is advisable to start with a low 'r' value and optimize based on experimental results.[1][10][11]
Q5: Does the choice of solvent matter?
A5: Yes, the solvent can influence the sol-gel process. Alcohols like n-propanol, ethanol, and methanol (B129727) are common solvents. The choice of alcohol can affect the rate of hydrolysis and the molecular structure of the precursor, thereby influencing the final properties of the zirconia.[4] It is important to use a dry solvent to prevent uncontrolled hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon adding water or precursor | 1. The hydrolysis rate is too high. 2. Insufficient or no chelating agent was used. 3. The precursor solution was not properly stabilized before water addition. | 1. Reduce the rate of water addition (e.g., add dropwise while stirring vigorously). 2. Introduce a chelating agent (e.g., acetylacetone, acetic acid) to the this compound solution and allow it to react before adding water. 3. Increase the molar ratio of the chelating agent to the zirconium precursor. |
| The sol turns cloudy or hazy over time | 1. Slow, uncontrolled hydrolysis and condensation are occurring. 2. The sol is unstable due to suboptimal concentrations of reactants. 3. The water content is too high for the given concentration of the stabilizer. | 1. Ensure the use of anhydrous solvents and store the sol in a sealed container to minimize exposure to atmospheric moisture. 2. Optimize the molar ratios of the chelating agent and water to the zirconium precursor. 3. Consider using a stronger or a higher concentration of the chelating agent. |
| Gelation occurs too quickly or is inhomogeneous | 1. The condensation rate is too fast. 2. Poor mixing of reactants. | 1. Lower the reaction temperature to slow down the condensation kinetics. 2. Adjust the pH of the solution; acidic conditions can catalyze hydrolysis but may slow condensation. 3. Ensure vigorous and continuous stirring during the addition of all reactants. |
| The final gel is opaque or white instead of transparent | 1. Formation of large, light-scattering particles due to uncontrolled precipitation. | 1. This indicates a significant issue with sol stability. Re-evaluate the entire experimental protocol, focusing on the effective stabilization of the zirconium precursor with a suitable chelating agent before the introduction of water. |
Quantitative Data Summary
Table 1: Effect of Water Molar Ratio (r = [H₂O]/[Zr]) on Gelation Time
| Water Molar Ratio (r) | Gelation Time |
| 2 | 120 hours |
| 4 | 5 hours |
| 6 | < 5 hours |
Data adapted from a study using acetic acid as a stabilizer.[1]
Table 2: Influence of Chelating Agent (Methacrylic Acid - MAAH) on Condensation Temperature
| Molar Ratio (MAAH/Zr) | Condensation Temperature (°C) |
| Low | 172 |
| Medium-Low | 176 |
| Medium-High | 180 |
| High | 181 |
An increase in the degree of chelation leads to a higher temperature required for full condensation.[2][12]
Experimental Protocols
Protocol 1: Stabilized this compound Sol using Acetic Acid
This protocol describes the synthesis of a stable zirconia sol using acetic acid as a chelating agent.
-
Precursor Solution Preparation:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (70% solution in propanol).
-
Add n-propanol as a solvent.
-
Introduce glacial acetic acid as the chelating agent and catalyst. The molar ratio of Zr:Acetic Acid can be optimized, a common starting point is 1:1.
-
Stir the mixture for at least 1 hour to ensure complete chelation of the zirconium precursor.
-
-
Hydrolysis:
-
Prepare a solution of deionized water in n-propanol. The molar ratio of water to zirconium (r) should be carefully controlled (e.g., r = 2 to 4).
-
Add the water/propanol solution dropwise to the stirred precursor solution.
-
Continue stirring for a designated period (e.g., 2 hours) to allow for controlled hydrolysis and condensation.
-
-
Aging and Gelation:
-
Transfer the resulting sol to a sealed container.
-
Age the sol at a controlled temperature (e.g., 60°C) for several days to promote gelation.
-
Visualizations
Experimental Workflow for Stabilized Sol-Gel Synthesis
Caption: Workflow for a stabilized this compound sol-gel process.
Troubleshooting Logic for Precipitation Issues
Caption: A troubleshooting flowchart for diagnosing precipitation in sol-gel synthesis.
References
- 1. scielo.br [scielo.br]
- 2. The Role of the Chelating Agent on the Structure and Anticorrosion Performances of an Organosilane—Zirconium Sol-Gel Coatings [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modification of Different Zirconium Propoxide Precursors by Diethanolamine. Is There a Shelf Stability Issue for Sol-Gel Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Effects of chelating agent on sol-gel synthesis of nano zirconia: The comparison of Pechini and sugar-based methods | Semantic Scholar [semanticscholar.org]
- 9. Effects of chelating agents on the sol−gel synthesis of nano-zirconia: Comparison of the Pechini and sugar-based methods [ijmmm.ustb.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. repository.journals4promo.com [repository.journals4promo.com]
Technical Support Center: Stabilization of Zirconium n-Propoxide Solutions with Acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with zirconium n-propoxide solutions stabilized with acetic acid.
Frequently Asked Questions (FAQs)
Q1: Why is acetic acid added to my this compound solution?
A1: Acetic acid is a crucial stabilizing agent in the sol-gel synthesis of zirconia from this compound. Zirconium alkoxides like this compound are highly reactive towards water and can hydrolyze and condense very quickly, often leading to uncontrolled precipitation of zirconium dioxide. Acetic acid acts as a chelating ligand, reacting with the zirconium precursor to form a more stable complex. This modification reduces the precursor's reactivity, allowing for a more controlled hydrolysis and condensation process, which is essential for forming stable sols and gels.[1][2]
Q2: What are the primary chemical reactions occurring when I mix this compound, acetic acid, and a propanol (B110389) solvent?
A2: There are two main competing reactions that take place:
-
Nucleophilic Substitution (Chelation): Acetic acid molecules substitute the propoxy groups (-OPr) attached to the zirconium atom. This reaction forms a zirconium-acetate-propoxide complex, which is more stable against rapid hydrolysis.[1]
-
Esterification: Acetic acid reacts with the n-propanol solvent in an esterification reaction to produce n-propyl acetate (B1210297) and water. This in situ generation of water is critical as it provides the necessary reactant for the subsequent hydrolysis of the zirconium precursor in a slow and controlled manner.[1]
The balance between these two reactions, which is influenced by the molar ratio of the reactants, determines the final state of the solution (e.g., stable sol, gel, or precipitate).[1]
Q3: How does the molar ratio of acetic acid to this compound affect my solution?
A3: The molar ratio of acetic acid to this compound is a critical parameter that dictates the outcome of your experiment. A low ratio may not provide sufficient stabilization, leading to precipitation. A very high ratio can accelerate the esterification reaction, producing water too quickly and also causing precipitation.[1] There is an optimal range of molar ratios that will result in a stable sol or a gel.
Q4: How long will my stabilized this compound solution remain stable?
A4: The stability of the solution over time depends on the molar ratios of the components, the concentration, and the storage temperature. With appropriate molar ratios of acetic acid to this compound (e.g., h < 0.6 where 'h' is the molar ratio of acetic acid to the alkoxide), the resulting sol can be stable for at least 200 days.[1] It is generally recommended to store the solution in a sealed container to prevent exposure to atmospheric moisture, which can initiate hydrolysis and condensation.
Q5: Can I use other carboxylic acids or chelating agents to stabilize my this compound solution?
A5: Yes, other chelating agents like acetylacetone (B45752) (acac) can also be used to stabilize zirconium alkoxides.[2] However, the reaction mechanisms and the optimal molar ratios will differ. Acetic acid has the dual role of being a chelating agent and a reactant for in-situ water generation via esterification, which is a specific advantage in some sol-gel processes.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Immediate formation of a white precipitate upon adding acetic acid. | The molar ratio of acetic acid to this compound is too high, leading to rapid esterification and an excess of water, which causes uncontrolled hydrolysis and precipitation.[1] | Decrease the molar ratio of acetic acid to this compound. Refer to the quantitative data table below for recommended ratios. |
| The solution becomes cloudy or forms a precipitate over a short period (minutes to hours). | Insufficient stabilization of the this compound. This could be due to a molar ratio of acetic acid that is too low, or the presence of excess water in the reagents or from the atmosphere. | Increase the molar ratio of acetic acid to provide better chelation and control over hydrolysis. Ensure that anhydrous solvents are used and that the reaction is carried out in a dry atmosphere (e.g., under nitrogen or in a glovebox). |
| The solution gels too quickly or the gelation time is not reproducible. | The rate of hydrolysis and condensation is too fast. This can be influenced by the concentration of reactants, the temperature, and the molar ratio of acetic acid. | To slow down gelation, you can decrease the concentration of the this compound, lower the reaction temperature, or adjust the molar ratio of acetic acid. Ensure consistent experimental conditions for reproducibility.[1] |
| The solution remains a sol and does not gel, even after an extended period. | The molar ratio of acetic acid is too low, resulting in insufficient in-situ water generation from the esterification reaction to drive the hydrolysis and condensation processes to form a gel network.[1] | Increase the molar ratio of acetic acid to promote the esterification reaction and the controlled release of water. |
| The resulting thin films crack upon drying. | High capillary stress during solvent evaporation, which can be exacerbated by a dense, highly cross-linked gel network. | To mitigate cracking, you can try adding a drying control chemical additive (DCCA) such as glycerol, using a lower concentration of the precursor solution to create a less dense initial film, or controlling the drying temperature and atmosphere to slow down the evaporation rate. |
Quantitative Data
The following table summarizes the effect of the theoretical hydrolysis ratio 'h' (molar ratio of acetic acid to this compound) on the state of the solution at various temperatures. The concentration of this compound is 2.5 mol/L in n-propanol.
| h (moles Acetic Acid / moles Zr(OPr)₄) | 20°C | 40°C | 60°C |
| 0.2 | Stable Sol | Stable Sol | Stable Sol |
| 0.4 | Stable Sol | Stable Sol | Crystals |
| 0.6 | Crystals | Crystals | Crystals |
| 0.8 | Crystals | Crystals | Gel |
| 1.0 | Crystals | Gel | Gel |
| 1.5 | Gel | Gel | Gel |
| 2.0 | Gel | Gel | Precipitate |
| >2.2 | Precipitate | Precipitate | Precipitate |
Data adapted from Laaziz et al., Mat. Res. Soc. Symp. Proc. Vol. 271, 1992.[1]
Experimental Protocols
Protocol 1: Preparation of a Stable Zirconia Sol
This protocol is designed to produce a stable zirconia sol that can be used for thin-film deposition or nanoparticle synthesis.
Materials:
-
Zirconium (IV) n-propoxide (70 wt. % in n-propanol)
-
n-propanol (anhydrous)
-
Glacial acetic acid
Procedure:
-
In a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket), add a calculated volume of zirconium (IV) n-propoxide (70 wt. % in n-propanol) to a flask containing anhydrous n-propanol to achieve the desired final concentration (e.g., 0.5 M).
-
Stir the solution gently with a magnetic stirrer.
-
Slowly, add glacial acetic acid to the solution to achieve a molar ratio of acetic acid to this compound of 0.5.
-
Continue stirring the solution for at least 1 hour at room temperature to ensure complete reaction and stabilization.
-
The resulting clear, stable sol can be stored in a sealed container for future use.
Visualizations
Caption: Workflow for preparing a stable zirconia sol.
Caption: Key reactions in the stabilization process.
References
Effect of water-to-alkoxide ratio on zirconia particle size
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of zirconia nanoparticles via the sol-gel method. The following information focuses on the critical role of the water-to-alkoxide molar ratio in controlling particle size.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the sol-gel synthesis of zirconia nanoparticles?
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[1] The process involves the conversion of a precursor solution (the "sol") into a solid network (the "gel").[1] For zirconia nanoparticle synthesis, a zirconium alkoxide precursor, such as zirconium n-propoxide, is typically used.[2] This precursor undergoes two key reactions:
-
Hydrolysis: The zirconium alkoxide reacts with water, replacing alkoxy groups (-OR) with hydroxyl groups (-OH).[3]
-
Condensation: The hydroxylated precursors then react with each other to form zirconium-oxygen-zirconium (Zr-O-Zr) bonds, leading to the formation of a stable, porous zirconia network.[3]
The size and properties of the final zirconia nanoparticles are highly dependent on the rates of these two reactions.[2]
Q2: How does the water-to-alkoxide molar ratio influence the size of the resulting zirconia nanoparticles?
The water-to-alkoxide molar ratio (often denoted as r or R) is a critical parameter that directly impacts the hydrolysis and condensation rates, thereby influencing the final particle size.[2] Generally, a higher water concentration leads to a faster hydrolysis reaction.[2] This rapid hydrolysis can result in the quick formation of a large number of nuclei. If the condensation rate is also high, these nuclei can rapidly grow and agglomerate, leading to larger particle sizes. Conversely, a lower water-to-alkoxide ratio slows down the hydrolysis and condensation rates, allowing for more controlled growth of nanoparticles and potentially resulting in smaller, more uniform particles.
Q3: My zirconia nanoparticles are much larger than expected. What are the likely causes related to the water-to-alkoxide ratio?
If your zirconia nanoparticles are larger than anticipated, it is highly probable that the hydrolysis and condensation reactions proceeded too quickly. This can be attributed to:
-
An excessively high water-to-alkoxide molar ratio: A large excess of water leads to a burst of nucleation and rapid, uncontrolled particle growth.
-
Inhomogeneous mixing of water: If water is added too quickly or without vigorous stirring, localized areas of high water concentration can form, leading to the formation of large, agglomerated particles.
-
Inadequate use of a chelating agent: Chelating agents, such as acetylacetone (B45752) or acetic acid, can be used to modify the zirconium alkoxide precursor and reduce its reactivity towards water, thereby slowing down the hydrolysis rate.[2]
Q4: I'm observing a wide particle size distribution in my synthesized zirconia. How can I achieve a more uniform size?
A broad particle size distribution is often a result of non-uniform nucleation and growth phases. To achieve a narrower size distribution, consider the following:
-
Optimize the water-to-alkoxide ratio: Systematically vary the molar ratio to find the optimal condition that balances nucleation and growth for your specific experimental setup.
-
Controlled addition of water: Instead of adding all the water at once, a slow, dropwise addition with vigorous and continuous stirring can ensure a more homogeneous reaction environment. This promotes a single, short nucleation event followed by uniform particle growth.
-
Use of a stabilizing agent: Employing a steric stabilizer can help prevent the agglomeration of newly formed particles, leading to a more uniform final product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Particles are too large | Water-to-alkoxide ratio is too high. | Decrease the molar ratio of water to the zirconium alkoxide precursor. |
| Water was added too quickly. | Add the water dropwise while vigorously stirring the alkoxide solution. | |
| No chelating agent was used. | Add a chelating agent like acetylacetone to the zirconium alkoxide before the addition of water to control the hydrolysis rate.[2] | |
| Broad particle size distribution | Inhomogeneous reaction conditions. | Ensure uniform and vigorous stirring throughout the water addition and gelation process. |
| Uncontrolled nucleation. | Control the rate of water addition to promote a single nucleation event. | |
| Precipitation occurs instead of gelation | Hydrolysis rate is significantly faster than the condensation rate. | This is a common issue in zirconia sol-gel synthesis.[2] Reduce the water-to-alkoxide ratio and consider using a chelating agent to slow down the hydrolysis reaction. |
| Gelation time is too fast/slow | The water content directly affects the gelation time. | Increasing the water molar ratio will decrease the gelation time, while decreasing it will extend the gelation period.[2] |
Quantitative Data
The following table summarizes the effect of the water-to-alkoxide molar ratio on the textural properties of zirconia, demonstrating the impact on surface area and pore volume which are related to particle size.
| Water:Alkoxide Molar Ratio (r) | Gelation Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 2 | 120 | 168 | 0.08 |
| 4 | 48 | 225 | 0.15 |
| 6 | 5 | 201 | 0.13 |
| Data adapted from a study on the sol-gel synthesis of zirconia.[2] |
Experimental Protocols
Detailed Methodology for Sol-Gel Synthesis of Zirconia Nanoparticles
This protocol describes a general procedure for the synthesis of zirconia nanoparticles where the water-to-alkoxide ratio can be systematically varied.
Materials:
-
Zirconium (IV) n-propoxide (Zr(OPr)₄) - Precursor
-
n-Propanol - Solvent
-
Deionized Water - Hydrolyzing Agent
-
Nitric Acid or Acetic Acid - Catalyst (optional, influences hydrolysis rate)
-
Acetylacetone - Chelating Agent (optional, to control hydrolysis)
Procedure:
-
Precursor Solution Preparation: In a clean, dry flask, dissolve a specific amount of zirconium (IV) n-propoxide in n-propanol. If using a chelating agent, add it to this solution and stir for 30 minutes to allow for complexation.
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a solution of deionized water and n-propanol. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio (e.g., r = 2, 4, 6). If using an acid catalyst, it should be added to this aqueous solution.
-
Hydrolysis and Condensation: While vigorously stirring the zirconium precursor solution, add the hydrolysis solution dropwise using a burette or syringe pump. The rate of addition should be kept constant to ensure homogeneity.
-
Gelation: Continue stirring the solution after the complete addition of water. The solution will gradually become more viscous and eventually form a gel. The time required for gelation will depend on the water-to-alkoxide ratio.[2]
-
Aging: Allow the gel to age for a specific period (e.g., 24-48 hours) at room temperature. During aging, the polycondensation reactions continue, strengthening the gel network.
-
Drying: Dry the gel to remove the solvent. This can be done via conventional oven drying (e.g., at 100-120 °C) to obtain a xerogel or through supercritical drying to produce an aerogel.
-
Calcination: Calcine the dried gel at a high temperature (e.g., 400-600 °C) to remove residual organic compounds and induce crystallization of the zirconia nanoparticles.
Visualizations
References
Technical Support Center: Optimizing Annealing Temperature for Zirconium n-Propoxide Derived Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the annealing temperature for zirconium n-propoxide derived films. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound derived films?
Annealing is a critical post-deposition heat treatment step. Its main objectives are to:
-
Induce Crystallization: As-deposited films are often amorphous. Annealing provides the necessary thermal energy for the film to transform into a crystalline structure (e.g., tetragonal or monoclinic phases of ZrO₂).[1][2]
-
Control Crystal Structure and Grain Size: The annealing temperature directly influences the resulting crystal phase and the size of the crystalline grains within the film.[1][3]
-
Improve Film Density and Quality: The process helps to remove residual solvents and organic components from the precursor, leading to a more dense and stable film.
-
Modify Film Properties: Annealing significantly affects the film's optical (e.g., refractive index, band gap), mechanical, and surface properties (e.g., hydrophilicity).[1][4][5]
Q2: At what temperature do this compound derived films start to crystallize?
Based on experimental data, films derived from this compound typically remain amorphous up to approximately 350°C.[1] Crystallization into the tetragonal phase of zirconia (ZrO₂) is generally observed at annealing temperatures of 450°C and above.[1]
Q3: How does annealing temperature affect the grain size and surface roughness of the films?
Generally, as the annealing temperature increases, both the crystallite size and surface roughness of the zirconium oxide films tend to increase.[1][3] The increase in grain size is due to the coalescence of smaller grains at higher temperatures.[1] The rise in surface roughness can be attributed to grain growth and densification of the film.[1][3]
Q4: What is the effect of annealing temperature on the optical properties of the films?
The optical properties, such as the energy band gap and transmittance, are influenced by the annealing temperature. The energy band gap has been observed to decrease with an increase in annealing temperature, which is attributed to the expansion of the crystal lattice and the weakening of inter-atomic bonds.[4] A slight decrease in optical transmittance can also occur at higher annealing temperatures due to increased light scattering from the rougher surface.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Film cracks or peels after annealing. | High thermal stress due to a mismatch in thermal expansion coefficients between the film and the substrate. | - Use a slower heating and cooling rate during the annealing process to minimize thermal shock.[6] - Ensure the substrate is thoroughly cleaned before deposition to improve adhesion.[6] - Consider depositing a thinner film, as thicker films are more prone to stress-related cracking.[6] |
| Film remains amorphous after annealing. | The annealing temperature was too low for crystallization to occur. | - Increase the annealing temperature. For this compound derived films, temperatures of at least 450°C are typically required for crystallization.[1][7] |
| Inconsistent or non-uniform film properties. | - Uneven heating during the annealing process. - Inhomogeneous precursor solution. | - Ensure the samples are placed in a region of the furnace with uniform temperature distribution. - Thoroughly mix the precursor solution before deposition to ensure homogeneity. |
| Precipitation occurs in the precursor solution. | The hydrolysis rate of this compound is too fast compared to the condensation rate. | - Use a chelating agent, such as acetylacetone, to stabilize the zirconium precursor and control the hydrolysis reaction.[5] - Prepare the solution at a lower temperature to slow down the reaction kinetics.[1] |
Experimental Protocols
Sol-Gel Preparation of this compound Solution
A typical procedure for preparing the precursor solution for sol-gel deposition of zirconium oxide films is as follows:
-
Solvent and Acid Mixture: Dissolve a controlled amount of nitric acid in ethanol (B145695) (e.g., 40 ml) and stir magnetically for 15 minutes.[1]
-
Addition of Zirconium Precursor: Add this compound (e.g., 9 ml) to the solution.[1]
-
Stirring: Continue stirring the solution for approximately 1 hour until it becomes a transparent, yellowish solution.[1]
-
Aging: Age the precursor solution at a low temperature (e.g., 7°C) for 24 hours.[1]
Dip-Coating and Annealing Procedure
-
Substrate Cleaning: Thoroughly clean the substrates. A common method involves ultrasonic cleaning in distilled water, followed by immersion in chromic acid and then nitric acid solution at 100°C.[1]
-
Dip-Coating: Immerse the cleaned substrates into the aged this compound solution and withdraw them at a constant speed (e.g., 2 cm/min).[1]
-
Drying: Dry each coated layer in an oven at a moderate temperature (e.g., 250°C) for a short duration (e.g., 5 minutes).[1]
-
Multi-layer Deposition: Repeat the dip-coating and drying steps to achieve the desired film thickness.
-
Final Annealing: After the final layer is deposited and dried, anneal the films in a furnace in an air atmosphere at the desired temperature (e.g., 250°C, 350°C, 450°C, 550°C) for a specified duration (e.g., 30 minutes).[1]
Data Summary
Effect of Annealing Temperature on Film Properties
| Annealing Temperature (°C) | Crystallite Size (nm) | Surface Roughness (nm) | Energy Band Gap (eV) |
| As-deposited/250 | Amorphous | 0.312 | ~4.04 |
| 350 | Amorphous | - | - |
| 450 | 21 | - | ~3.93 |
| 550 | 25 | - | - |
Note: The data presented is a synthesis of typical values reported in the literature and may vary based on specific experimental conditions.[1][4]
Visualizations
Caption: Experimental workflow for the synthesis and processing of this compound derived films.
Caption: Relationship between annealing temperature and key film properties.
References
- 1. The Influence of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films and How Affects the Hydrophilicity [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]
- 5. mit.imt.si [mit.imt.si]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Zirconium n-Propoxide Reactivity Modification
This guide provides troubleshooting advice and frequently asked questions regarding the use of β-diketones to modify the reactivity of zirconium n-propoxide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution reacting too quickly and forming precipitates upon exposure to air?
A: this compound, like other zirconium alkoxides, is extremely sensitive to moisture.[1] Its high reactivity is due to the zirconium atom's high positive partial charge and the availability of vacant d-orbitals, making it highly susceptible to nucleophilic attack by water. This leads to rapid, uncontrolled hydrolysis and condensation reactions, often resulting in the immediate precipitation of zirconium hydroxides or oxides rather than the formation of a stable sol or gel.[2][3] Controlling these initial reactions is critical for reproducible synthesis.[3][4]
Q2: How do β-diketones, such as acetylacetone (B45752) (acacH), control this high reactivity?
A: β-Diketones act as chelating agents that modify the zirconium precursor, reducing its reactivity. The acidic proton of the β-diketone reacts with an alkoxy ligand on the zirconium propoxide, releasing an alcohol molecule and forming a more stable, chelated metal-organic complex.[5] This process involves the exchange of a monodentate propoxy group for a bidentate chelating ligand.[1][6] This chelation increases the coordination number of the zirconium atom and sterically hinders the approach of water molecules, thereby slowing down the rates of hydrolysis and condensation.[7][8]
The modification process can be visualized as follows:
References
- 1. utwente.nl [utwente.nl]
- 2. researchgate.net [researchgate.net]
- 3. "An investigation into the hydrolysis and condensation reactions of zir" by Jason Tylor Zielke [trace.tennessee.edu]
- 4. Modification of different zirconium propoxide precursors by diethanolamine. Is there a shelf stability issue for sol-gel applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Stabilization and destabilization of zirconium propoxide precursors by acetylacetone. | Semantic Scholar [semanticscholar.org]
- 8. Research Portal [research.usc.edu.au]
Troubleshooting gelation issues with zirconium n-propoxide
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with zirconium n-propoxide, focusing on common issues related to gelation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: Zirconium(IV) n-propoxide (Zr(OPr)₄) is an organometallic compound, specifically a metal alkoxide.[1] It is widely used as a precursor for synthesizing zirconium-based materials, such as zirconium oxide (ZrO₂, zirconia), through a process called sol-gel synthesis.[1][2][3] These materials are valuable for their high thermal stability, mechanical properties, and biocompatibility, finding applications in ceramics, coatings, catalysts, and nanomaterials.[3][4]
Q2: What is gelation in the context of this compound?
A2: Gelation is the formation of a three-dimensional, cross-linked network within a solution, transitioning it from a liquid "sol" to a solid-like "gel". This occurs through two primary chemical reactions: hydrolysis and condensation.[1] First, the propoxide groups on the zirconium precursor react with water to form hydroxyl groups. Subsequently, these hydroxyl groups react with each other or with other propoxide groups to form stable zirconium-oxygen-zirconium (Zr-O-Zr) bonds, creating the gel network.[1][5]
Q3: Why is my this compound solution gelling prematurely?
A3: this compound is extremely reactive, particularly with moisture.[1][6] Premature gelation is almost always caused by an uncontrolled and rapid hydrolysis reaction. The most common causes include:
-
Rapid addition of water: Introducing water too quickly creates localized areas of high concentration, leading to rapid, uncontrolled polymerization and the formation of a precipitate or inhomogeneous gel instead of a uniform sol.[7]
-
Exposure to atmospheric moisture: The compound is highly sensitive to moisture in the air.[2][6] Handling it outside of an inert, dry atmosphere (like a glove box) can introduce enough water to initiate the gelation process.[2][8]
-
High precursor concentration: Higher concentrations of this compound can accelerate the gelation process once hydrolysis begins.[9]
Q4: What is the role of a chelating agent, such as acetic acid?
A4: A chelating agent is a chemical compound that reacts with the zirconium precursor to form a more stable complex.[3][7] Agents like acetic acid or acetylacetone (B45752) replace one or more of the highly reactive propoxide groups with a less reactive group (e.g., an acetate (B1210297) group).[9][10] This modification reduces the precursor's sensitivity to water, slowing down the hydrolysis and condensation rates.[7][11] This allows for a much more controlled reaction, preventing immediate precipitation and enabling the formation of a homogeneous, transparent gel.
Q5: How should I store and handle this compound to prevent unwanted reactions?
A5: Proper storage and handling are critical.
-
Storage: The container should be tightly closed and stored in a dry, cool, and well-ventilated place, preferably under an inert nitrogen atmosphere.[2][12]
-
Handling: All handling should be performed under anhydrous (dry) conditions and in an inert atmosphere (e.g., nitrogen or argon gas) to prevent exposure to atmospheric moisture.[2][8][13] Use dry solvents and glassware. All equipment used for transferring the liquid should be properly grounded to prevent static discharge.[8][12]
Troubleshooting Guide
Q: My solution turned into a thick white precipitate immediately after I added water. What went wrong?
A: This indicates an explosive, uncontrolled hydrolysis and condensation reaction. The rate of reaction was too fast for a uniform gel network to form.
-
Cause: Water was likely added too quickly or without sufficient mixing. Zirconium alkoxides are highly reactive, and direct, rapid contact with water causes immediate precipitation of zirconium hydroxides and oxides.[7]
-
Solution:
-
Use a Chelating Agent: Modify the this compound with a stabilizing agent like acetic acid before introducing water. This moderates the precursor's reactivity.[7][11]
-
Control Water Addition: Add the water/catalyst solution extremely slowly (e.g., dropwise) into the vortex of a vigorously stirred precursor solution. This ensures rapid dispersion and prevents localized high concentrations of water.
-
Work at Lower Temperatures: Cooling the reaction vessel can help slow down the reaction kinetics, providing more control.
-
Q: My solution became cloudy or hazy before I even added the water for hydrolysis. Why?
A: The solution has been compromised by unintended exposure to moisture.
-
Cause: this compound is extremely sensitive to ambient moisture.[6] The cloudiness is due to the formation of small, insoluble particles from a reaction with humidity in the air or from residual water in your solvent or glassware.
-
Solution:
-
Work Under Inert Atmosphere: Handle the precursor and prepare your solutions in a glove box or under a steady stream of dry nitrogen or argon gas.[2]
-
Use Anhydrous Solvents: Ensure your solvent (e.g., n-propanol) is certified anhydrous or has been properly dried before use.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a desiccator or an inert gas stream before use.
-
Q: I used acetic acid as a stabilizer, but my solution still gelled too fast. What happened?
A: The stabilization step was likely insufficient to moderate the reaction to the desired degree.
-
Cause: There could be several reasons:
-
The molar ratio of acetic acid to this compound was too low.
-
You did not allow enough time for the chelation reaction to complete before adding water. The substitution of propoxide groups by acetate groups is not instantaneous.[9][10]
-
The rate of water addition was still too high for the stabilized precursor.
-
-
Solution:
-
Increase Stabilizer Ratio: Review your protocol and consider increasing the molar ratio of acetic acid to zirconium. A common starting point is a 1:1 ratio.
-
Allow for Chelation Time: After adding the acetic acid to the precursor solution, stir the mixture for a set amount of time (e.g., 30-60 minutes) before beginning the hydrolysis step.
-
Combine with Slow Water Addition: Even with a stabilizer, water must be added slowly and with vigorous stirring.
-
Q: How does the amount of water affect the gelation process?
A: The molar ratio of water to the zirconium precursor (often denoted as 'r') is a critical parameter that directly influences gelation time.[7] A higher water ratio leads to a more extensive and rapid hydrolysis, which drastically shortens the time it takes for the solution to form a gel.
Data Presentation
Table 1: Effect of Water-to-Zirconium Molar Ratio (r) on Gelation Time
This table summarizes the typical relationship between the molar ratio of hydrolysis water and the time required for gelation in a system stabilized with acetic acid.
| Sample ID | Molar Ratio (ZrP:AcOH:H₂O) | Water Molar Ratio (r) | Gelation Time |
| Zr-r2 | 1 : 1 : 2 | 2 | ~120 hours |
| Zr-r4 | 1 : 1 : 4 | 4 | ~24 hours |
| Zr-r6 | 1 : 1 : 6 | 6 | ~5 hours |
Data adapted from a study on sol-gel synthesis using this compound and acetic acid as a stabilizer.[7] Note that absolute times can vary based on temperature, concentration, and mixing.
Experimental Protocols
Protocol: Preparation of a Stabilized Zirconia Sol
This protocol describes a typical method for preparing a stable zirconium-based sol using acetic acid as a chelating agent to control the hydrolysis rate.
Materials:
-
Zirconium(IV) n-propoxide (70% w/w in n-propanol)
-
Anhydrous n-propanol
-
Glacial acetic acid
-
Deionized water
-
Dry, clean glassware
-
Inert atmosphere chamber (glove box) or Schlenk line setup
Procedure:
-
Preparation: Perform all steps under an inert, dry nitrogen or argon atmosphere. Ensure all glassware is oven-dried and cooled immediately before use.
-
Precursor Solution: In a clean, dry flask, dilute the required amount of this compound solution with anhydrous n-propanol to achieve the desired final concentration. Stir gently to homogenize.
-
Stabilization (Chelation): While stirring the precursor solution, slowly add the desired molar equivalent of glacial acetic acid.
-
Aging for Chelation: Allow the mixture to stir at room temperature for at least 30 minutes. This provides time for the acetic acid to react with the precursor and form a more stable complex.
-
Hydrolysis Solution: In a separate vessel, prepare the hydrolysis solution by mixing deionized water, n-propanol, and any acid/base catalyst if required by your specific synthesis.
-
Controlled Hydrolysis: Add the hydrolysis solution to the stabilized precursor solution very slowly (dropwise) using a syringe pump or a dropping funnel. Maintain vigorous and constant stirring throughout the addition.
-
Sol Formation and Aging: Once the addition is complete, the resulting transparent mixture is the "sol". Cover the flask and allow it to age for the specified time at a controlled temperature. During this period, the condensation reaction will proceed, leading to the gradual formation of the gel.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting flowchart for premature gelation issues.
Sol-Gel Reaction Pathway
Caption: The chemical pathway from precursor to gel network.
Effect of a Chelating Agent
Caption: How a chelating agent modifies the reaction pathway.
References
- 1. Buy Zirconium(IV) Propoxide | 23519-77-9 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. Zirconium(IV) Propoxide | 23519-77-9 | Benchchem [benchchem.com]
- 4. This compound | 23519-77-9 [chemicalbook.com]
- 5. The self-catalytic role of this compound in sol–gel syntheses of ZrO2–SiO2 mixed oxides - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. scielo.br [scielo.br]
- 8. Zirconium(IV) propoxide | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modification of Different Zirconium Propoxide Precursors by Diethanolamine. Is There a Shelf Stability Issue for Sol-Gel Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. Reactions of Zirconium (IV) n-Propoxide with SiH-Functional Polysiloxanes as a Route to Siloxane-Zirconium Hybrid Materials with Enhanced Refractive Index - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zirconia Sol Synthesis from Zirconium n-Propoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zirconia sols from zirconium n-propoxide. Our aim is to help you overcome common challenges and improve the homogeneity and stability of your zirconia sols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon water/acid addition. | 1. Uncontrolled and rapid hydrolysis of the this compound precursor.[1][2] 2. High water-to-alkoxide molar ratio (r-value).[1] 3. Inadequate stabilization of the zirconium precursor. | 1. Use a Chelating Agent: Introduce a chelating agent like acetic acid or acetylacetone (B45752) to the this compound solution before adding water.[1][3] This modifies the precursor, reducing its reactivity. 2. Optimize Water Addition: Lower the water-to-alkoxide molar ratio (r-value). An optimal starting point is often around r = 4.[4][5] Add the water or acid solution dropwise while vigorously stirring. 3. Cool the Reaction: Perform the hydrolysis step in an ice bath to slow down the reaction kinetics. |
| The resulting sol is cloudy or opalescent. | 1. Formation of large, agglomerated particles due to partial, uncontrolled hydrolysis. 2. Insufficient mixing during hydrolysis. | 1. Increase Stabilizer Concentration: Incrementally increase the molar ratio of the chelating agent to the zirconium precursor. 2. Improve Mixing: Ensure vigorous and continuous stirring throughout the addition of all reagents. 3. Solvent Choice: Consider using a different alcohol as a solvent, as this can influence the resulting nanostructure.[6] |
| Gelation occurs too quickly. | 1. High water content in the sol.[1] 2. Elevated reaction temperature. | 1. Reduce Water-to-Alkoxide Ratio: A lower r-value will slow down the condensation reactions that lead to gelation.[1] 2. Control Temperature: Maintain a low and consistent temperature during sol preparation and storage. |
| The sol is unstable and precipitates over time. | 1. Incomplete hydrolysis or condensation reactions. 2. Inadequate stabilization of the formed zirconia nanoparticles.[7] | 1. Aging: Allow the sol to age for a specific period (e.g., 24-48 hours) at a controlled temperature. This can allow the hydrolysis and condensation reactions to proceed more completely. 2. Use of Co-stabilizers: In addition to a chelating agent, consider adding a polymeric stabilizer like hydroxypropyl cellulose (B213188) (HPC) to prevent particle agglomeration.[8] 3. pH Adjustment: Ensure the pH of the sol is in a range that promotes stability; for many zirconia sols, a slightly acidic pH is beneficial.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my zirconia sol not homogeneous?
A1: The primary reason for inhomogeneous zirconia sols is the extremely high reactivity of this compound with water.[1][2] This leads to rapid, localized hydrolysis and condensation, forming large, uncontrolled precipitates instead of a stable colloidal dispersion. To achieve homogeneity, the hydrolysis reaction must be carefully controlled.
Q2: How do chelating agents like acetic acid improve sol homogeneity?
A2: Chelating agents, such as acetic acid or acetylacetone, react with the this compound precursor, replacing some of the propoxy groups.[3] This modification makes the zirconium precursor less susceptible to rapid hydrolysis, slowing down the reaction and allowing for the formation of smaller, more uniform zirconia particles, which are essential for a homogeneous sol.[1]
Q3: What is the optimal water-to-alkoxide molar ratio (r-value)?
A3: The optimal r-value can depend on the specific experimental conditions, including the type and concentration of the chelating agent. However, studies have shown that an r-value of around 4 is often effective for producing stable zirconia sols and high-quality films.[4][5] Ratios that are too low may result in incomplete hydrolysis, while ratios that are too high can lead to rapid precipitation or gelation.[1]
Q4: Can the choice of solvent affect my results?
A4: Yes, the alcoholic solvent used can influence the nanostructure and subsequent thermal evolution of the zirconia particles.[6] While n-propanol is commonly used as it is the parent alcohol of the precursor, other alcohols like ethanol (B145695) or isopropanol (B130326) can also be employed and may alter the sol characteristics.[9]
Q5: How can I characterize the homogeneity of my zirconia sol?
A5: Several analytical techniques can be used to assess the homogeneity and particle size distribution of your zirconia sol. These include:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the particles in the sol.
-
Small-Angle X-ray Scattering (SAXS): To analyze the size, shape, and distribution of nanoparticles.[7]
-
Transmission Electron Microscopy (TEM): To directly visualize the morphology and size of the zirconia particles.[10]
-
Zeta Potential Measurement: To evaluate the surface charge of the particles, which is an indicator of colloidal stability.
Experimental Protocols
Protocol 1: Synthesis of a Homogeneous Zirconia Sol using Acetic Acid as a Chelating Agent
This protocol is based on a common method for producing a stable zirconia sol.
Materials:
-
Zirconium (IV) n-propoxide (70 wt. % in n-propanol)
-
n-Propanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a clean, dry flask, prepare the precursor solution by dissolving this compound in n-propanol.
-
While stirring vigorously, add glacial acetic acid dropwise to the precursor solution. The molar ratio of acetic acid to this compound should be optimized, but a starting point of 1:1 is common.
-
Allow the mixture to stir for at least 30 minutes to ensure complete chelation.
-
In a separate beaker, prepare the hydrolysis solution by mixing deionized water with n-propanol.
-
Slowly add the hydrolysis solution dropwise to the stirred precursor solution. A typical water-to-alkoxide molar ratio (r) to start with is 4.[4][5]
-
After the complete addition of the hydrolysis solution, continue stirring the sol for a minimum of one hour.
-
For aging, cover the flask and let it stand at room temperature for 24 hours.
Protocol 2: Characterization of Zirconia Sol using Dynamic Light Scattering (DLS)
Objective: To determine the particle size distribution of the synthesized zirconia sol.
Procedure:
-
Dilute a small aliquot of the zirconia sol with an appropriate solvent (e.g., n-propanol) to a suitable concentration for DLS analysis (typically to the point where the solution is almost transparent).
-
Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Transfer the filtered sample into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).
-
Perform the measurement to obtain the particle size distribution and polydispersity index (PDI). A low PDI value (e.g., < 0.3) generally indicates a more monodisperse and homogeneous sol.
Quantitative Data Summary
The following table summarizes key quantitative parameters from the literature for the synthesis of zirconia sols.
| Parameter | Value/Range | Significance | Reference(s) |
| Water:Alkoxide Molar Ratio (r) | 1 - 20 | A ratio of ~4 is often optimal for film quality. Higher ratios lead to faster gelation and potential cracking. | [1][4][5] |
| Acetic Acid:Zr Molar Ratio | 1:1 to 2:1 | Controls the hydrolysis rate by modifying the precursor. | [11] |
| pH of final sol | ~3.8 ± 0.2 | Influences the polymerization and structure of the resulting zirconia. | [1] |
| Aging Temperature | 60 °C | Affects the gelation process and final material properties. | [1] |
| Calcination Temperature | 400 °C | Sufficient for crystallization of the metastable tetragonal zirconia phase. | [1] |
Visualizations
Caption: Workflow for synthesizing homogeneous zirconia sol.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Water/Alkoxide Molar Ratio on the Synthesis Process and Electrochemical Behavior of Yttria-doped Zirconia Sol-gel Films [ijogst.put.ac.ir]
- 5. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Alumina-Zirconia Powders Obtained by Sol-Gel Method: Effect of Solvent and Water Addition Rate [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. journalijar.com [journalijar.com]
Minimizing carbon impurities in films from zirconium n-propoxide
Welcome to the technical support center for researchers and scientists working with zirconium n-propoxide to create high-purity zirconium dioxide (ZrO₂) thin films. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize carbon impurities in your films.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of carbon impurities in ZrO₂ films deposited from this compound?
A1: Carbon contamination in films grown from this compound and other metal-organic precursors can originate from several sources:
-
Incomplete Precursor Decomposition: The most common source is the incomplete combustion or reaction of the propoxide ligands (–OCH₂CH₂CH₃) during the deposition process. If the reaction energy is insufficient or the oxidant is not reactive enough, carbon-based fragments can be incorporated into the growing film, forming Zr-C or C-C bonds.[1]
-
Atmospheric Exposure: Films can be contaminated by adventitious carbon from the atmosphere upon removal from the deposition chamber.[2] This is typically a thin surface layer of hydrocarbons.
-
Vacuum Chamber Contamination: Residual hydrocarbons from vacuum pump oils or previous experiments within the deposition chamber can adsorb onto the substrate and become incorporated into the film.[3][4]
-
Precursor Instability: this compound can be sensitive to hydrolysis and may undergo side reactions if not handled under strictly anhydrous conditions, potentially leading to the formation of non-volatile, carbon-containing species.[5][6]
Q2: How does deposition temperature affect carbon impurity levels?
A2: Deposition temperature is a critical parameter. Generally, increasing the deposition temperature provides more thermal energy for the precursor molecules to fully react and decompose, leading to lower residual impurities.[7] For many metal-organic precursors, higher temperatures promote more efficient breaking of metal-carbon and carbon-hydrogen bonds and facilitate the removal of ligand byproducts. However, there is often an optimal temperature window, as excessively high temperatures can lead to precursor self-decomposition in the gas phase, potentially causing particle formation and rougher, more contaminated films.
Q3: Can the choice of oxygen source or co-reactant influence carbon content?
A3: Yes, the oxygen source plays a significant role. Highly reactive oxidants like ozone (O₃) or an oxygen plasma can be more effective at removing organic ligands than water (H₂O) or alcohols. For instance, post-deposition treatments with O₂ plasma or UV ozone have been shown to be effective in removing carbon contamination.[8] In some specific Atomic Layer Deposition (ALD) processes, using ethanol (B145695) as a co-reactant has been explored for selective deposition, serving as both an oxygen source and a reducing agent on certain surfaces.[9][10]
Q4: My XPS analysis shows a high carbon signal. How can I determine if it's from the bulk of the film or just surface contamination?
A4: It is very common to detect carbon on the surface of samples due to exposure to air.[2] To differentiate between surface and bulk contamination, in-situ Argon ion sputtering (ion etching) should be performed during the XPS analysis. A typical procedure involves:
-
Acquiring a survey spectrum of the as-received surface.
-
Sputtering the surface for a short duration (e.g., 30-60 seconds) to remove the top few atomic layers.
-
Acquiring another survey spectrum. If the carbon signal dramatically decreases or disappears after sputtering, the contamination was primarily on the surface.[2] If a significant carbon signal persists, it indicates that the impurity is incorporated within the bulk of the film.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Carbon Content in As-Deposited Film | 1. Deposition temperature is too low, leading to incomplete ligand removal. 2. Insufficient oxidant (e.g., H₂O, O₂) exposure time or concentration. 3. Precursor flow rate is too high. | 1. Gradually increase the deposition temperature in 25°C increments. Studies on similar precursors show impurity content decreases significantly with higher temperatures.[7] 2. Increase the pulse length or partial pressure of the oxygen source. 3. Reduce the precursor flow rate to avoid gas-phase reactions and ensure complete surface reactions. |
| Film Properties Vary Between Runs | 1. Precursor degradation due to improper storage or handling. 2. Inconsistent vacuum base pressure (chamber contamination). 3. Fluctuations in deposition temperature. | 1. Ensure the this compound is stored in an inert atmosphere (e.g., in a glovebox) and that transfer lines are anhydrous.[6] 2. Perform a chamber bake-out (~150-200°C) before deposition to remove adsorbed water and hydrocarbons. Ensure a consistent, low base pressure (<10⁻⁶ Torr).[11] 3. Calibrate temperature controllers and ensure the substrate holder has uniform heating. |
| Film has High Carbon Content After Deposition | 1. Carbon is incorporated into the bulk of the film. | 1. Perform a post-deposition anneal. Annealing the film in an oxygen or air atmosphere at temperatures between 450°C and 900°C can oxidize and remove trapped carbon impurities.[8][12] 2. Use a post-deposition O₂ plasma or UV-ozone treatment to clean the film.[8] |
| XPS Shows Carbon, but Film Appears Optically Clear | 1. Contamination is from the XPS analysis environment (e.g., pump oils). 2. Thin layer of adventitious carbon from air exposure. | 1. Use an oil-free vacuum system for the XPS instrument if possible. Minimize analysis time to reduce beam-induced carbon deposition.[4] 2. Perform a brief Ar⁺ sputter clean before XPS analysis to remove the surface layer.[2] |
Quantitative Data Summary
The following table summarizes typical deposition parameters and their effects on film properties, drawn from studies on zirconium-based ALD processes. While not all studies use this compound, the trends are highly relevant.
| Precursor System | Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Residual Impurity | Reference |
| TDMA-Zr + H₂O | 50 | ~1.8 | Amorphous phase | [13][14] |
| TDMA-Zr + H₂O | 150 | ~1.2 | Mostly amorphous | [7] |
| TDMA-Zr + H₂O | 225 | ~0.7 - 0.8 | Crystalline phase, ~3 at.% C | [2][13][14] |
| ZrCl₄ + H₂O | 180 | N/A | 4-5 at.% Cl, 5-6 at.% H | [7] |
| ZrCl₄ + H₂O | 300 | N/A | ~1 at.% H | [7] |
| Zirconium Precursor + Ethanol | 200 | ~0.4 | N/A | [9] |
Note: TDMA-Zr = Tetrakis(dimethylamido)zirconium.
Experimental Protocols
Protocol 1: ALD of ZrO₂ using this compound
-
Substrate Preparation: Ultrasonically clean the substrate (e.g., silicon wafer) sequentially in acetone, isopropanol, and deionized water for 10 minutes each. Dry the substrate with a nitrogen gun.
-
System Preparation:
-
Load the cleaned substrate into the ALD reaction chamber.
-
Heat the chamber and delivery lines to 150°C for at least 2 hours under vacuum to remove adsorbed contaminants.
-
Heat the this compound precursor bottle to 70-80°C to ensure adequate vapor pressure. Keep the delivery lines heated to ~90°C to prevent condensation.
-
-
Deposition Cycle: Set the substrate temperature to the desired value (e.g., 250-300°C). A single ALD cycle consists of four steps:
-
Pulse A (Zr(OPr)₄): Pulse this compound vapor into the chamber for 0.5-2.0 seconds.
-
Purge A (N₂): Purge the chamber with inert gas (e.g., high-purity nitrogen) for 10-20 seconds to remove unreacted precursor and byproducts.
-
Pulse B (Oxidant): Pulse the oxygen source (e.g., H₂O, O₃) into the chamber for 0.5-2.0 seconds.
-
Purge B (N₂): Purge the chamber with inert gas for 10-20 seconds.
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.
-
Cooldown: After the final cycle, cool the chamber to room temperature under a continuous flow of inert gas before removing the sample.
Protocol 2: Post-Deposition Annealing for Carbon Removal
-
Sample Placement: Place the ZrO₂-coated substrate in the center of a quartz tube furnace.
-
Atmosphere Control: Purge the tube with high-purity oxygen (O₂) or synthetic air for at least 30 minutes to establish an oxygen-rich atmosphere. Maintain a slow, continuous flow (e.g., 50-100 sccm) throughout the process.
-
Thermal Treatment:
-
Ramp the furnace temperature to the target value (e.g., 500°C) at a controlled rate (e.g., 10°C/minute).
-
Hold the sample at the target temperature for 1-2 hours. Higher temperatures can improve crystallinity and carbon removal but may not be suitable for all substrates.[12]
-
-
Cooldown: Turn off the furnace and allow the sample to cool naturally to room temperature under the continuous oxygen flow. Do not remove the sample until it is below 100°C to prevent thermal shock.
Diagrams
Caption: Workflow for minimizing carbon impurities in ZrO₂ films.
Caption: Troubleshooting logic for identifying carbon contamination sources.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Zirconium Oxide Thin Films Obtained by Atomic Layer Deposition Technology Abolish the Anti-Osteogenic Effect Resulting from miR-21 Inhibition in the Pre-Osteoblastic MC3T3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modification of Different Zirconium Propoxide Precursors by Diethanolamine. Is There a Shelf Stability Issue for Sol-Gel Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbon Contamination - Science Papers - Evactron® [evactron.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. Atomic layer deposition of zirconium oxide thin films | Journal of Materials Research | Cambridge Core [cambridge.org]
Technical Support Center: Modified Zirconium n-Propoxide Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the shelf stability of modified zirconium n-propoxide precursors. It is intended for researchers, scientists, and drug development professionals utilizing these precursors in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of modified this compound precursors a concern?
A1: Zirconium alkoxides, including this compound, are highly reactive towards hydrolysis and condensation.[1][2] This reactivity can lead to the premature formation of zirconium oxide particles, causing solutions to become turbid or precipitate.[3] Modification with chelating agents is performed to control this reactivity, but the long-term stability of these modified precursors can still be an issue, affecting the reproducibility of sol-gel synthesis and other applications.[1][4] The particle size and morphology of the final product are strongly dependent on the stability of the precursor solution over time.[1]
Q2: What are the common signs of precursor instability or degradation?
A2: Common signs of instability in your modified this compound precursor solution include:
-
Turbidity or Cloudiness: The solution appears hazy or milky, indicating the formation of particles due to hydrolysis and condensation.[3]
-
Precipitation: Solid particles settle at the bottom of the container.
-
Gelation: The entire solution solidifies into a gel.
-
Changes in Viscosity: A noticeable increase in the thickness of the solution.
-
Inconsistent Experimental Results: Difficulty in reproducing results from batch to batch or over time with the same batch.[1]
Q3: What factors can influence the shelf stability of my precursor solution?
A3: Several factors can affect the stability of your precursor solution:
-
Moisture: Exposure to atmospheric or solvent-borne moisture is a primary cause of hydrolysis.[2]
-
Temperature: Higher storage temperatures can accelerate degradation reactions. Long-term storage at 0°C has been shown to result in the crystallization of oxoalkoxide complexes from commercial this compound solutions.[4]
-
Choice of Modifier: The type and concentration of the chelating agent (e.g., acetylacetone, diethanolamine) play a crucial role. Some modified precursors are inherently more stable than others.[1][5] For instance, a trinuclear complex formed from the modification of zirconium isopropoxide with diethanolamine (B148213) has been shown to be stable in solution for long periods.[1]
-
Solvent: The type of solvent used can influence precursor stability.
-
pH: The pH of the solution can significantly impact the rates of hydrolysis and condensation.[6]
Q4: How can I improve the shelf life of my modified this compound precursor?
A4: To enhance the stability of your precursor:
-
Work under Inert Atmosphere: Handle the precursor and prepare solutions in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.
-
Proper Storage: Store the precursor and its solutions in tightly sealed containers, preferably in a cool, dark, and dry place. For some precursors, refrigeration may be beneficial, but always consult the manufacturer's recommendations.
-
Use Freshly Prepared Solutions: For critical applications, it is best to use freshly prepared solutions to ensure reproducibility.[1]
-
Select a Stable Modifier System: If synthesizing your own modified precursor, choose a chelating agent and molar ratio known to produce a stable complex.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution becomes turbid shortly after preparation. | 1. Presence of moisture in the solvent or on glassware. 2. Incomplete reaction with the modifying agent. 3. The chosen modifier does not provide sufficient stability under your experimental conditions. | 1. Ensure all solvents are anhydrous and glassware is oven-dried before use. Work under an inert atmosphere. 2. Allow sufficient time for the modification reaction to complete, potentially with stirring or gentle heating as per the protocol. 3. Consider a different modifying agent or adjusting the molar ratio of modifier to precursor. |
| Precipitate forms in the solution during storage. | 1. Slow hydrolysis and condensation over time due to gradual moisture ingress. 2. The modified precursor complex is not stable in the chosen solvent over the long term.[1] | 1. Improve storage conditions by using better-sealed containers and storing in a desiccator or glovebox. 2. Prepare smaller batches of the solution more frequently. If possible, filter the solution before use, but be aware that this removes part of the active precursor. |
| Gelation of the precursor solution occurs. | 1. Significant water contamination. 2. Inappropriate concentration of the precursor or modifier. 3. High storage temperature. | 1. Review your handling and storage procedures to identify and eliminate sources of moisture. 2. Consult the literature for stable concentration ranges for your specific precursor system. 3. Store the solution at a lower temperature as recommended. |
| Inconsistent results between experiments. | 1. Aging of the precursor solution, leading to changes in the active species.[1] 2. Variations in ambient humidity or temperature during experiments. 3. Batch-to-batch variation of the commercial precursor. | 1. Use freshly prepared solutions for each set of experiments or establish a maximum storage time for your solutions based on stability tests. 2. Control the experimental environment as much as possible. 3. Characterize each new batch of precursor upon receipt to ensure consistency. |
Data on Precursor Stability
The stability of modified this compound precursors is highly dependent on the specific modifying agent used and the resulting molecular structure. Below is a summary of stability observations from the literature.
| Precursor System | Modifier | Molar Ratio (Modifier:Zr) | Observed Stability | Analytical Techniques Used | Reference |
| This compound | Diethanolamine (H₂dea) | 0.5:1 | Not time-stable in solution or solid form. | ¹H-NMR, Light Scattering, TEM | [1] |
| [Zr(OⁿPr)(OⁱPr)₃(ⁱPrOH)]₂ | Diethanolamine (H₂dea) | 0.5:1 | Not time-stable in solution or solid form. | ¹H-NMR, Light Scattering, TEM | [1] |
| Zirconium isopropoxide | Diethanolamine (H₂dea) | 0.5:1 or 1:1 | Stable in solution for long periods. | ¹H-NMR | [1] |
| Zirconium isopropoxide | Acetylacetone (Hacac) | 3:1 | Transforms over time (15 days) to Zr(acac)₄ and free alkoxide. | ¹H-NMR | [5] |
Experimental Protocols for Stability Assessment
1. Visual Inspection:
-
Methodology: Regularly inspect the precursor solution for any signs of turbidity, precipitation, or gelation against a dark background.
-
Frequency: Daily for the first week of storage, then weekly.
-
Interpretation: Any deviation from a clear, homogeneous solution indicates instability.
2. ¹H-NMR Spectroscopy for Monitoring Chemical Changes:
-
Methodology:
-
Prepare an NMR sample of the fresh precursor solution in a deuterated solvent (e.g., C₆D₆) in an inert atmosphere.
-
Acquire a ¹H-NMR spectrum.
-
Store the bulk precursor solution under the desired conditions.
-
Periodically (e.g., after 1, 7, and 30 days), take an aliquot of the stored solution and acquire a new ¹H-NMR spectrum under the same conditions.
-
-
Data Analysis: Compare the spectra over time. Look for the appearance of new peaks, disappearance or broadening of existing peaks, or changes in the integration ratios of peaks corresponding to the alkoxide and modifier ligands. These changes can indicate ligand exchange, hydrolysis, or condensation reactions. For example, the transformation of a tri-substituted acetylacetonate (B107027) precursor to a tetra-substituted one can be followed by the appearance of new signals and the disappearance of the initial peaks.[5]
3. Dynamic Light Scattering (DLS) for Particle Formation:
-
Methodology:
-
Dilute a small aliquot of the precursor solution with an appropriate anhydrous solvent to a concentration suitable for DLS analysis.
-
Measure the particle size distribution of the freshly prepared solution.
-
Repeat the measurement on aliquots of the stored solution at regular intervals.
-
-
Data Analysis: An increase in the average particle size or the appearance of a second population of larger particles over time indicates the formation of aggregates or nanoparticles due to instability.
4. Transmission Electron Microscopy (TEM) for Visualization of Nanoparticles:
-
Methodology:
-
At specified time points, place a small drop of the precursor solution onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate under controlled conditions (e.g., in a vacuum desiccator) to prevent atmospheric moisture-induced artifacts.
-
Examine the grid using a TEM to observe for the presence of nanoparticles.
-
-
Data Analysis: The appearance and growth of nanoparticles over time are direct evidence of precursor degradation.
Diagrams
Caption: General reaction pathway for the hydrolysis and condensation of zirconium alkoxides.
Caption: A logical workflow for troubleshooting shelf stability issues with modified this compound precursors.
References
- 1. Modification of Different Zirconium Propoxide Precursors by Diethanolamine. Is There a Shelf Stability Issue for Sol-Gel Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.utwente.nl [research.utwente.nl]
- 4. The molecular composition of non-modified and acac-modified propoxide and butoxide precursors of zirconium and hafnium dioxides [diva-portal.org]
- 5. utwente.nl [utwente.nl]
- 6. scielo.br [scielo.br]
Validation & Comparative
Zirconium n-Propoxide vs. Zirconium Isopropoxide: A Comparative Guide for Sol-Gel Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in the sol-gel synthesis of zirconium dioxide (ZrO₂) nanomaterials, profoundly influencing the characteristics of the final product. Among the various zirconium alkoxides, n-propoxide and isopropoxide are two of the most commonly employed precursors. This guide provides an objective comparison of their performance in sol-gel synthesis, supported by experimental data, to aid researchers in making an informed decision for their specific applications.
Executive Summary
Zirconium n-propoxide and zirconium isopropoxide, while chemically similar, exhibit notable differences in their reactivity and stability, which in turn affect the kinetics of the sol-gel process and the properties of the resultant ZrO₂. The choice between the two often depends on the desired particle size, crystallinity, and surface area, as well as the required reproducibility and stability of the precursor solution. Zirconium isopropoxide is often noted for its higher stability, which can be advantageous for achieving more controlled hydrolysis and condensation, leading to reproducible results. Conversely, the higher reactivity of this compound can be leveraged to achieve faster gelation times.
Performance Comparison: n-Propoxide vs. Isopropoxide
The decision between using this compound or isopropoxide for sol-gel synthesis has a direct impact on the physical and chemical properties of the resulting zirconia. The difference in the steric hindrance of the n-propyl and isopropyl groups leads to variations in hydrolysis and condensation rates.
Reactivity and Stability: Zirconium isopropoxide is generally considered to be more stable than this compound. This increased stability in the isopropoxide precursor can be attributed to the greater steric hindrance provided by the branched isopropyl groups compared to the linear n-propyl groups. This steric effect can moderate the rate of hydrolysis and condensation, offering better control over the sol-gel process.[1][2] The instability of some this compound-derived complexes over time can affect the reproducibility of the sol-gel synthesis and consequently the particle size and morphology of the final product.[1][2]
Particle Size and Morphology: The choice of precursor can influence the final particle size and shape. For instance, sol-gel synthesis using this compound under acidic conditions has been shown to produce zirconia nanoparticles with sizes below 100 nm.[3] In some studies, the use of nitric acid with this compound has led to finer particles, with average sizes ranging from 30-60 nm.[4] While direct comparative studies under identical conditions are scarce, the controlled reactivity of zirconium isopropoxide can be beneficial in achieving smaller and more uniform particle sizes.
Crystallinity: The crystalline phase of the synthesized zirconia (e.g., tetragonal, monoclinic) is influenced by various factors, including the precursor. The use of this compound with nitric acid has been shown to favor the formation of the crystalline tetragonal phase.[4] The stability of the tetragonal phase is often a desirable characteristic in many applications.
Quantitative Data Summary
The following table summarizes quantitative data on the properties of zirconia synthesized using this compound and zirconium isopropoxide from various studies. It is important to note that the experimental conditions in these studies may vary, which can influence the results.
| Property | This compound | Zirconium Isopropoxide | Synthesis Conditions & Notes | Reference |
| Particle Size | < 100 nm | Not explicitly stated | Acetic acid medium | [3] |
| Particle Size | 30-60 nm | Not explicitly stated | Nitric acid catalyst | [4] |
| Crystallite Size | 11-13 nm | Not explicitly stated | Thermal drying at 110°C | [5] |
| Crystallite Size | 20-21 nm | Not explicitly stated | Vacuum drying at 70°C | [5] |
| Precursor Stability | Less stable over time | More stable in solution | Modified with diethanolamine | [1][2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful sol-gel synthesis. Below are representative protocols for the synthesis of zirconia nanoparticles using both this compound and zirconium isopropoxide.
Protocol 1: Sol-Gel Synthesis using this compound
This protocol is adapted from a study by da Silva et al.[6]
-
Precursor Solution Preparation: Dissolve this compound (70% solution in propanol) in n-propanol.
-
Stabilization: Add glacial acetic acid as a chelating agent to control the hydrolysis rate. The molar ratio of this compound to acetic acid can be varied to optimize the process.
-
Hydrolysis: Add deionized water to the solution under vigorous stirring to initiate hydrolysis. The molar ratio of water to the zirconium precursor is a critical parameter influencing the final properties.
-
Gelation: Allow the sol to age in a sealed container at a controlled temperature (e.g., 60°C) until a gel is formed. The gelation time can vary from hours to days depending on the water content.[6]
-
Drying: Dry the alcogel at a suitable temperature (e.g., 100°C) for an extended period (e.g., 3 days) to remove the solvent.
-
Calcination: Heat treat the dried gel in air at a specific temperature (e.g., 400°C) for several hours to obtain the crystalline zirconia powder.[6]
Protocol 2: Sol-Gel Synthesis using Zirconium Isopropoxide
This protocol is based on general sol-gel synthesis principles and information gathered from various sources.
-
Precursor Solution Preparation: Dissolve zirconium isopropoxide in a suitable alcohol solvent, such as isopropanol, under an inert atmosphere.
-
Hydrolysis: Prepare a separate solution of water and an acid or base catalyst (e.g., nitric acid or ammonia) in the same solvent. Slowly add this solution to the zirconium isopropoxide solution under vigorous stirring.
-
Condensation and Gelation: Continue stirring the mixture to promote condensation reactions, leading to the formation of a sol and eventually a gel.
-
Aging: Age the gel for a specific period to strengthen the network structure.
-
Drying: Dry the gel using conventional oven drying or supercritical drying to obtain a xerogel or aerogel, respectively.
-
Calcination: Calcine the dried gel at a high temperature to remove organic residues and induce crystallization of the zirconia.
Visualizing the Sol-Gel Process
The following diagram illustrates the key stages of the sol-gel process for zirconia synthesis and highlights the influence of the alkoxide precursor.
References
- 1. Modification of Different Zirconium Propoxide Precursors by Diethanolamine. Is There a Shelf Stability Issue for Sol-Gel Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
A Comparative Guide to the Characterization of Zirconia Nanoparticles from Zirconium n-Propoxide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of zirconia (ZrO₂) nanoparticles synthesized from zirconium n-propoxide via the sol-gel method against alternative synthesis routes. We provide a detailed analysis supported by experimental data to assist in the selection and characterization of zirconia nanoparticles for various research and development applications.
Performance Comparison: Zirconia Nanoparticles from Diverse Synthesis Routes
The physicochemical properties of zirconia nanoparticles, including particle size, crystal phase, and surface area, are critically influenced by the choice of precursor and synthesis method. The sol-gel technique utilizing this compound is a prevalent method that affords excellent control over these parameters, frequently yielding high-purity nanoparticles with a desirable tetragonal crystal structure.[1] Other methods such as hydrothermal and co-precipitation offer alternative pathways to zirconia nanomaterials, each with distinct advantages and outcomes.
The following table summarizes key quantitative data from various studies, comparing the properties of zirconia nanoparticles synthesized from different precursors and methods. These values should be considered representative, as they are highly dependent on specific experimental conditions.[1]
Table 1: Comparative Properties of Zirconia Nanoparticles
| Precursor | Synthesis Method | Particle Size (nm) | Surface Area (m²/g) | Predominant Crystal Phase | Purity (%) | Sintering Temperature (°C) |
| This compound | Sol-Gel | 10 - 30 | 60 - 200 | Tetragonal [1] | > 98 | 1400 - 1500 [1] |
| This compound | Hydrothermal | 5 - 20 | 100 - 250 | Tetragonal/Monoclinic | ~97 | 1550 - 1650[1] |
| This compound | Co-precipitation | 20 - 60 | 40 - 120 | Tetragonal/Monoclinic | > 95 | 1400 - 1600[1] |
| Zirconyl chloride | Sol-Gel | 10 - 50 | 50 - 150 | Monoclinic/Tetragonal | > 95 | 1400 - 1550 |
| Zirconyl chloride | Hydrothermal | 4 - 10[1] | 90 - 180 | Monoclinic[1] | > 97 | 1500 - 1600[1] |
| Zirconyl chloride | Co-precipitation | 6 - 35[1] | 18 - 70[1] | Monoclinic/Tetragonal[1] | > 98 | 1450 - 1550[1] |
| Zirconium nitrate | Sol-Gel | 15 - 40 | 70 - 180 | Tetragonal/Monoclinic | > 96 | 1400 - 1550 |
| Zirconium nitrate | Hydrothermal | 4 - 10[1] | 80 - 200 | Monoclinic[1] | ~97 | 1500 - 1600 |
| Zirconium nitrate | Co-precipitation | 20 - 58[1] | 30 - 100 | Monoclinic[1] | > 96 | 1450 - 1550 |
Detailed Experimental Protocols
Reproducibility in nanoparticle synthesis and characterization is paramount. This section provides detailed methodologies for the synthesis of zirconia nanoparticles using the sol-gel method with this compound and for their subsequent characterization.
Sol-Gel Synthesis Protocol
This protocol outlines a standard procedure for the synthesis of zirconia nanoparticles.
Materials:
-
Zirconium (IV) n-propoxide (as precursor)
-
Absolute Ethanol (B145695) (as solvent)
-
Nitric Acid or Ammonia (B1221849) Solution (as catalyst)
-
Deionized Water
Procedure:
-
Under an inert atmosphere, dissolve this compound in absolute ethanol.
-
In a separate vessel, prepare a solution of ethanol, deionized water, and the chosen catalyst (nitric acid for an acidic route or ammonia for a basic route).
-
Add the water-ethanol-catalyst solution dropwise to the vigorously stirred precursor solution.
-
Continue stirring the resulting sol for 1-2 hours at ambient temperature to facilitate hydrolysis and condensation, leading to the formation of a gel.
-
Age the gel for 24-48 hours at room temperature.
-
Dry the aged gel in an oven at 80-120°C to remove residual solvent, yielding a xerogel.
-
Calcination of the xerogel at a high temperature (e.g., 500-800°C) for several hours results in the formation of crystalline zirconia nanoparticles.
Nanoparticle Characterization Techniques
1. Transmission Electron Microscopy (TEM)
TEM is a powerful technique for visualizing the morphology, size, and size distribution of nanoparticles.
-
Sample Preparation: A dilute suspension of the zirconia nanoparticles is prepared in a suitable solvent such as ethanol and sonicated to ensure adequate dispersion. A single drop of the suspension is then deposited onto a carbon-coated copper grid, and the solvent is allowed to evaporate completely.
-
Analysis: The prepared grid is imaged in a TEM at a specified accelerating voltage. Images are acquired at various magnifications to assess the overall morphology and individual particle characteristics. Particle size distribution is determined by measuring a statistically significant number of particles using image analysis software.
2. X-ray Diffraction (XRD)
XRD is the primary method for determining the crystal structure and phase composition of the synthesized zirconia nanoparticles.
-
Sample Preparation: A small quantity of the dried nanoparticle powder is mounted on a sample holder and gently pressed to create a flat surface.
-
Analysis: The sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern contains characteristic peaks that allow for the identification of the crystalline phases present (monoclinic, tetragonal, or cubic). The average crystallite size can also be estimated from the peak broadening using the Scherrer equation.
3. Dynamic Light Scattering (DLS)
DLS is utilized to measure the hydrodynamic diameter and size distribution of nanoparticles in a liquid suspension.
-
Sample Preparation: A dilute and stable suspension of the zirconia nanoparticles is prepared in a suitable filtered solvent.
-
Analysis: The suspension is placed in a cuvette within the DLS instrument. The fluctuations in the intensity of laser light scattered by the particles undergoing Brownian motion are measured and analyzed by the instrument's software to determine the hydrodynamic size distribution.
Visualizing the Process and Influencing Factors
The following diagrams illustrate the experimental workflow and the key relationships between synthesis parameters and final nanoparticle properties.
References
A Comparative Guide to Sol-Gel and Precipitation Methods for Zirconia Synthesis
For researchers, scientists, and professionals in drug development, the choice of synthesis method for zirconia (ZrO₂) nanoparticles is critical, as it dictates the material's physicochemical properties and, consequently, its performance in various applications, including catalysis and drug delivery. This guide provides a detailed comparison of two common synthesis techniques: the sol-gel method and the precipitation method, supported by experimental data.
The sol-gel and precipitation methods are both widely used "wet-chemical" routes for producing zirconia powders. The sol-gel process involves the transition of a solution (sol) into a gelatinous solid (gel), which is then dried and calcined. This method offers excellent control over the final product's properties. The precipitation technique, on the other hand, involves the formation of a solid precipitate from a solution, which is subsequently washed, dried, and calcined. While simpler in execution, it may offer less control over particle characteristics.
Performance Comparison: A Quantitative Overview
The selection of a synthesis method significantly impacts the final properties of the zirconia nanoparticles. The following tables summarize key performance indicators based on experimental findings.
| Property | Sol-Gel Method | Precipitation Method | Key Advantages of Sol-Gel | Key Advantages of Precipitation |
| Particle/Crystallite Size | Generally smaller and more uniform, ranging from nanometers to sub-micrometers (e.g., 11-13 nm crystallite size, 525.5–539.0 nm particle diameter).[1] | Typically results in larger particles (e.g., 74 µm particle diameter), though nanocrystalline zirconia can also be produced.[1] | Precise control over particle size, leading to higher surface area and potentially enhanced reactivity. | Simplicity of the process. |
| Crystal Structure | Offers better control, enabling the stabilization of the metastable tetragonal phase at higher temperatures.[1] | Often leads to the monoclinic phase, with complete transformation from tetragonal to monoclinic occurring at lower temperatures (600–700 °C).[1] | Ability to tailor the crystalline phase for specific applications, as the tetragonal phase is often desired for its mechanical and catalytic properties. | Straightforward production of the thermodynamically stable monoclinic phase. |
| Surface Area | Can achieve very high specific surface areas, with reports of up to 173.97 m²/g after a caustic fusion step.[2] | Can also yield high surface areas, with some studies reporting values around 47 m²/g. | High surface area is beneficial for catalytic applications, providing more active sites. | Can produce materials with significant surface area through a simpler process. |
| Particle Morphology | Tends to produce spherical-shaped particles.[1] | Can result in cubic or rectangular-shaped particles of varying sizes.[1] | Uniform, spherical morphology can be advantageous for applications requiring good flowability and packing density. | The resulting morphology may be suitable for specific composite materials. |
Catalytic Activity: The Influence of Synthesis Method
For instance, in the photocatalytic degradation of ciprofloxacin, the crystalline phase of zirconia, which can be controlled by the synthesis method, plays a crucial role. A study utilizing a co-precipitation method with different templates found that the tetragonal phase of zirconia led to a 50% degradation of the antibiotic, while the monoclinic phase resulted in 36% degradation.[3][4] This highlights the importance of phase control in catalytic applications.
The sol-gel method's proficiency in stabilizing the often more catalytically active tetragonal phase at higher temperatures suggests its potential for producing superior catalysts for reactions such as n-alkane isomerization, where sulfated tetragonal zirconia is reported to be more active than its monoclinic counterpart.
Experimental Protocols
Below are detailed methodologies for the synthesis of zirconia via the sol-gel and precipitation methods as cited in the literature.
Sol-Gel Synthesis Protocol
This protocol is based on the hydrolysis and condensation of a zirconium precursor.
Materials:
-
Zirconium(IV) propoxide (or other alkoxide precursor)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Nitric acid (catalyst)
Procedure:
-
Dissolve zirconium(IV) propoxide in ethanol.
-
In a separate beaker, prepare a solution of deionized water, ethanol, and a few drops of nitric acid.
-
Slowly add the water-ethanol-acid solution to the zirconium precursor solution under vigorous stirring.
-
Continue stirring until a transparent sol is formed.
-
Allow the sol to age at room temperature until it forms a rigid gel.
-
Dry the gel in an oven at approximately 110 °C for 12 hours to remove the solvent.[1]
-
Calcine the dried gel at a specific temperature (e.g., 600-800 °C) to obtain the final zirconia nanoparticles. The calcination temperature will influence the crystal structure and particle size.
Precipitation Synthesis Protocol
This protocol involves the precipitation of zirconium hydroxide (B78521) followed by calcination.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Deionized water
-
Ammonia (B1221849) solution (NH₄OH)
Procedure:
-
Dissolve zirconium oxychloride octahydrate in deionized water to create a precursor solution.
-
Slowly add ammonia solution dropwise to the precursor solution while stirring continuously.
-
Monitor the pH of the solution and continue adding ammonia until a pH of around 10 is reached, leading to the precipitation of zirconium hydroxide.
-
Age the precipitate for a period (e.g., 24 hours).
-
Wash the precipitate repeatedly with deionized water until it is free of chloride ions (tested with silver nitrate (B79036) solution).
-
Dry the precipitate in an oven at approximately 120 °C.
-
Calcine the dried powder at a high temperature (e.g., 800 °C) for several hours to form crystalline zirconia.[5]
Comparative Workflow
The following diagram illustrates the logical workflow for comparing the sol-gel and precipitation methods for zirconia synthesis.
Caption: Comparative workflow of zirconia synthesis methods.
Conclusion
The choice between the sol-gel and precipitation methods for zirconia synthesis depends on the specific requirements of the intended application. The sol-gel method offers superior control over particle size, crystal structure, and morphology, making it the preferred choice for applications demanding highly tailored materials, such as in advanced catalysis and drug delivery systems. While the precipitation method is simpler and more cost-effective, the resulting materials may have larger particle sizes and less control over the crystalline phase. For researchers and professionals in drug development, the ability of the sol-gel technique to produce uniform, nano-sized particles with a desired crystal structure presents a significant advantage for creating efficient and reliable zirconia-based platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]
- 4. Comparative synthesis of ZrO2 nanoparticles by green and co-precipitation methods: The effect of template on structure [journals.iau.ir]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Zirconia Thin Films: Zirconium n-propoxide vs. Alternative Precursors
For researchers, scientists, and drug development professionals, the selection of precursor materials and deposition methods for fabricating zirconia (ZrO₂) thin films is a critical decision that significantly impacts the final properties of the film. This guide provides an objective comparison of zirconia thin films derived from the commonly used precursor, zirconium n-propoxide, with films produced from alternative precursors and deposition techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific applications.
Zirconia thin films are of great interest due to their excellent thermal, mechanical, optical, and electrical properties, making them suitable for a wide range of applications, including optical coatings, protective layers, gas sensors, and insulators in microelectronics. The properties of these films are highly dependent on the choice of precursor and the deposition technique employed.
Comparison of Precursor Materials for Zirconia Thin Films
The choice of zirconium precursor is a fundamental factor that influences the deposition process and the resulting film characteristics. This compound is a popular choice for sol-gel processes due to its reactivity and ability to form stable sols.[1] However, other precursors offer advantages for different deposition methods.
| Precursor | Deposition Method(s) | Key Advantages | Key Disadvantages |
| This compound | Sol-Gel, Spin-Coating | Simple process, good control over film thickness.[2][3] | Highly sensitive to water, may require controlled atmosphere.[4][5] |
| Zirconium (IV) chloride (ZrCl₄) | Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD) | Low cost, suitable for high-temperature processes. | Potential for chlorine contamination in the film, corrosive byproducts (HCl).[6] |
| Zirconium acetylacetonate | Sol-Gel, Spray Pyrolysis | Good stability, less sensitive to hydrolysis than alkoxides. | May require higher processing temperatures to decompose the organic ligands. |
| Tetrakis(dimethylamido)zirconium (TDMA-Zr) | Atomic Layer Deposition (ALD) | High volatility, good thermal stability, high reactivity, allows for lower deposition temperatures.[6][7] | Can be more expensive than other precursors. |
| Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) | Spray Pyrolysis, Sol-Gel | Water-based, environmentally friendly solvent.[8][9] | Can lead to amorphous films at lower temperatures, requiring post-annealing.[8][9] |
Performance Data: A Comparative Analysis
The following tables summarize key performance indicators for zirconia thin films produced from different precursors and deposition methods.
Structural Properties
The crystalline phase of zirconia (monoclinic, tetragonal, or cubic) significantly affects its mechanical and electrical properties. The deposition method and subsequent heat treatment play a crucial role in determining the final crystal structure.
| Precursor | Deposition Method | Annealing Temperature (°C) | Crystalline Phase | Grain Size (nm) |
| This compound | Sol-Gel | 450 | Cubic | - |
| This compound | Sol-Gel | 900 | Monoclinic | - |
| Zirconyl chloride octahydrate | Spray Pyrolysis | 450 | Cubic | < 20 |
| TDMA-Zr | ALD | 300 | Tetragonal | - |
| Zirconium Target | DC Magnetron Sputtering | 400 | Monoclinic + Tetragonal | - |
Note: "-" indicates data not specified in the cited sources.
Optical Properties
The refractive index and optical band gap are critical parameters for optical applications.
| Precursor | Deposition Method | Wavelength (nm) | Refractive Index | Optical Band Gap (eV) |
| This compound | Sol-Gel | - | 1.56 | 5.50 |
| Zirconium Target | DC Magnetron Sputtering | 600 | 1.9 | - |
| Zirconyl chloride octahydrate | Spray Pyrolysis | - | - | 5.2 (undoped) |
| Zirconium Target | RF Sputtering | 550 | 2.09 | 3.26 |
Note: "-" indicates data not specified in the cited sources.
Electrical Properties
The dielectric constant and leakage current are important for applications in microelectronics.
| Precursor | Deposition Method | Annealing Temperature (°C) | Dielectric Constant | Leakage Current Density (A/cm²) |
| Zirconium Target | RF Magnetron Sputtering | Higher Temperatures | ~15 | - |
| Zirconium Acetate | Spin Coating | 700 | - | 10⁻⁶ |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Sol-Gel Synthesis using this compound
This method involves the hydrolysis and condensation of the this compound precursor to form a sol, which is then deposited as a thin film.
Workflow for Sol-Gel Synthesis
Caption: Workflow for sol-gel synthesis of zirconia thin films.
Detailed Steps:
-
Sol Preparation: this compound is dissolved in a solvent such as n-propanol.[1] A chelating agent like acetic acid is often added to control the hydrolysis and condensation rates, preventing precipitation.[1] Deionized water is then added for hydrolysis. The mixture is stirred until a stable and homogeneous sol is formed.
-
Film Deposition: The prepared sol is deposited onto a substrate using techniques like spin-coating or dip-coating.[3][4]
-
Drying and Annealing: The coated substrate is first dried at a low temperature (e.g., 100°C) to remove the solvent.[4] Subsequently, the film is annealed at higher temperatures (e.g., 400-900°C) to induce crystallization and densification.[3]
Atomic Layer Deposition (ALD) using TDMA-Zr
ALD is a thin film deposition technique that allows for atomic-level control over the film thickness and conformity.
Workflow for Atomic Layer Deposition
Caption: Workflow for atomic layer deposition of zirconia thin films.
Detailed Steps:
-
Precursor Pulse: A pulse of the zirconium precursor, tetrakis(dimethylamido)zirconium (TDMA-Zr), is introduced into the reaction chamber, which chemisorbs onto the substrate surface.
-
Purge: The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts.
-
Oxidant Pulse: A pulse of an oxidant, typically water vapor (H₂O), is introduced, which reacts with the precursor layer on the surface to form a monolayer of zirconia.
-
Purge: The chamber is purged again with the inert gas to remove any unreacted oxidant and byproducts.
-
Repeat: These four steps constitute one ALD cycle, which is repeated until the desired film thickness is achieved.[6]
Logical Relationships in Zirconia Thin Film Properties
The final properties of a zirconia thin film are a result of a complex interplay between the precursor chemistry, deposition parameters, and post-deposition treatments.
Caption: Factors influencing the properties of zirconia thin films.
This guide highlights that while this compound is a versatile precursor for sol-gel methods, alternative precursors and deposition techniques like ALD with TDMA-Zr can offer enhanced control over film properties, particularly for applications requiring high conformity and precise thickness control at lower temperatures. The choice of the optimal synthesis route will ultimately depend on the specific performance requirements, cost considerations, and available equipment.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Microstructure and optical properties of sol-gel zirconia films [inis.iaea.org]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. osti.gov [osti.gov]
- 7. Zirconium Oxide Thin Films Obtained by Atomic Layer Deposition Technology Abolish the Anti-Osteogenic Effect Resulting from miR-21 Inhibition in the Pre-Osteoblastic MC3T3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
- 9. researchgate.net [researchgate.net]
Zirconium n-Propoxide: A Superior Alternative to Zirconium Oxychloride for Advanced Materials Synthesis
For researchers and scientists at the forefront of materials science and drug development, the choice of precursor is a critical determinant of the final product's properties and performance. While zirconium oxychloride has traditionally been a common precursor for zirconium-based materials, zirconium n-propoxide is emerging as a superior alternative, offering greater control over particle size, phase purity, and morphology, particularly in the synthesis of advanced nanomaterials.
This guide provides an objective comparison of this compound and zirconium oxychloride as precursors for the synthesis of zirconium dioxide (zirconia, ZrO₂), supported by experimental data. It delves into the key performance differences, provides detailed experimental protocols, and visualizes the synthesis workflows.
Performance Comparison: this compound vs. Zirconium Oxychloride
This compound, an organometallic compound, typically offers more precise control over the hydrolysis and condensation reactions in sol-gel synthesis. This leads to the formation of more uniform, smaller nanoparticles with a higher surface area. In contrast, zirconium oxychloride, an inorganic salt, is often used in precipitation and hydrothermal methods, which can sometimes result in larger, more agglomerated particles and a broader particle size distribution.
One key advantage of using this compound is the ability to stabilize the desirable tetragonal phase of zirconia at higher temperatures.[1] The sol-gel method, commonly employed with this alkoxide precursor, promotes the formation of spherical nanoparticles.[1] Conversely, synthesis from zirconium oxychloride via precipitation tends to yield cubic or rectangular-shaped particles and may require more stringent control to achieve the desired phase composition.[1][2]
| Property | This compound (Sol-Gel) | Zirconium Oxychloride (Precipitation) | Reference |
| Typical Particle Size | 11 - 21 nm | 10 - 100 nm (method dependent) | [1] |
| Particle Morphology | Spherical | Cubic/Rectangular, often agglomerated | [1][3] |
| Phase Control | Excellent (stabilization of tetragonal phase) | Moderate (often requires additives or strict pH control) | [1][4] |
| Purity of Final Product | High (byproducts are volatile alcohols) | Can contain residual chloride ions | [2] |
| Control over Reaction | High (slower, more controlled hydrolysis) | Lower (rapid precipitation) | [1][5] |
| Typical Surface Area | Generally higher | Generally lower | [6] |
Experimental Protocols
Sol-Gel Synthesis of Zirconia Nanoparticles using this compound
This protocol is adapted from the work of Tyagi et al.[1]
Materials:
-
Zirconium(IV) n-propoxide (70% in n-propanol)
-
Nitric Acid (as catalyst)
-
Ammonia (B1221849) solution (for gelation)
-
Deionized water
Procedure:
-
This compound is dissolved in isopropanol.
-
A solution of water and nitric acid in isopropanol is prepared separately.
-
The acidic solution is added dropwise to the zirconium precursor solution under vigorous stirring to initiate hydrolysis and condensation, forming a sol.
-
The sol is stirred for an extended period to ensure homogeneity.
-
A dilute ammonia solution is added dropwise to the sol to induce gelation (pH ~9-10).[7]
-
The resulting gel is aged, typically for 24 hours.
-
The gel is then dried to remove the solvent.
-
Finally, the dried gel is calcined at a specific temperature (e.g., 400-700°C) to obtain crystalline zirconia nanoparticles.[7]
Precipitation Synthesis of Zirconia Nanoparticles using Zirconium Oxychloride
This protocol is a generalized representation of conventional precipitation methods.[3]
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Potassium hydroxide (B78521) (KOH) or other base
-
Deionized water
-
Ethanol (B145695) (for washing)
Procedure:
-
Zirconium oxychloride octahydrate is dissolved in deionized water to form an aqueous solution.[3]
-
A solution of a precipitating agent, such as potassium hydroxide, is added dropwise to the zirconium salt solution under constant stirring.[3]
-
A white precipitate of zirconium hydroxide is formed.
-
The mixture is stirred for a period to ensure complete precipitation.
-
The precipitate is separated by centrifugation or filtration.
-
The collected precipitate is washed multiple times with deionized water and ethanol to remove impurities.[3]
-
The washed precipitate is dried in an oven.
-
The dried powder is then calcined at a high temperature (e.g., 500°C or higher) to form crystalline zirconia nanoparticles.[3]
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for synthesizing zirconia nanoparticles from both this compound and zirconium oxychloride.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nanoient.org [nanoient.org]
- 4. Comparative synthesis of ZrO2 nanoparticles by green and co-precipitation methods: The effect of template on structure [ijnd.tonekabon.iau.ir]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
A Comparative Spectroscopic Guide to Zirconium Alkoxide Complexes: Focus on Zirconium n-propoxide
For researchers, scientists, and drug development professionals, understanding the subtle structural and behavioral differences between zirconium alkoxide precursors is critical for the reproducible synthesis of advanced materials. This guide provides a comparative spectroscopic analysis of zirconium n-propoxide and its common alternatives—zirconium isopropoxide, zirconium tert-butoxide, and zirconium ethoxide—supported by experimental data and detailed protocols.
Zirconium alkoxides are versatile precursors in the sol-gel synthesis of zirconia (ZrO₂) based materials, which have widespread applications in catalysis, ceramics, and biomedicine. The choice of the alkoxide ligand significantly influences the hydrolysis and condensation rates, thereby affecting the morphology and properties of the final material. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools for characterizing these precursors in their neat form and in solution, providing insights into their molecular structure, oligomeric state, and reaction kinetics.
Comparative Spectroscopic Data
The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound and its alternatives. This data facilitates a direct comparison of their spectral features.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Zirconium Alkoxides
| Compound | α-Protons (O-CH -) | β-Protons (-CH ₂-) | γ-Protons (-CH ₃) | Solvent |
| This compound | 3.63, 3.73, 3.86, 4.00 (broad)[1] | 1.71 (broad)[1] | ~0.9 (broad) | C₆D₆ / n-propanol |
| Zirconium isopropoxide | 5.5-4.0 (broad)[2] | - | 2.0-1.0 (broad)[2] | C₆D₆ |
| Zirconium tert-butoxide | - | - | 1.33 (singlet) | C₆D₆ |
| Zirconium ethoxide | ~3.9 (quartet) | - | ~1.2 (triplet) | C₆D₆ |
Note: The complexity and broadness of signals for n-propoxide and isopropoxide suggest the presence of multiple oligomeric species in solution.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Zirconium Alkoxides
| Compound | α-Carbon (C H₂/CH-O) | β-Carbon (-C H₂/CH₃) | γ-Carbon (-C H₃) | Solvent |
| This compound | ~70-75 | ~26-29 | ~10-11 | C₆D₆ |
| Zirconium isopropoxide | 69.7[2] | 26.6[2] | - | C₆D₆ |
| Zirconium tert-butoxide | 75.5 | 33.2 | - | C₆D₆ |
| Zirconium ethoxide | ~60-65 | ~18-20 | - | C₆D₆ |
Table 3: Key Infrared (IR) Vibrational Frequencies (cm⁻¹) for Zirconium Alkoxides
| Compound | ν(C-H) | ν(C-O)Zr | ν(Zr-O) |
| This compound | 2960, 2950, 2874[3] | 1132, 1005[3] | ~500-800 |
| Zirconium isopropoxide | 2969, 2930, 2866[3] | ~1100-1150 | ~500-600 |
| Zirconium tert-butoxide | ~2970, 2925, 2860 | ~1020 | ~500-600 |
| Zirconium ethoxide | ~2975, 2928, 2865 | ~1050-1100 | ~500-600 |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining comparable spectroscopic data. The following are generalized protocols for the techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : In a nitrogen-filled glovebox, dissolve approximately 20-30 mg of the zirconium alkoxide complex in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., benzene-d₆, toluene-d₈). Transfer the solution to an NMR tube and seal it.
-
Instrument : A Bruker UltraShield 500 spectrometer (or equivalent) operating at a ¹H frequency of 500.13 MHz.
-
¹H NMR Acquisition :
-
Pulse sequence: Standard single-pulse (zg30).
-
Temperature: 298 K.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64 (sufficient to achieve a signal-to-noise ratio >100:1).
-
-
¹³C NMR Acquisition :
-
Pulse sequence: Standard proton-decoupled (zgpg30).
-
Temperature: 298 K.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096.
-
-
Processing : Apply a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra. Phase and baseline correct the spectra manually. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Liquid/Solution : Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two KBr or NaCl plates.
-
Solid : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Acquisition :
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing : Perform a background subtraction using a spectrum of the empty sample holder or the pure solvent.
Raman Spectroscopy
While specific comparative Raman data was not available in the cited literature, general protocols can be followed. Raman spectra for this compound are available in chemical databases.[4]
-
Sample Preparation : Place the liquid sample in a glass vial or NMR tube. For solids, a small amount can be placed on a microscope slide.
-
Instrument : A system equipped with a laser excitation source (e.g., 785 nm) and a CCD detector.
-
Acquisition :
-
Laser power: 10-100 mW (adjusted to avoid sample degradation).
-
Integration time: 1-10 seconds.
-
Number of accumulations: 10-50.
-
-
Processing : Perform baseline correction to remove fluorescence background.
Signaling Pathways and Logical Relationships
Zirconium alkoxides readily undergo hydrolysis and condensation, which are the fundamental reactions in sol-gel chemistry. The reaction pathway is influenced by factors such as the steric bulk of the alkoxide group, water-to-alkoxide ratio, and the presence of catalysts.
References
A Comparative Guide to the Thermal Analysis of Zirconium n-Propoxide Derived Gels for Advanced Material Synthesis
For researchers, scientists, and drug development professionals, understanding the thermal behavior of precursor materials is paramount in the synthesis of high-performance zirconia-based ceramics and nanomaterials. This guide provides an objective comparison of the thermal decomposition of zirconium n-propoxide derived gels with those obtained from an alternative precursor, zirconium acetate (B1210297). The experimental data presented herein offers insights into the selection of precursors for controlled material synthesis.
The sol-gel process is a versatile method for producing high-purity, homogeneous ceramics at relatively low temperatures. The choice of the zirconium precursor significantly influences the properties of the resulting gel and its subsequent transformation into zirconia (ZrO₂) upon thermal treatment. This guide focuses on the thermal analysis of gels derived from this compound, a common alkoxide precursor, and compares its performance with gels derived from zirconium acetate.
Comparative Thermal Analysis: this compound vs. Zirconium Acetate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are powerful techniques to elucidate the thermal decomposition pathways and crystallization behavior of sol-gel derived materials. The data summarized below highlights the key differences in the thermal profiles of gels prepared from this compound and zirconium acetate.
Table 1: Quantitative TGA-DTA Data for this compound Derived Gel [1]
| Temperature Range (°C) | Weight Loss (%) | DTA/DSC Event | Interpretation |
| ~125 | - | Endothermic | Evaporation of physically adsorbed water and residual n-propanol. |
| ~215 | - | Endothermic | Decomposition of residual this compound groups. |
| ~330 | - | Exothermic | Decomposition of acetate groups (from acetic acid used as a stabilizer). |
| ~375 | - | Exothermic | Dehydroxylation of Zr-OH groups. |
| ~400 | - | Strong Exothermic | Crystallization of amorphous zirconia into the tetragonal phase. |
| Total at 480°C | ~30 | - | - |
Table 2: Quantitative TGA-DSC Data for Zirconium Acetate Derived Gel
| Temperature Range (°C) | Weight Loss (%) | DTA/DSC Event | Interpretation |
| Room Temp. - 250 | ~15 | Endothermic | Removal of adsorbed and coordinated water. |
| 250 - 450 | ~25 | Exothermic | Decomposition of acetate and hydroxyl groups. |
| ~460 | - | Strong Exothermic | Crystallization into the tetragonal zirconia phase. |
| Total at 500°C | ~44 | - | - |
The data reveals that gels derived from this compound exhibit a multi-stage decomposition process at lower temperatures compared to those from zirconium acetate. The crystallization of the tetragonal zirconia phase also occurs at a lower temperature for the n-propoxide-derived gel (~400 °C) compared to the acetate-derived gel (~460 °C). This earlier crystallization can be advantageous in processes where lower processing temperatures are desirable. However, the choice of precursor also affects the final crystalline phase composition at higher annealing temperatures. Studies have shown that gels from this compound tend to form a mixture of cubic and tetragonal zirconia phases, while those from zirconium acetate initially form the tetragonal phase which can transform to monoclinic zirconia at higher temperatures.[2][3]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining consistent results. The following protocols outline the synthesis of the gels and the subsequent thermal analysis.
Sol-Gel Synthesis of Zirconia from this compound[1]
-
Precursor Solution Preparation: this compound (70% solution in propanol) is used as the precursor. Glacial acetic acid is added as a chelating agent to control the hydrolysis and condensation rates.
-
Hydrolysis: Deionized water is added to the precursor solution under vigorous stirring. The molar ratio of this compound to water can be varied to control the gelation time and the properties of the resulting gel.
-
Gelation: The solution is stirred for a specified time until a gel is formed.
-
Aging: The gel is aged at a specific temperature (e.g., 60°C) for several days to strengthen the gel network.
-
Drying: The aged gel is dried (e.g., at 100°C) to remove the solvent and obtain a xerogel for thermal analysis.
Sol-Gel Synthesis of Zirconia from Zirconium Acetate
-
Precursor Solution Preparation: An aqueous solution of zirconium acetate is prepared.
-
Hydrolysis Control: In some procedures, nitric acid or sulfuric acid is added to the precursor solution to control the pH and influence the subsequent gelation and crystallization behavior.
-
Gel Formation: The precursor solution is desiccated at a controlled temperature (e.g., 60°C) over several days to form a gel.
-
Drying: The resulting gel is dried to obtain a powder for thermal analysis.
Thermal Analysis (TGA/DTA or TG-DSC)
-
Sample Preparation: A small amount of the dried gel (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Instrumentation: A simultaneous TGA/DTA or TG-DSC instrument is used.
-
Analysis Conditions: The sample is heated from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).
-
Data Acquisition: The weight loss (TGA) and the difference in temperature or heat flow (DTA/DSC) between the sample and a reference are recorded as a function of temperature.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of the experimental process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and thermal analysis of zirconium-derived gels.
The selection of the zirconium precursor has a clear impact on the thermal decomposition pathway and the crystallization temperature of the resulting zirconia. Gels derived from this compound generally exhibit lower decomposition and crystallization temperatures, which can be a significant advantage in many applications. However, the final phase composition of the zirconia may differ depending on the precursor and annealing conditions. The detailed experimental data and protocols provided in this guide will aid researchers in making informed decisions for the synthesis of tailored zirconia materials.
References
A Comparative Guide to the Microstructure of Zirconia Films from Various Precursors
Zirconium dioxide (ZrO₂) films are critical components in a wide range of applications, from optical coatings and microelectronics to thermal barriers and biocompatible implants. The selection of the zirconium precursor is a decisive factor that significantly influences the microstructure—and therefore the performance—of the final film. This guide provides a detailed comparison of zirconia films synthesized from the commonly used zirconium n-propoxide and other alternative precursors, supported by experimental data and methodologies for researchers, scientists, and professionals in drug development.
Comparison of Zirconia Film Properties by Precursor
The choice of precursor and synthesis method dictates the resulting film's crystalline structure, grain size, and surface morphology. Below is a summary of key microstructural and physical properties of zirconia films derived from various zirconium sources.
| Precursor | Synthesis Method | Film Thickness (nm) | Crystalline Phase (Post-Annealing) | Crystallite/Grain Size (nm) | Surface Roughness (rms, nm) | Optical Band Gap (eV) |
| This compound | Sol-Gel (Dip Coating) | 40 - 140 | Amorphous (as-deposited), Cubic (at 450°C), Monoclinic (at 900°C)[1] | - | - | 5.50[1] |
| This compound | Sol-Gel | - | Tetragonal and Cubic[2] | 11 - 21[3] | - | - |
| Zirconium oxochloride | Sol-Gel | 40 - 120 | Amorphous (on glass/quartz), Cubic (on silicon at 400°C)[4] | - | - | 5.0 - 5.2[4] |
| Zirconium (IV) acetate | Sol-Gel | - | Primarily monoclinic with some tetragonal phases after annealing[2] | - | - | - |
| Zirconium tetra-tert-butoxide | Chemical Vapor Deposition | - | - | - | - | - |
| Tetrakis(dimethylamido)zirconium (TDMA-Zr) | Atomic Layer Deposition | 40±0.5 (after 100 cycles) | Amorphous or nanocrystalline depending on temperature[5] | - | - | - |
| Zirconium oxochloride (with Cu-doping) | Spray Pyrolysis | - | Crystalline, dominant (200) peak | 15.99 - 19.78 | 3.21 - 5.83 | 5.0 - 5.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for synthesizing zirconia films using different precursors and techniques.
Sol-Gel Synthesis using this compound
This method is widely used for its simplicity and versatility in creating various material forms at low temperatures.[6]
-
Precursor Solution Preparation:
-
This compound (Zr(OCH₂CH₂CH₃)₄) is used as the precursor, typically as a 70% solution in n-propanol.[6]
-
N-propanol is used as the solvent.[6]
-
Glacial acetic acid is added as a chelating agent and stabilizer to control the hydrolysis rate and prevent precipitation.[6][7]
-
Deionized water is added for hydrolysis, with the molar ratio of water to precursor (r) being a critical parameter influencing the final structure.[6]
-
The reagents are mixed and homogenized for 1 hour using a magnetic stirrer.[6]
-
-
Gelation and Film Deposition:
-
Drying and Annealing:
-
The deposited films are dried at temperatures around 100°C for several hours to remove the solvent.[6]
-
A final heat treatment (annealing) is performed at higher temperatures (e.g., 400°C to 1250°C) to induce crystallization and remove organic residues. The annealing temperature strongly influences the final crystalline phase.[1][2][6] For instance, films can be amorphous as-deposited, transform to a cubic phase around 450°C, and then to a monoclinic phase at 900°C.[1]
-
Sol-Gel Synthesis using Zirconium Oxochloride
An alternative aqueous route for producing zirconia films.
-
Precursor Solution Preparation:
-
Zirconium oxochloride (ZrOCl₂·8H₂O) is dissolved in ethanol (B145695) to create the film-forming solution.[4]
-
The viscosity of the solution is a key parameter for successful film deposition, with optimal values in the range of 2.3-3.5 × 10⁻³ Pa·s.[4]
-
-
Film Deposition and Thermal Treatment:
-
The solution is applied to the substrate.
-
Thermally induced formation of zirconia occurs in stages, involving the removal of solvolysis products and subsequent crystallization of ZrO₂.[4]
-
Annealing at temperatures above 400°C is required for crystallization. The substrate type can influence the film's crystallinity, with amorphous films forming on glass and crystalline films on silicon or sapphire.[4]
-
Atomic Layer Deposition (ALD) using TDMA-Zr
ALD is a technique that allows for the deposition of highly uniform and conformal films with atomic-level control.[5]
-
Deposition Process:
-
Precursors: Tetrakis(dimethylamido)zirconium (TDMA-Zr) and H₂O are used as the zirconium precursor and oxygen source, respectively.[5]
-
Deposition Cycle: The ALD process consists of sequential, self-limiting surface reactions.
-
A pulse of TDMA-Zr is introduced into the reactor and chemisorbs onto the substrate surface.
-
The reactor is purged with an inert gas (e.g., N₂) to remove unreacted precursor and byproducts.
-
A pulse of H₂O is introduced, reacting with the surface-bound precursor to form a layer of ZrO₂.
-
The reactor is purged again to remove byproducts.
-
-
Deposition Temperature: The process is typically carried out at temperatures ranging from 50°C to 275°C. The growth per cycle (GPC) is temperature-dependent, decreasing as the temperature increases.[5]
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis processes.
Caption: Workflow for Sol-Gel Synthesis of Zirconia Films.
Caption: Comparison of Zirconia Film Deposition Workflows.
References
- 1. Microstructure and optical properties of sol-gel zirconia films [inis.iaea.org]
- 2. The Study of the Influence of ZrO2 Precursor Type and the Temperature of Annealing on the Crystallization of the Tetragonal Polymorph of ZrO2 in Zirconia-Silica Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. article.sapub.org [article.sapub.org]
- 5. osti.gov [osti.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Evaluating the Catalytic Prowess of Zirconium n-Propoxide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving efficient, selective, and high-yielding chemical transformations. This guide provides a comprehensive evaluation of the catalytic activity of zirconium n-propoxide, presenting its performance in key organic reactions against common alternatives, supported by experimental data and detailed protocols.
This compound, a versatile metal alkoxide, demonstrates significant catalytic activity in a range of important organic reactions, primarily functioning as a Lewis acid. Its applications span from esterification and transesterification reactions, crucial in biodiesel production and fine chemical synthesis, to ring-opening polymerization for the creation of biodegradable polymers. This guide will delve into its performance in these key areas, offering a comparative analysis to aid in catalyst selection.
Esterification and Transesterification: An Alternative for Biodiesel and Fine Chemical Synthesis
This compound has emerged as a potent catalyst for esterification and transesterification reactions. Its Lewis acidic nature facilitates the activation of carbonyl groups, accelerating the nucleophilic attack of alcohols.
Comparative Performance Data
The efficacy of this compound in esterification is highlighted in a comparative study against the commonly used zinc oxide (ZnO) catalyst for the direct esterification of fatty acids.
| Catalyst | Catalyst Loading | Reaction Time for Full Conversion (minutes) |
| This compound | Equimolar to ZnO | 70 |
| Zinc Oxide (ZnO) | Equimolar to Zr(OPr)₄ | 220 |
Table 1: Comparison of this compound and Zinc Oxide in the direct esterification of a fatty acid. Data sourced from a study on the synthesis of directly esterified fatty acid isethionate.[1]
As the data indicates, this compound achieves complete conversion in significantly less time than an equimolar amount of zinc oxide, demonstrating its superior catalytic activity in this context.[1] While direct comparisons with other homogeneous catalysts like sodium hydroxide (B78521) or potassium hydroxide show that these traditional catalysts can achieve very high yields (around 98%) in shorter reaction times (approximately 1 hour) for biodiesel production from waste cooking oil, they often require more stringent post-reaction processing to remove the catalyst.[2][3] Heterogeneous catalysts, such as modified zirconia, also show promise but may involve more complex preparation methods.
Experimental Protocol: Esterification of a Fatty Acid
The following is a general protocol for the esterification of a fatty acid with an alcohol using this compound as a catalyst, based on typical laboratory procedures.
Materials:
-
Fatty acid (e.g., oleic acid)
-
Alcohol (e.g., methanol)
-
This compound (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the fatty acid in anhydrous toluene under an inert atmosphere.
-
Add the alcohol to the solution. The molar ratio of alcohol to fatty acid is a critical parameter and should be optimized for the specific reaction.
-
Introduce the this compound catalyst to the reaction mixture. The catalyst loading is typically in the range of 0.1 to 5 mol% relative to the fatty acid.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The catalyst can be quenched by the addition of a small amount of water.
-
The product can be isolated by removing the solvent under reduced pressure and purified by distillation or chromatography.
Reaction Mechanism: Lewis Acid Catalysis
The catalytic cycle of this compound in esterification proceeds through a Lewis acid mechanism.
Ring-Opening Polymerization: A Highly Active Initiator for Polylactide (PLA) Synthesis
Zirconium alkoxides, including this compound, have been identified as exceptionally active initiators for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polyester.
Comparative Performance Data
The performance of zirconium-based catalysts has been compared to the industry-standard tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂).
| Catalyst System | Catalyst Loading (mol %) | Turnover Frequency (TOF) (h⁻¹) | Molecular Weight Control |
| Zirconium Amine Tris(phenolate) | 1.3 x 10⁻³ to 1.9 x 10⁻³ | Up to 56,000 | High |
| Tin(II) bis(2-ethylhexanoate) | Standard industrial loadings | Comparable to Zr system | Moderate |
Table 2: Comparison of a zirconium-based catalyst system with tin(II) bis(2-ethylhexanoate) for the ring-opening polymerization of lactide.
A zirconium amine tris(phenolate) system has demonstrated turnover frequencies of up to 56,000 h⁻¹ and achieved a turnover number of at least 60,000 in the polymerization of commercial-grade l-lactide. This performance is comparable to that of tin(II) bis(2-ethylhexanoate) under industrially relevant conditions. The zirconium-based system also offers excellent control over the polymer's molecular weight.
Experimental Protocol: Ring-Opening Polymerization of Lactide
The following protocol outlines the bulk polymerization of lactide using a zirconium alkoxide initiator.
Materials:
-
Lactide (recrystallized and thoroughly dried)
-
This compound (initiator)
-
Anhydrous toluene (for initiator solution preparation)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or glovebox
Procedure:
-
All glassware must be rigorously dried to exclude moisture. The reaction is best performed in a glovebox or using Schlenk line techniques.
-
Prepare a stock solution of this compound in anhydrous toluene of a known concentration.
-
In a Schlenk flask, add the desired amount of lactide.
-
Heat the flask to the reaction temperature (typically 130-180 °C) under an inert atmosphere to melt the lactide.
-
Inject the required volume of the this compound solution into the molten lactide with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Continue the polymerization at the set temperature for the desired reaction time. The progress of the polymerization can be monitored by observing the increase in viscosity of the melt.
-
To terminate the polymerization, cool the reaction mixture to room temperature.
-
The polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the resulting polymer under vacuum to a constant weight.
Reaction Mechanism: Coordination-Insertion
The ring-opening polymerization of lactide initiated by zirconium alkoxides proceeds via a coordination-insertion mechanism.
Conclusion
This compound is a highly effective and versatile catalyst for key organic transformations. In esterification reactions, it offers a significant rate enhancement compared to traditional catalysts like zinc oxide. For the synthesis of polylactic acid, zirconium-based initiators demonstrate performance on par with, and in some aspects exceeding, the current industrial standard. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and optimization of this compound in research and development settings, ultimately contributing to more efficient and sustainable chemical processes.
References
- 1. US6963004B2 - Process for making directly esterified fatty acid isethionate using group 4 metal based, particularly zirconium based catalysts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrated biodiesel production: a comparison of different homogeneous catalysts systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Precursors for Zirconia Aerogel Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor is a critical decision in the synthesis of zirconia aerogels, directly influencing the material's final properties and performance. This guide provides a comprehensive comparison of common precursors, supported by experimental data, to aid in the selection of the most suitable starting material for your specific application.
Zirconia aerogels are highly porous, low-density materials with exceptional thermal stability, making them attractive for a range of applications, including catalysis, thermal insulation, and as drug delivery vehicles. The synthesis of these advanced materials typically involves a sol-gel process followed by a drying step, often supercritical drying. The selection of the zirconium precursor is a fundamental variable that significantly impacts the structural and functional properties of the resulting aerogel. This guide compares three main classes of precursors: zirconium alkoxides, zirconium salts, and a more novel organometallic precursor, polyacetylacetonatozirconium (PAZ).
Comparative Performance of Zirconia Aerogels from Different Precursors
The properties of zirconia aerogels are intrinsically linked to the precursor used in their synthesis. The following table summarizes key quantitative data for aerogels produced from zirconium(IV) propoxide, zirconium(IV) chloride, and polyacetylacetonatozirconium, highlighting the trade-offs associated with each.
| Property | Zirconium(IV) Propoxide | Zirconium(IV) Chloride / Oxychloride | Polyacetylacetonatozirconium (PAZ) |
| Surface Area (as-synthesized) | ~439 m²/g | 406 - 454 m²/g[1][2] | up to 630.72 m²/g[1][3] |
| Pore Volume (as-synthesized) | - | - | up to 5.12 cm³/g[1][3] |
| Surface Area (after 1000°C) | - | 26 m²/g[1] | 188.62 m²/g[1][3] |
| Pore Volume (after 1000°C) | - | - | 0.93 cm³/g[1][3] |
| Compressive Strength | - | - | 0.21 ± 0.05 MPa[1][3] |
| Compressive Modulus | - | - | 1.9 ± 0.3 MPa[1][3] |
| Density | - | - | 0.161 ± 0.008 g/cm³[1][3] |
| Key Characteristics | Good control over particle size.[4] | Cost-effective precursor.[4] | High surface area and good thermal stability.[1][3] |
Note: The properties of the final aerogel are highly dependent on the specific experimental conditions, such as pH, temperature, and drying method. The values presented are representative examples from various studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of zirconia aerogels using the compared precursors.
1. Zirconium(IV) Propoxide (Alkoxide Route)
Zirconium alkoxides, such as zirconium(IV) propoxide, are common precursors in sol-gel synthesis due to their high reactivity.[5] This reactivity, however, necessitates careful control over the hydrolysis and condensation reactions to prevent rapid precipitation.[6]
-
Sol Preparation: A solution of zirconium(IV) propoxide (e.g., 70 wt.% in 1-propanol) is dissolved in a suitable solvent like ethanol (B145695).[7]
-
Hydrolysis and Condensation: A controlled amount of water, often mixed with a catalyst (e.g., an acid), is added dropwise to the alkoxide solution under vigorous stirring to initiate hydrolysis and condensation, leading to the formation of a sol.
-
Gelation: The sol is then cast into a mold and allowed to age, during which the sol transforms into a rigid gel.
-
Solvent Exchange: The gel is typically washed with a solvent (e.g., ethanol) to remove residual reactants and water.
-
Supercritical Drying: The solvent within the gel pores is replaced with liquid carbon dioxide, which is then brought to its supercritical state to be removed without causing the collapse of the porous structure.[6]
2. Zirconium(IV) Chloride / Zirconium Oxychloride (Inorganic Salt Route)
Inorganic salts like zirconium(IV) chloride and zirconium oxychloride offer a more cost-effective alternative to alkoxides.[4][8] Their synthesis often involves the use of a gelation agent to control the pH and promote gel formation.
-
Precursor Dissolution: Zirconium oxychloride (ZrOCl₂·8H₂O) is dissolved in a solvent, typically ethanol or a mixture of ethanol and water.[2]
-
Gelation Induction: An epoxide, such as propylene (B89431) oxide (PO), is added to the solution.[1][9] The epoxide acts as a proton scavenger, slowly increasing the pH and inducing a more controlled hydrolysis and condensation of the zirconium species, leading to gelation. Nitric acid can be used as a catalyst to control the gelation process.[2]
-
Aging: The resulting wet gel is aged in its mother liquor for a period to strengthen the gel network.
-
Solvent Exchange: The gel is washed with a suitable solvent, such as ethanol, to remove byproducts and water.
-
Supercritical Drying: The solvent is extracted using supercritical CO₂ to obtain the final aerogel.[10]
3. Polyacetylacetonatozirconium (PAZ) (Organometallic Route)
Polyacetylacetonatozirconium (PAZ) is a synthetic precursor designed to offer better control over the hydrolysis and polycondensation reactions due to the chelating effect of the acetylacetonate (B107027) ligands.[1][3] This leads to more robust and thermally stable aerogels.
-
Precursor Synthesis: PAZ is typically synthesized in the lab prior to aerogel formation.
-
Sol Formation: The synthesized PAZ is dissolved in an anhydrous alcohol.
-
Initiation of Gelation: A gel initiator, such as ammonia (B1221849) hydroxide (B78521), is added to the solution.[1][3] The initiator catalyzes the cross-linking of PAZ.
-
Gelation: The sol is transferred to a mold and heated in a water bath (e.g., at 70°C) to form a monolithic gel.[1]
-
Solvent Exchange and Supercritical Drying: Similar to the other methods, the gel undergoes solvent exchange followed by supercritical drying to yield the final aerogel.
Visualizing the Synthesis Workflow
The general experimental workflow for producing zirconia aerogels, irrespective of the precursor, can be visualized as a series of sequential steps.
Caption: General workflow for zirconia aerogel synthesis.
Signaling Pathways in Gel Formation
The choice of precursor and gelation agent dictates the chemical reactions leading to the formation of the three-dimensional zirconia network.
Caption: Simplified gelation pathways for different precursors.
References
- 1. Monolithic zirconia aerogel from polyacetylacetonatozirconium precursor and ammonia hydroxide gel initiator: formation mechanism, mechanical strength and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of monolithic zirconia aerogel via a nitric acid assisted epoxide addition method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Monolithic zirconia aerogel from polyacetylacetonatozirconium precursor and ammonia hydroxide gel initiator: formation mechanism, mechanical strength and thermal properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Zirconium(IV) isopropoxide | Zr(OiPr)4 | Zr(C3H7O)4*C3H7OH – Ereztech [ereztech.com]
- 6. researchgate.net [researchgate.net]
- 7. Zirconium(IV) propoxide, ca. 70%, solution in 1-Propanol, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Zirconium n-Propoxide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling zirconium n-propoxide, ensuring its safe and proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the operational handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
This compound is a reactive, moisture-sensitive, and flammable material. Improper disposal can lead to hazardous reactions and environmental contamination. Therefore, a controlled and methodical approach is necessary.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines. Personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and appropriate chemical-resistant gloves, must be worn at all times. All handling and disposal operations should be conducted in a well-ventilated fume hood.
Quantitative Data Summary
For safe handling and disposal, key quantitative parameters must be considered. The following table summarizes essential data for this compound.
| Parameter | Value | Source/Recommendation |
| Chemical Formula | Zr(OCH₂CH₂CH₃)₄ | Chemical Supplier SDS |
| Appearance | Colorless to yellow liquid | Chemical Supplier SDS |
| Flash Point | 26 °C (79 °F) | Chemical Supplier SDS |
| Recommended Quenching Agent | Isopropanol (B130326), followed by Methanol (B129727)/Water | General procedure for reactive metal alkoxides |
| Reaction Temperature | 0 - 10 °C (during hydrolysis) | Recommended for controlling exothermic reaction |
| Final pH of Aqueous Waste | 6.0 - 8.0 | General laboratory wastewater discharge requirements |
Disposal Protocol: Controlled Hydrolysis
For small quantities of this compound typically used in a laboratory setting, a controlled hydrolysis (quenching) procedure is recommended to convert the reactive alkoxide into a more stable zirconium hydroxide (B78521). This process must be carried out with extreme caution due to the exothermic nature of the reaction.
Experimental Methodology
Objective: To safely hydrolyze this compound into zirconium hydroxide for disposal.
Materials:
-
This compound waste
-
Anhydrous isopropanol
-
Methanol
-
Deionized water
-
Ice bath
-
Stir plate and stir bar
-
Addition funnel or dropping funnel
-
Three-neck round-bottom flask
-
Nitrogen or Argon gas source with bubbler
-
Appropriate waste container
Procedure:
-
Inert Atmosphere Setup: Assemble the three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a gas inlet connected to a nitrogen or argon source with a bubbler outlet. The entire apparatus should be placed in an ice bath on a stir plate within a fume hood.
-
Initial Dilution: If the this compound waste is concentrated, dilute it with an equal volume of an anhydrous, inert solvent (e.g., heptane (B126788) or toluene) in the reaction flask to help dissipate heat.
-
Inerting the System: Purge the flask with the inert gas for several minutes to remove air and moisture. Maintain a gentle positive pressure of the inert gas throughout the procedure.
-
Cooling: Cool the reaction flask to 0 °C using the ice bath.
-
Slow Addition of Isopropanol: Begin slowly adding anhydrous isopropanol from the addition funnel to the stirring solution. Isopropanol is a less reactive alcohol and will initiate a more controlled hydrolysis. Monitor the reaction temperature closely and adjust the addition rate to maintain the temperature below 10 °C.
-
Addition of Methanol: Once the initial vigorous reaction with isopropanol has subsided, switch to adding methanol. Methanol is more reactive than isopropanol and will continue the hydrolysis process. Continue to add it slowly, maintaining the reaction temperature below 10 °C.
-
Addition of Water: After the reaction with methanol is complete and no further exotherm is observed, slowly add a mixture of methanol and water (e.g., a 1:1 mixture), followed by the slow addition of deionized water to ensure complete hydrolysis.
-
Formation of Zirconium Hydroxide: A white precipitate of zirconium hydroxide (Zr(OH)₄) will form.
-
Neutralization and Equilibration: Allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction is complete. Check the pH of the aqueous layer. If necessary, neutralize it to a pH between 6.0 and 8.0 with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
Waste Collection: The resulting slurry contains zirconium hydroxide precipitate and the alcohol/water mixture. This should be collected in a properly labeled hazardous waste container.[1] Do not mix this waste with other waste streams.[2]
-
Final Disposal: The collected waste should be disposed of through your institution's hazardous waste management program.[3][4][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and promoting a secure research environment.
References
Personal protective equipment for handling Zirconium n-propoxide
This guide provides immediate safety, operational, and disposal information for laboratory personnel working with Zirconium n-propoxide. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3] It may also cause drowsiness or dizziness.[1][3][4] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Standard/Specification |
| Eye/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile, neoprene). | EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory | A full-face respirator with an appropriate vapor filter is necessary if exposure limits are exceeded or if irritation occurs. | NIOSH/MSHA or European Standard EN 149 approved.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are essential to minimize risks associated with this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Post-Handling :
-
Wash hands thoroughly after handling.[2]
-
Decontaminate the work area.
-
Properly store or dispose of the chemical.
-
Storage Plan
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]
-
The storage area should be designated for flammable liquids.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][5] this compound is also moisture-sensitive.[1]
Emergency and Disposal Procedures
In case of an emergency, follow these procedures immediately.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical help.[1][2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3] |
| Ingestion | Seek immediate medical assistance.[6] |
Spill and Waste Disposal Plan
-
Spills :
-
Disposal :
Physical and Chemical Properties
Understanding the properties of this compound is vital for its safe handling.
Table 3: Physical and Chemical Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid.[7][8] |
| Odor | Alcohol-like.[4] |
| Flash Point | 28.3 °C (82.9 °F) - closed cup.[9] |
| Molecular Formula | C12H28O4Zr.[7] |
| Molecular Weight | 327.57 g/mol .[4] |
| Density | 1.044 g/mL at 25 °C.[9] |
| Boiling Point | 208 °C / 0.1 mmHg.[9] |
| Solubility | Soluble in organic solvents.[8] |
| Reactivity | Moisture sensitive.[1] Reacts with water.[8] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Zirconium(IV) propoxide | C12H28O4Zr | CID 90139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. prochemonline.com [prochemonline.com]
- 7. This compound | 23519-77-9 [chemicalbook.com]
- 8. CAS 23519-77-9: this compound | CymitQuimica [cymitquimica.com]
- 9. Zirconium(IV) propoxide 70wt. 1-propanol 23519-77-9 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
